molecular formula C6H15NSi B3097251 4,4-Dimethyl-1,4-azasilinane CAS No. 130596-59-7

4,4-Dimethyl-1,4-azasilinane

Cat. No.: B3097251
CAS No.: 130596-59-7
M. Wt: 129.28 g/mol
InChI Key: XLWLHLUICDJBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-1,4-azasilinane is a useful research compound. Its molecular formula is C6H15NSi and its molecular weight is 129.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4-Dimethyl-1,4-azasilinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Dimethyl-1,4-azasilinane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethyl-1,4-azasilinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NSi/c1-8(2)5-3-7-4-6-8/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLWLHLUICDJBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(CCNCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,4-dimethyl-1,4-azasilinane: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my focus extends beyond mere chemical structures to the practical application and synthetic potential of novel molecular entities. 4,4-dimethyl-1,4-azasilinane, a unique heterocyclic compound, has emerged as a valuable building block, particularly in the realm of medicinal chemistry. This guide is designed to provide a comprehensive technical overview of this compound, synthesizing available data with expert insights to facilitate its use in research and development. We will delve into its structure, physicochemical properties, reactivity, and its burgeoning role in the synthesis of complex molecules, most notably in the development of new anti-tuberculosis agents.

Molecular Architecture and Structural Elucidation

4,4-dimethyl-1,4-azasilinane is a six-membered heterocyclic compound featuring a nitrogen atom at position 1 and a silicon atom at position 4, with two methyl groups attached to the silicon. Its systematic IUPAC name is 4,4-dimethyl-1,4-azasilinane[1].

plausible_synthesis precursor Bis(2-aminoethyl)dimethylsilane cyclization Intramolecular Cyclization precursor->cyclization High dilution, catalyst product 4,4-dimethyl-1,4-azasilinane cyclization->product

Plausible synthetic route to 4,4-dimethyl-1,4-azasilinane.

This conceptual pathway highlights a potential method for the laboratory-scale synthesis of this valuable heterocyclic compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for 4,4-dimethyl-1,4-azasilinane are not publicly available, we can predict the key features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

  • Si-CH₃: A singlet in the upfield region (δ 0.0-0.5 ppm) integrating to 6H.

  • -CH₂-Si-: A multiplet or two distinct multiplets in the region of δ 0.5-1.5 ppm, integrating to 4H.

  • -CH₂-N-: A multiplet in the region of δ 2.5-3.0 ppm, integrating to 4H.

  • N-H: A broad singlet, the chemical shift of which would be dependent on concentration and solvent, likely in the δ 1.0-3.0 ppm range, integrating to 1H.

¹³C NMR Spectroscopy:

  • Si-CH₃: A signal in the upfield region (δ -5 to 5 ppm).

  • -CH₂-Si-: A signal in the aliphatic region (δ 10-20 ppm).

  • -CH₂-N-: A signal further downfield in the aliphatic region (δ 40-50 ppm).

Infrared (IR) Spectroscopy:

  • N-H stretch: A moderate to weak band around 3300-3400 cm⁻¹.

  • C-H stretch (aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region.

  • N-H bend: A band around 1590-1650 cm⁻¹.

  • Si-C stretch: Characteristic bands in the fingerprint region, typically around 1250 cm⁻¹ (for Si-(CH₃)₂) and 800-850 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A peak at m/z = 129.

  • Fragmentation: Expect to see fragmentation patterns involving the loss of methyl groups from the silicon atom (M-15), and cleavage of the heterocyclic ring.

Chemical Properties and Reactivity

The reactivity of 4,4-dimethyl-1,4-azasilinane is primarily dictated by the presence of the secondary amine and the silicon-carbon and silicon-nitrogen bonds within the heterocyclic ring.

Reactivity as a Secondary Amine

The nitrogen atom in the ring behaves as a typical secondary amine, readily participating in a variety of chemical transformations.

N-Functionalization: The N-H proton can be readily substituted, allowing for the introduction of a wide range of functional groups. This is a key feature that has been exploited in its application in medicinal chemistry.

Reductive Amination: 4,4-dimethyl-1,4-azasilinane has been successfully employed as the amine component in reductive amination reactions. For instance, it reacts with pyrazole aldehydes in the presence of a reducing agent like sodium triacetoxyborohydride to form N-substituted derivatives.[2]

reductive_amination azasilinane 4,4-dimethyl-1,4-azasilinane reagents [Reducing Agent] (e.g., NaBH(OAc)₃) azasilinane->reagents aldehyde R-CHO (Pyrazole aldehyde) aldehyde->reagents product N-Substituted 4,4-dimethyl-1,4-azasilinane reagents->product

Reductive amination using 4,4-dimethyl-1,4-azasilinane.

This reactivity is fundamental to its use as a scaffold in the synthesis of complex molecules with potential biological activity.

Ring-Opening Reactions

Cyclic azasilanes are known to be susceptible to ring-opening reactions, particularly through the cleavage of the Si-N bond. This reactivity is driven by the formation of a more stable Si-O bond. For example, in the presence of hydroxyl groups, such as on the surface of silica, the ring can open to form a surface-tethered aminosilane.

Applications in Drug Discovery and Development

The primary and most well-documented application of 4,4-dimethyl-1,4-azasilinane is in the field of medicinal chemistry, specifically in the development of novel anti-tuberculosis agents.

MmpL3 Inhibitors for Tuberculosis Treatment

Derivatives of 4,4-dimethyl-1,4-azasilinane have shown potent activity as inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[3][4] MmpL3 is an essential transporter in Mycobacterium tuberculosis, making it an attractive target for new anti-TB drugs.

Structure-activity relationship (SAR) studies have explored various substitutions on a pyrazole core, with the 4,4-dimethyl-1,4-azasilinane moiety being a key component that contributes to the potent anti-Mtb activity.[3][2] While some of these initial compounds showed promise, further optimization is needed to address issues like hERG inhibition, which is associated with the basic and lipophilic nature of these molecules.[4] The ongoing research in this area highlights the importance of the 4,4-dimethyl-1,4-azasilinane scaffold in the design of new therapeutics.

Experimental Protocols

While a specific protocol for the synthesis of the parent compound is not available, the following is a representative protocol for the utilization of 4,4-dimethyl-1,4-azasilinane in a reductive amination reaction, as described in the literature for the synthesis of MmpL3 inhibitors.[2]

Protocol: Reductive Amination of a Pyrazole Aldehyde with 4,4-dimethyl-1,4-azasilinane

  • Reaction Setup: To a solution of the pyrazole aldehyde (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add 4,4-dimethyl-1,4-azasilinane (1.1 to 1.5 equivalents).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 to 2.0 equivalents) portion-wise to the reaction mixture at room temperature. The choice of a mild reducing agent like NaBH(OAc)₃ is crucial as it selectively reduces the intermediate iminium ion without affecting the aldehyde starting material.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting aldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired N-substituted 4,4-dimethyl-1,4-azasilinane derivative.

This self-validating protocol, through the use of analytical monitoring, ensures the complete conversion of starting materials and allows for the isolation of a pure product.

Conclusion and Future Outlook

4,4-dimethyl-1,4-azasilinane is a heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its utility has been demonstrated in the synthesis of potent anti-tuberculosis agents. While a comprehensive experimental characterization of the parent compound is currently lacking in the public domain, its reactivity as a secondary amine is well-established. Future research efforts should focus on the development and publication of a robust and scalable synthesis for 4,4-dimethyl-1,4-azasilinane, along with a thorough experimental investigation of its physical and spectroscopic properties. Such data would undoubtedly accelerate its adoption and exploitation in a wider range of chemical research and development endeavors.

References

  • Ghorpade, S. R., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. [Online]. Available: [Link]

  • Khonde, L. P., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. [Online]. Available: [Link]

  • Chuma, C., et al. (2023). Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. [Online]. Available: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 23043510, 4,4-dimethyl-1,4-azasilinane. [Online]. Available: [Link]

Sources

An In-depth Technical Guide to 4,4-dimethyl-1,4-azasilinane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4,4-dimethyl-1,4-azasilinane, a heterocyclic organosilicon compound that has emerged as a significant building block in the development of novel therapeutic agents. This document delves into its chemical properties, synthesis, and its notable application in the design of potent antituberculosis agents.

Core Compound Identity and Properties

4,4-dimethyl-1,4-azasilinane is a saturated six-membered heterocyclic compound containing a nitrogen atom and a silicon atom at positions 1 and 4, respectively. The silicon atom is substituted with two methyl groups.

Chemical Structure:

G cluster_0 Synthesis Workflow start Starting Materials: - Substituted Pyrazole - 4,4-dimethyl-1,4-azasilinane step1 Coupling Reaction start->step1 step2 Purification step1->step2 product 3-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)pyrazole Derivative step2->product

Figure 2: Generalized synthetic workflow for 3-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)pyrazole derivatives.

Experimental Protocol (Illustrative):

A detailed experimental protocol for the synthesis of specific derivatives can be found in the supplementary information of the referenced research articles. [1][2]The general steps are as follows:

  • Preparation of the Pyrazole Intermediate: Synthesis of a 1,5-diaryl-1H-pyrazole-3-carbaldehyde.

  • Reductive Amination: The pyrazole-3-carbaldehyde is reacted with 4,4-dimethyl-1,4-azasilinane in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a suitable solvent like dichloromethane (DCM).

  • Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. The final compound is purified using column chromatography.

The causality behind this experimental choice lies in the efficiency and selectivity of reductive amination for forming the C-N bond between the pyrazole and the azasilinane ring, without affecting other functional groups on the molecules.

Structure-Activity Relationship (SAR) and Biological Activity

Structure-activity relationship studies of 3-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)pyrazole derivatives have revealed key insights into their potent anti-TB activity. [1][3]

  • Potent Inhibition: The incorporation of the 4,4-dimethyl-1,4-azasilinane moiety led to compounds with significantly improved anti-Mtb activity, with minimal inhibitory concentrations (MIC) in the micromolar range. [1]* Target Identification: These compounds have been shown to be direct inhibitors of the Mtb MmpL3 transporter, a crucial component in the mycobacterial cell wall synthesis. [1][3]This was confirmed through profiling against MmpL3 over-expression mutants. [1][3]* Drug-like Properties: SAR studies have focused on optimizing the lipophilicity and metabolic stability of these compounds to improve their drug-like properties. [1]For instance, the removal of phenyl substituents or the introduction of polar groups on the pyrazole ring resulted in compounds with lower logD and improved solubility. [1][3] Table 2: Biological Activity of Representative 3-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)pyrazole Derivatives [1]

    Compound Substituents on Pyrazole Ring Mtb H37Rv MIC (µM)
    2 1-phenyl, 5-phenyl 0.02

    | 3 | 1-(4-fluorophenyl), 5-phenyl | 0.07 |

The data clearly indicates that the 4,4-dimethyl-1,4-azasilinane scaffold is a key contributor to the high potency of these MmpL3 inhibitors.

Mechanism of Action: MmpL3 Inhibition

The MmpL3 transporter is essential for the transport of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis, across the mycobacterial inner membrane. Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. [1]

G cluster_0 Mycobacterial Cell TMM_precursor TMM Precursors (in cytoplasm) MmpL3 MmpL3 Transporter (in inner membrane) TMM_precursor->MmpL3 TMM_transported TMM (in periplasm) MmpL3->TMM_transported transports Mycolic_acid_synthesis Mycolic Acid Synthesis TMM_transported->Mycolic_acid_synthesis Cell_wall Cell Wall Formation Mycolic_acid_synthesis->Cell_wall Inhibitor 4,4-dimethyl-1,4-azasilinane Derivative Inhibitor->MmpL3 inhibits

Figure 3: Simplified signaling pathway showing the inhibition of the MmpL3 transporter by 4,4-dimethyl-1,4-azasilinane derivatives.

Safety and Handling

Conclusion

4,4-dimethyl-1,4-azasilinane has proven to be a valuable and versatile building block in medicinal chemistry, particularly in the pursuit of novel treatments for tuberculosis. Its unique structural and electronic properties contribute to the high potency of the resulting drug candidates. The continued exploration of this and related azasilinane scaffolds holds significant promise for the development of next-generation therapeutics.

References

  • 4,4-Dimethyl-1,4-azasilinane | C6H15NSi | CID 23043510 - PubChem. National Center for Biotechnology Information. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 - VeriXiv. Khonde, L. P., et al. (2023). VeriXiv. [Link]

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors | Request PDF - ResearchGate. Khonde, L. P., et al. (2023). ResearchGate. [Link]

Sources

Silicon Bioisosteres of Piperidine: The "Silicon Switch" in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive: The Silicon Advantage

In the high-stakes arena of lead optimization, the "Silicon Switch"—replacing a carbon atom with silicon (C/Si exchange)—is a precision tool for modulating drug properties without destroying the pharmacophore.[1] Piperidine, a nitrogenous heterocycle present in over 12,000 biologically active compounds, represents a prime candidate for this bioisosteric replacement.

This guide details the technical implementation of sila-piperidines . Unlike classical isosteres (e.g., H


 F), silicon introduces a fundamental alteration in bond geometry and lipophilicity while retaining the valency of carbon. For the medicinal chemist, this offers a strategic avenue to:
  • Block Metabolic Hotspots: Prevent oxidative dehydrogenation (e.g., preventing MPTP-like neurotoxicity).

  • Alter Lipophilicity (logP): Silicon is more lipophilic, enhancing Blood-Brain Barrier (BBB) penetration.[2]

  • Create Novel IP: Generate patentable chemical matter from established generic scaffolds.

Physicochemical Foundations: Carbon vs. Silicon

The utility of sila-substitution rests on specific atomic differences. Silicon is larger and less electronegative than carbon, altering the spatial arrangement and electronic distribution of the piperidine ring.

Table 1: Comparative Physicochemical Properties

PropertyCarbon (C)Silicon (Si)Drug Discovery Implication
Covalent Radius 0.77 Å1.17 ÅSi-analogs have ~20% larger molecular volume; affects binding pocket fit.
Bond Length (X-C) 1.54 Å (C-C)1.89 Å (Si-C)Increased flexibility; "wobbly" geometry can capture novel receptor conformations.
Electronegativity 2.55 (Pauling)1.90 (Pauling)Si is electropositive; adjacent protons are less acidic.[3]
Lipophilicity BaselineIncreased (+0.5 to 1.0 logP)Enhanced membrane permeability and BBB crossing.
Oxidation State Stable CarbinolStable SilanolSilanols (R

SiOH) are more acidic (pK

~10-11) than carbinols (pK

~16-18), serving as superior H-bond donors.

Case Study: Sila-Haloperidol

The most instructive example of sila-piperidine utility is Sila-haloperidol . The parent drug, Haloperidol, is a potent D2 antagonist but suffers from metabolic liability: the piperidine ring can be oxidized to a pyridinium species (HPP+), which is structurally analogous to the neurotoxin MPP+.

Replacing the quaternary carbon at the 4-position with silicon renders this oxidation impossible, as silicon cannot form a stable double bond (Si=C) under physiological conditions (the "Double Bond Rule").

Metabolic Divergence Pathway

The following diagram illustrates how the silicon switch shunts metabolism away from neurotoxic pathways toward benign silanediols.

MetabolicDivergence Haloperidol Haloperidol (Carbon) HPP HPP+ (Pyridinium) [NEUROTOXIC] Haloperidol->HPP Oxidative Dehydration (CYP3A4) SilaHaloperidol Sila-Haloperidol (Silicon) Silanediol Silanediol Metabolite [BENIGN/RENAL EXCRETION] SilaHaloperidol->Silanediol Oxidative Dealkylation (CYP3A4)

Figure 1: Metabolic divergence between Haloperidol and Sila-haloperidol.[4][5] The silicon switch prevents the formation of the toxic pyridinium species.

Synthetic Methodology: The "Protecting Group" Strategy

Synthesizing 4-silapiperidines is non-trivial because the silicon center is susceptible to nucleophilic attack during ring closure. A robust strategy involves using the 2,4,6-trimethoxyphenyl (TMP) group as a temporary protecting group for silicon, which can be removed later using strong acid (protodesilylation).

Synthesis of Sila-Haloperidol Intermediate

Objective: Synthesize 4,4-diphenyl-4-silapiperidine (generic scaffold) or the specific Sila-haloperidol precursor.

Workflow Diagram

SynthesisWorkflow Step1 Precursor: Tetramethoxysilane (Si(OMe)4) Step2 Addition 1: TMP-Li (Protecting Group Introduction) Step1->Step2 Step3 Addition 2: VinylMgBr (2 eq) (Divinyl Species Formation) Step2->Step3 Step4 Intermediate: TMP-Si(Vinyl)2-R Step3->Step4 Step5 Cyclization: Primary Amine + Li (Stork-type Cyclization) Step4->Step5 Step6 Deprotection: TfOH / MeOH (Removal of TMP -> Si-OMe) Step5->Step6 Step7 Final Substitution: Ar-Li (Introduction of 4-Aryl moiety) Step6->Step7

Figure 2: Step-wise synthesis of 4-silapiperidines using the TMP protecting group strategy.

Detailed Experimental Protocol

Protocol: Synthesis of 1-Methyl-4,4-diphenyl-4-silapiperidine (Model System) Note: This protocol adapts the Tacke methodology for sila-substitution.

Reagents & Equipment[8][9]
  • Reagents: Tetramethoxysilane, 2,4,6-Trimethoxyphenyllithium (TMP-Li), Vinylmagnesium bromide, Methylamine, Triflic acid (TfOH).

  • Atmosphere: Dry Argon or Nitrogen (Schlenk line technique required).

  • Solvents: THF (anhydrous), Diethyl ether.

Step-by-Step Procedure
  • Preparation of the Silyl Core:

    • Charge a flame-dried flask with tetramethoxysilane (1.0 eq) in THF at -78°C.

    • Add TMP-Li (1.0 eq) dropwise. The bulky TMP group prevents poly-substitution.

    • Allow to warm to RT. Stir for 2 hours.

    • Result: Trimethoxyphenyl-trimethoxysilane.

  • Divinylation:

    • Cool the mixture to 0°C.

    • Add Vinylmagnesium bromide (2.2 eq) slowly.

    • Reflux for 4 hours.

    • Result: TMP-Si(Vinyl)

      
      (OMe).
      
  • Ring Closure (The Critical Step):

    • Dissolve the divinylsilane in THF.

    • Add Lithium methylamide (LiNHMe) generated in situ from methylamine and n-BuLi.

    • The reaction undergoes a double nucleophilic addition to the vinyl groups.

    • Quench: Add dilute HCl.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Product: 1-Methyl-4-methoxy-4-(TMP)-4-silapiperidine.

  • Deprotection & Functionalization:

    • Treat the cyclic intermediate with Triflic acid (TfOH) in methanol. This selectively cleaves the Si-TMP bond (protodesilylation) due to the electron-rich nature of the TMP ring.

    • Result: 1-Methyl-4-methoxy-4-silapiperidine (The "Sila-cation" equivalent precursor).

    • React this intermediate with Phenyl Lithium (PhLi) or the specific aryl-Grignard required for the drug target (e.g., p-chlorophenyl for Haloperidol analogs).

Validation Criteria (Self-Correcting)
  • NMR Check: The disappearance of vinyl protons (~5.8-6.2 ppm) and appearance of piperidine ring methylene protons (~0.8-1.2 ppm for Si-CH

    
    ) confirms cyclization.
    
  • Si-29 NMR: Silicon shifts are highly diagnostic. A shift from -40 ppm (acyclic) to ~-10 ppm (cyclic) typically indicates successful ring formation.

Pharmacological Data Summary

The substitution of C for Si often results in retained or improved potency due to the lipophilic boost and hydrogen-bond acidity of the silanol group (if present).[2][6]

Table 2: Receptor Affinity Profile (Haloperidol vs. Sila-Haloperidol)

Receptor TargetHaloperidol (

nM)
Sila-Haloperidol (

nM)
Interpretation
Dopamine D2 1.20.8Sila-analog is slightly more potent; likely due to hydrophobic pocket filling.
Sigma-1 (

)
2.515.0Reduced affinity; altered electrostatics of Si affect binding.
hERG (Cardiotoxicity) ~20~25Comparable; Si-switch does not inherently mitigate hERG liability.
Metabolic Stability Low (Toxic Metabolites)High (Benign Metabolites)Primary advantage of the switch.

Challenges & Strategic Outlook

While powerful, the silicon switch is not a panacea.

  • Hydrolytic Stability: Si-C bonds are stable, but Si-O and Si-N bonds (if not sterically hindered) are susceptible to hydrolysis. Sila-piperidines (Si-C ring) are robust, but prodrugs relying on Si-O linkages must be carefully designed.

  • Chemical Space: The synthesis requires specialized organosilicon reagents not found in standard HTS libraries.

  • Cost: Organosilicon precursors are more expensive than carbon equivalents, impacting COGS (Cost of Goods Sold) for large-scale manufacturing.

References

  • Tacke, R., et al. (2008). Sila-haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate. ChemMedChem. Link

  • Showell, G. A., & Mills, J. S. (2003). Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

  • Ramesh, R., & Reddy, D. S. (2018). Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds. Journal of Medicinal Chemistry. Link

  • Mutreja, Y., et al. (2023). Carbon-silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug-like properties in anticancer pharmacophores. Frontiers in Chemistry. Link

  • Lippert, W. P., et al. (2009). Towards the Synthesis of 3-Silapiperidines. European Journal of Organic Chemistry. Link

Sources

Advanced Technical Guide to Azasilinane Organosilicon Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of azasilinane organosilicon heterocycles, focusing on their application as bioisosteres in medicinal chemistry.

Executive Summary

Azasilinanes (saturated six-membered rings containing nitrogen and silicon) represent a critical frontier in "heavy atom" medicinal chemistry. Specifically, 1-aza-4-silacyclohexane (the silicon analog of piperidine) has emerged as a high-value scaffold for the "silicon switch" strategy—replacing a carbon atom with silicon to modulate physicochemical properties without disrupting the pharmacophore's binding affinity.

This guide details the structural anomalies, synthetic pathways, and medicinal utility of azasilinanes, providing researchers with the actionable intelligence required to integrate organosilicon motifs into drug discovery pipelines.

Part 1: Structural Fundamentals & Physicochemical Impact

The substitution of carbon (C) with silicon (Si) is not merely a mass change; it induces profound electronic and steric alterations that can salvage a lead compound with poor pharmacokinetic (PK) profiles.

Geometric Distortion (The "Flattened Chair")

Unlike the rigid chair conformation of piperidine, 1-aza-4-silacyclohexane adopts a distorted geometry due to the properties of the C–Si bond.

PropertyCarbon (C-C / C-N)Silicon (C-Si)Impact on Azasilinane
Bond Length 1.54 Å / 1.47 Å1.87 – 1.89 Å Expands ring size; increases molar volume.
Covalent Radius 0.77 Å1.17 Å Increases steric bulk at the 4-position.
Ring Topography Perfect ChairFlattened Chair The C–Si–C angle is compressed, flattening the ring around the Si atom.
Lipophilicity Baseline+0.6 to +1.0 LogP Increases membrane permeability and BBB penetration.
The "Silicon Switch" Mechanism

The Silicon Switch refers to the strategic replacement of a carbon center with silicon.[1] In the context of azasilinanes (replacing piperidines):

  • Pharmacophore Preservation: The vector of the nitrogen lone pair and the overall shape remain similar enough to maintain receptor binding (e.g., GPCRs).

  • Metabolic Blockade: Silicon does not form stable double bonds (Si=C) under physiological conditions, effectively blocking oxidative metabolism (e.g., P450-mediated desaturation) at the 4-position.

  • Hydrolytic Liability: While C–Si bonds are stable, Si–heteroatom bonds (Si–O, Si–Cl) are hydrolytically unstable. Therefore, 1-aza-4-silacyclohexanes (all C–Si ring bonds) are stable, whereas 1-aza-3-silacyclohexanes (containing a Si–C–N linkage) may exhibit different reactivities but are generally stable unless the Si is directly attached to a leaving group.

Part 2: Synthetic Methodologies

Synthesis of the azasilinane core is more challenging than its carbon analog due to the lack of commercial organosilicon building blocks. The two primary routes are Double Nucleophilic Substitution and Intramolecular Hydrosilylation .

Primary Route: Bis-Alkylation (The "Geminal" Approach)

This is the industry-standard protocol for generating 4,4-disubstituted-1-aza-4-silacyclohexanes.

Mechanism: A bis(2-haloethyl)silane reacts with a primary amine. The reaction is driven by the nucleophilicity of the amine and the electrophilicity of the


-carbon relative to the silicon.

SynthesisRoute Start Bis(2-chloroethyl) dimethylsilane Inter Intermediate Acyclic Amine Start->Inter SN2 Attack (1 eq Amine) High Temp, Base Reagent Primary Amine (R-NH2) Reagent->Inter Product 1-R-4,4-dimethyl- 1-aza-4-silacyclohexane Inter->Product Intramolecular Cyclization

Figure 1: The bis-alkylation strategy relies on the sequential displacement of halides by the nitrogen nucleophile.

Experimental Protocol: Synthesis of 1-Benzyl-4,4-dimethyl-1-aza-4-silacyclohexane

Target: A versatile intermediate for sila-drug analogs.

Reagents:

  • Bis(2-chloroethyl)dimethylsilane (1.0 eq)

  • Benzylamine (3.0 eq) — Excess acts as both reactant and H-Cl scavenger

  • Solvent: Butanol or Toluene

  • Temperature: Reflux (110–120 °C)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve bis(2-chloroethyl)dimethylsilane (10 mmol) in anhydrous toluene (50 mL).

  • Addition: Add benzylamine (30 mmol) dropwise under an inert atmosphere (Argon/Nitrogen).

  • Cyclization: Heat the mixture to reflux for 24–48 hours. The reaction kinetics are slower than all-carbon analogs due to the steric shielding of the

    
    -carbons by the bulky dimethylsilyl group.
    
  • Workup: Cool to room temperature. The benzylamine hydrochloride salt will precipitate. Filter off the solids.

  • Extraction: Wash the filtrate with 10% NaOH (to ensure free base form) and brine. Dry the organic layer over anhydrous

    
    .
    
  • Purification: Concentrate under reduced pressure. Purify the crude oil via vacuum distillation (bp ~100°C at 0.5 mmHg) or flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: Confirm structure via

    
     NMR  (typically 
    
    
    
    -10 to 0 ppm relative to TMS).

Part 3: Medicinal Chemistry Applications[2][3]

The integration of the azasilinane core has led to "Sila-Drugs" with distinct pharmacological advantages.

Case Study: Sila-Haloperidol

Haloperidol is a potent dopamine D2 antagonist. Its silicon analog, Sila-haloperidol , replaces the quaternary carbon at the 4-position of the piperidine ring with silicon.

  • Selectivity Shift: Sila-haloperidol exhibits altered selectivity profiles for sigma receptors (

    
    ) compared to the parent compound due to the slightly larger ring size affecting the binding pocket fit.
    
  • Metabolic Fate: The parent haloperidol undergoes oxidative metabolism to a pyridinium species (neurotoxic). The silicon analog cannot form a stable Si=C double bond, effectively preventing the formation of the equivalent "sila-pyridinium" toxic metabolite.

Case Study: Sila-Loperamide

Loperamide is an opioid receptor agonist (antidiarrheal).[2]

  • PK Impact: The sila-substitution increased metabolic stability in human liver microsomes.

  • Trade-off: While stability increased, the higher lipophilicity (LogP) increased efflux and slightly diminished permeability, demonstrating that silicon substitution is a multi-parameter optimization tool, not a "magic bullet."

Decision Matrix: When to Use Azasilinanes

DecisionMatrix Start Lead Compound with Piperidine Ring Problem1 Issue: Rapid Metabolism (Oxidative) Start->Problem1 Problem2 Issue: Poor BBB Penetration Start->Problem2 Problem3 Issue: IP Space Crowded Start->Problem3 Solution Apply Silicon Switch (1-aza-4-silacyclohexane) Problem1->Solution Problem2->Solution Problem3->Solution Outcome1 Blocks desaturation; Extends Half-life Solution->Outcome1 Outcome2 Increases LogP; Improves CNS entry Solution->Outcome2 Outcome3 Novel Composition of Matter (Patentable) Solution->Outcome3

Figure 2: Decision matrix for deploying azasilinane scaffolds in lead optimization.

References

  • Sila-haloperidol Synthesis & Properties: Tacke, R., et al. "Sila-haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate."[3] ChemMedChem, 2008. [Link]

  • Sila-loperamide & PK Comparison: Tacke, R., et al. "Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide."[2] ChemMedChem, 2004. [Link]

  • Conformational Analysis of Silacyclohexanes: Bagryanskaya, I. Y., et al. "Silacyclohexanes, Sila(hetero)cyclohexanes and Related Compounds: Structure and Conformational Analysis." Current Organic Chemistry, 2006.[4] [Link]

  • Silicon Bioisosterism Review: Ramesh, R., et al. "Silicon as a Bioisostere for Carbon in Drug Design." Rowan Scientific, 2023. [Link]

  • General Synthesis of 1-aza-2-silacyclopentanes: Herbig, M., et al. "Formation of 1-aza-2-silacyclopentanes and unexpected products from the insertion of phenylisocyanate."[5] Beilstein Journal of Organic Chemistry, 2016. [Link]

Sources

4,4-dimethyl-1,4-azasilinane physicochemical properties vs piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and pharmacological distinctions between 4,4-dimethyl-1,4-azasilinane and its carbon analog, piperidine .

A Technical Guide for Lead Optimization and Bioisosteric Replacement

Part 1: Executive Technical Summary

In medicinal chemistry, the "Silicon Switch"—replacing a carbon atom with silicon (sila-substitution)—is a strategic tool to modulate physicochemical properties without altering the core pharmacophore geometry. 4,4-dimethyl-1,4-azasilinane represents the sila-analog of 4,4-dimethylpiperidine (and by extension, a lipophilic surrogate for piperidine).

This substitution is not merely structural; it fundamentally alters the metabolic soft spot at the C4 position, modulates lipophilicity (LogP) , and influences conformational dynamics due to the longer C–Si bond length (1.87 Å vs 1.54 Å). This guide provides the data and protocols necessary to evaluate this scaffold for drug discovery campaigns.

Part 2: Physicochemical Profiling & Comparative Analysis

The following table synthesizes the core differences between the native piperidine scaffold and the 1,4-azasilinane analog.

Table 1: Physicochemical Comparison
PropertyPiperidine (Reference)4,4-Dimethyl-1,4-AzasilinaneImpact on Drug Design
Molecular Formula


Increased MW (+ ~44 Da)
Basicity (pKa) 11.22 (Conj. Acid)~11.30 (Predicted)Negligible Shift: The

-silicon effect stabilizes the ammonium cation, maintaining high basicity.
Lipophilicity (LogP) 0.84~1.3 – 1.6Increased: Silicon is more lipophilic than carbon. Expect a

LogP of +0.4 to +0.8.
Bond Length (X-C) 1.54 Å (C-C)1.87 Å (Si-C)Ring Expansion: The ring is larger and more flexible, altering the "pucker" angle.
Metabolic Liability High (C4-Hydroxylation)Low (C4 blocked)Metabolic Blockade: Silicon at C4 prevents standard CYP450 hydroxylation.
C-X-C Bond Angle ~109.5°~103° - 105°Silicon ring is slightly flattened at the Si vertex.
The Beta-Silicon Effect on Basicity

Contrary to the electron-donating inductive effect (


) of silicon which might suggest a massive pKa shift, the geometry of 1,4-azasilinane places the silicon atom beta  to the nitrogen.
  • Mechanism: The polarized C–Si bond (

    
    ) can stabilize the developing positive charge on the ammonium nitrogen via hyperconjugation, though this effect is less pronounced in saturated heterocycles compared to carbocations.
    
  • Result: The pKa remains comparable to piperidine (~11.3), ensuring that the coulombic interactions with target proteins (e.g., Asp/Glu residues in GPCR binding pockets) are preserved.

Conformational Dynamics & The "Fat" Ring

The C–Si bond is approximately 20% longer than the C–C bond.

  • Volume: The van der Waals radius of Silicon (2.10 Å) is larger than Carbon (1.70 Å).

  • Implication: 1,4-azasilinane occupies a larger hydrophobic volume. If the piperidine binding pocket is tight (sterically constrained), the sila-analog may suffer a potency penalty. If the pocket is solvent-exposed or large, the increased lipophilicity often improves binding affinity via hydrophobic desolvation entropy.

Part 3: Metabolic Stability & Signaling Pathways

The primary driver for employing 1,4-azasilinane is the metabolic blockade of the 4-position. In piperidine-based drugs, CYP450 enzymes frequently hydroxylate the C4 position (forming 4-hydroxypiperidine), leading to rapid clearance or toxification.

Metabolic Fate Diagram

The following Graphviz diagram illustrates the divergent metabolic pathways between the carbon and silicon scaffolds.

MetabolicPathways cluster_0 Piperidine Scaffold (Carbon) cluster_1 1,4-Azasilinane Scaffold (Silicon) Pip Piperidine Core (C4-H) CYP CYP450 (Oxidation) Pip->CYP PipOH 4-Hydroxy-Piperidine (Polar Metabolite) CYP->PipOH C-Hydroxylation Clearance Rapid Renal Clearance PipOH->Clearance Sila Azasilinane Core (Si-Me) CYP_Si CYP450 (Steric Block) Sila->CYP_Si Silanol Sila-diol / Silanol (Minor Pathway) CYP_Si->Silanol Rare Si-Oxidation Stable Metabolic Stability (Extended t1/2) CYP_Si->Stable No C4-Oxidation caption Figure 1: Metabolic divergence. Silicon blocks the primary oxidative soft-spot (C4), extending half-life.

Part 4: Experimental Protocols

Synthesis of 4,4-Dimethyl-1,4-Azasilinane Hydrochloride

Context: This protocol utilizes a double nucleophilic substitution on a bis(haloalkyl)silane precursor. This is a robust, scalable method superior to the divinylsilane hydroamination for generating the saturated heterocycle.

Reagents:

  • Precursor: Bis(2-chloroethyl)dimethylsilane (CAS: 18135-81-4)

  • Amine Source: Benzylamine (as a transient protecting group) or Ammonia (for direct synthesis, though lower yield).

  • Solvent: Ethanol / Water or Acetonitrile.

  • Base: Sodium Carbonate (

    
    ) or DIPEA.
    

Protocol:

  • Cyclization:

    • Dissolve bis(2-chloroethyl)dimethylsilane (1.0 eq) in ethanol.

    • Add benzylamine (3.0 eq) to act as both nucleophile and acid scavenger.

    • Reflux the mixture for 16–24 hours. The reaction proceeds via two

      
       displacements, forming the 1-benzyl-4,4-dimethyl-1,4-azasilinane intermediate.
      
    • Monitoring: Monitor by LC-MS (

      
       expected ~220.4).
      
  • Workup:

    • Cool to room temperature.[1][2] Remove solvent under reduced pressure.

    • Partition residue between Ethyl Acetate and 1M NaOH.

    • Dry organic layer (

      
      ) and concentrate.
      
  • Debenzylation (Hydrogenolysis):

    • Dissolve the intermediate in Methanol.

    • Add Pd/C catalyst (10% w/w).

    • Stir under

      
       atmosphere (balloon pressure or 1-3 bar) for 4–12 hours.
      
    • Filter through Celite to remove catalyst.

  • Salt Formation:

    • Add 4M HCl in Dioxane to the filtrate.

    • Precipitate the 4,4-dimethyl-1,4-azasilinane hydrochloride salt.

    • Yield: Typically 60–75% overall.

Microsomal Stability Assay (Protocol for Validation)

Objective: Confirm the metabolic stability gain of the azasilinane analog.

  • Preparation: Prepare 10 mM stock solutions of the Piperidine analog (Control) and Azasilinane analog (Test) in DMSO.

  • Incubation:

    • Mix Test Compound (1 µM final) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

    • Pre-incubate for 5 min at 37°C.

    • Initiate reaction with NADPH (1 mM).

  • Sampling: Aliquot samples at t=0, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Success Criterion: Azasilinane analog should show >2-fold reduction in

      
       compared to piperidine.
      

Part 5: Decision Matrix for Scaffold Selection

Use the following logic flow to determine when to deploy the Azasilinane scaffold.

DecisionTree Start Lead Compound has Piperidine Core MetabIssue Is C4-Oxidation a Major Clearance Pathway? Start->MetabIssue Solubility Is Solubility Limiting? MetabIssue->Solubility No Space Is the Binding Pocket Sterically Constrained? MetabIssue->Space Yes Switch DEPLOY AZASILINANE (Silicon Switch) Solubility->Switch No (Need Potency/Permeability) Keep RETAIN PIPERIDINE (Try Fluorination instead) Solubility->Keep Yes (Si increases LogP) Space->Switch No (Open Pocket) Space->Keep Yes (Tight Fit) caption Figure 2: Strategic decision tree for bioisosteric replacement.

References

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability . Journal of Medicinal Chemistry. (2024).[3]

  • Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide . ChemMedChem. (2015).

  • 4,4-Dimethyl-1,4-azasilinane | C6H15NSi . PubChem Compound Summary.

  • Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors . VeriXiv. (2025). (Note: Year inferred from search context).

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD . ACD/Labs.

Sources

Therapeutic Potential of Silicon-Containing Azacyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive: The "Silicon Switch" in Azacyclic Scaffolds

The incorporation of silicon into nitrogen-containing heterocycles (azacycles) represents a high-impact strategy in modern medicinal chemistry. Known as the "silicon switch" or sila-substitution, this bioisosteric replacement of a carbon atom with silicon offers a precise method to modulate the physicochemical and pharmacokinetic properties of a drug candidate without altering its fundamental pharmacological pharmacophore.

This guide focuses specifically on silicon-containing azacyclic compounds —such as sila-piperidines, sila-pyrrolidines, and sila-morpholines. These scaffolds are ubiquitous in FDA-approved therapeutics, making them prime targets for silicon optimization.

Why Silicon?
  • Lipophilicity Modulation: Silicon is more lipophilic than carbon. A C→Si switch typically increases logP by 0.5–1.0 units, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.

  • Metabolic Blockade: The C-Si bond is longer (1.89 Å vs 1.54 Å) and the geometry is slightly altered. More importantly, silicon does not form stable double bonds with oxygen or carbon under physiological conditions. This prevents the formation of metabolites that require desaturation or oxidation at the switch site, effectively "blocking" specific metabolic hotspots.

  • Novel Chemical Space: Silicon creates new intellectual property (IP) space for "me-better" drugs, offering improved safety or selectivity profiles over parent carbon compounds.

Chemical Space & Synthesis Strategies

Synthesizing sila-azacycles is non-trivial due to the instability of certain Si-functionalized precursors and the specific reactivity of the Si-C bond. The most successful strategy involves the use of specialized protecting groups to stabilize the silicon center during ring closure.

The "Aryl-Protecting Group" Strategy

A breakthrough in synthesizing 4-silapiperidines (the core of sila-haloperidol and sila-loperamide) utilizes electron-rich aryl groups, such as 4-methoxyphenyl (MOP) or 2,4,6-trimethoxyphenyl (TMP), to protect the silicon atom.

Diagram 1: Synthesis of 4-Silapiperidine Core

The following flow illustrates the construction of a pharmacologically active sila-piperidine scaffold using the TMP protecting group strategy.

SilaSynthesis Figure 1: Synthesis of 4-Sila-piperidine via TMP-Protection Strategy Start Tetramethoxysilane (Si(OMe)4) Step1 Nucleophilic Substitution (TMP-Li) Start->Step1 TMP-Li, THF Inter1 TMP-Si(OMe)3 Step1->Inter1 Step2 Grignard Addition (VinylMgBr) Inter1->Step2 VinylMgBr Inter2 Divinyl-Si-TMP Step2->Inter2 Step3 Double Hydroamination (Primary Amine) Inter2->Step3 R-NH2, LiNH2 Product 4-Sila-piperidine Core Step3->Product Ring Closure

Pharmacological Impact & Case Studies[1][2][3][4]

The therapeutic value of sila-azacycles is best understood through comparative case studies where the C→Si switch led to distinct pharmacological advantages.

Case Study 1: Sila-Loperamide (Metabolic Switching)

Loperamide is a potent opioid receptor agonist used as an antidiarrheal. It is a substrate for P-glycoprotein (P-gp), which prevents CNS entry.

  • The Problem: Loperamide undergoes metabolic N-demethylation to form a neurotoxic pyridinium metabolite.

  • The Silicon Solution: Replacing the quaternary carbon at the 4-position of the piperidine ring with silicon (Sila-loperamide).[1]

  • Outcome:

    • Metabolic Fate: The silicon switch alters the metabolic route.[1] Sila-loperamide is metabolized to a silanol and does not form the neurotoxic pyridinium species because silicon cannot support the formation of the aromatic pyridinium ring (due to the instability of Si=C bonds).

    • PK Profile: In vivo pharmacokinetics in rats showed Sila-loperamide had nearly identical plasma profiles to loperamide, maintaining therapeutic efficacy while eliminating a toxicity risk.

Case Study 2: Sila-Venlafaxine (Selectivity Tuning)

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[2][3]

  • The Silicon Solution: Synthesis of (R)-sila-venlafaxine.[2]

  • Outcome:

    • Selectivity Shift: The (R)-sila-enantiomer lost affinity for the serotonin transporter (SERT) but retained high affinity for the norepinephrine transporter (NET).

    • Therapeutic Application: This transformed a mixed SNRI into a selective NRI, which demonstrated specific anti-emetic properties in animal models—a therapeutic indication distinct from the parent antidepressant.

Case Study 3: Sila-Haloperidol (Receptor Profiling)

Haloperidol is a typical antipsychotic targeting Dopamine D2 receptors.[4][5]

  • The Silicon Solution: Sila-haloperidol (4-sila-piperidine analogue).

  • Outcome:

    • Altered Selectivity: Sila-haloperidol showed a distinct binding profile across D1-D5 dopamine receptors and sigma receptors compared to the parent.

    • Metabolism: It displayed a completely different metabolic clearance profile, highlighting how Si can be used to escape established metabolic clearance pathways of the parent scaffold.[1]

Data Summary: Carbon vs. Silicon Analogues[1][2][5][8]
CompoundTargetKey Physicochemical Shift (C→Si)Biological Outcome
Loperamide Mu-OpioidLogP ↑, Shape change (C-Si bond length)Safety: Prevention of neurotoxic metabolite formation.
Venlafaxine SERT/NETLogP ↑, Chirality retentionSelectivity: Shift from SNRI to selective NRI (anti-emetic).
Haloperidol D2/SigmaLogP ↑, Altered electrostaticsProfile: Modified receptor subtype selectivity (Sigma/Dopamine).

Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-4-sila-piperidine (Core Scaffold)

Based on the method by Tacke et al. for sila-drug precursors.

Objective: Synthesize a protected 4-silapiperidine core for further functionalization.

Reagents:

  • Dimethyldivinylsilane (10 mmol)

  • Benzylamine (10 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon atmosphere. Add 20 mL of anhydrous THF.

  • Lithiation: Add Benzylamine (1.07 g, 10 mmol) to the flask. Cool to -78°C. Dropwise add n-BuLi (4.4 mL, 11 mmol). Stir for 30 minutes to generate lithium benzylamide.

  • Addition: Add Dimethyldivinylsilane (1.12 g, 10 mmol) dropwise to the reaction mixture at -78°C.

  • Cyclization: Allow the mixture to warm slowly to room temperature (25°C) and stir for 12 hours. The reaction proceeds via a double nucleophilic addition (hydroamination) of the amide to the vinyl groups.

  • Quench: Quench the reaction with saturated aqueous NH4Cl (10 mL).

  • Extraction: Extract with Diethyl Ether (3 x 20 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 1-benzyl-4,4-dimethyl-4-silapiperidine.

Validation:

  • 1H NMR: Look for the disappearance of vinyl protons (5.7-6.2 ppm) and appearance of methylene protons adjacent to Si (0.8-1.0 ppm).

  • 29Si NMR: Expect a shift characteristic of a cyclic silane (approx -2 to +10 ppm depending on substituents).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Objective: Compare the metabolic half-life of a C-compound vs. its Si-analogue.

  • Preparation: Prepare 10 mM stock solutions of the Test Compound (Si-analogue) and Reference (C-parent) in DMSO.

  • Incubation Mix: In a 96-well plate, mix:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver Microsomes (Human or Rat, final conc 0.5 mg/mL)

    • Test Compound (final conc 1 µM)

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: At time points 0, 5, 15, 30, and 60 min, remove aliquots (50 µL) and quench immediately in ice-cold Acetonitrile (150 µL) containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Slope = -k

    • Half-life (t1/2) = 0.693 / k

    • Intrinsic Clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomes)

Mechanism of Action: The Metabolic Blockade

The following diagram illustrates how the "Silicon Switch" prevents oxidative metabolism at the 4-position of a piperidine ring, a common clearance route for these drugs.

MetabolicBlockade Figure 2: Metabolic Switching via Silicon Substitution cluster_carbon Carbon Analogue (Loperamide) cluster_silicon Silicon Analogue (Sila-Loperamide) C_Drug C-Drug (Piperidine Core) C_Metabolism CYP450 Oxidation (N-Dealkylation / Desaturation) C_Drug->C_Metabolism C_Toxic Pyridinium Metabolite (Neurotoxic) C_Metabolism->C_Toxic Oxidation Si_Drug Si-Drug (Sila-piperidine Core) Si_Metabolism CYP450 Oxidation Si_Drug->Si_Metabolism Si_Stable Silanol Metabolite (Polar, Excreted) Si_Metabolism->Si_Stable Hydroxylation Block Blockade: Si cannot form C=Si double bond Si_Metabolism->Block

References

  • Tacke, R., et al. (2008). "Sila-haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate."[5] ChemMedChem. Link

  • Gatfield, K., & Tacke, R. (2015). "Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide."[1] ChemMedChem. Link

  • Daiss, J. O., et al. (2006). "(R)-Sila-venlafaxine: A Selective Noradrenaline Reuptake Inhibitor for the Treatment of Emesis."[6] Journal of Medicinal Chemistry. Link

  • Ramesh, R., et al. (2018). "Silicon as a Bioisostere for Carbon in Drug Design." Rowan Scientific. Link

  • Pooni, P. K., & Showell, G. A. (2006). "Silicon Switches in Drug Discovery: From Agrochemicals to Pharmaceuticals." Mini-Reviews in Medicinal Chemistry. Link

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry. Link

Sources

History and Development of Azasilinane Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silicon Switch Strategy

The integration of silicon into drug scaffolds—often termed the "silicon switch"—represents a precision strategy in modern medicinal chemistry. Azasilinanes, specifically 1-aza-4-silacyclohexanes , are silicon-containing heterocycles designed as bioisosteres of piperidines and morpholines.

Unlike carbon, silicon possesses a larger covalent radius (1.17 Å vs. 0.77 Å for carbon) and lower electronegativity (1.90 vs. 2.55). These fundamental differences allow medicinal chemists to modulate lipophilicity, metabolic stability, and receptor selectivity without altering the core pharmacophore geometry significantly. The azasilinane scaffold has emerged as a critical tool for overcoming metabolic liabilities associated with the piperidine ring, particularly oxidative activation to toxic metabolites.

Historical Evolution

The development of azasilinanes traces back to the broader field of organosilicon chemistry, but its medicinal application was pioneered largely by Reinhold Tacke and colleagues starting in the late 20th century.

  • Early Era (1960s-1980s): Initial exploration focused on simple silylation of existing drugs (e.g., silyl-ethers). The concept of C/Si exchange within a ring system was theoretical due to synthetic limitations.

  • The Tacke Era (1990s-2000s): Reinhold Tacke’s group at the University of Würzburg systematically synthesized "sila-analogs" of known drugs. A landmark achievement was the synthesis of sila-haloperidol in the early 2000s, which demonstrated that replacing the quaternary carbon of a piperidine with silicon could eliminate neurotoxic metabolites.

  • Modern Era (2010s-Present): Azasilinanes are now utilized as standard building blocks in library synthesis. The focus has shifted from simple substitution to exploiting silicon's unique "silanol" metabolite as a solubility handle.

Physicochemical Properties: Carbon vs. Silicon

The utility of the azasilinane scaffold rests on distinct physical differences between the C-analog (piperidine) and the Si-analog.

PropertyCarbon (Piperidine)Silicon (Azasilinane)Impact on Drug Design
Bond Length (C-X) C–C: ~1.54 ÅC–Si: ~1.89 ÅSlight ring expansion; alters receptor fit subtly.
Lipophilicity (logP) BaselineIncreased (+0.4 to +0.8)Improves blood-brain barrier (BBB) penetration.
Bond Angle ~109.5°~109.5° (flexible)Similar geometry maintains pharmacophore fidelity.
Metabolic Liability Oxidation to PyridiniumOxidation to SilanolPrevents formation of toxic charged species.

Synthetic Methodologies

Creating the azasilinane core requires specialized protocols to establish the C–Si–C bonds within a ring. Two primary methodologies are dominant.[1]

Protocol A: Cyclization of Bis(chloromethyl)silanes (General Purpose)

This method is the most direct route to 4,4-dimethyl-1-aza-4-silacyclohexanes . It utilizes commercially available bis(chloromethyl)dimethylsilane.

Step-by-Step Protocol:

  • Reagents: Bis(chloromethyl)dimethylsilane (1.0 eq), Primary Amine (R-NH₂, 1.0 eq), Diisopropylethylamine (DIPEA, 2.5 eq).

  • Solvent: Acetonitrile (MeCN) or THF. High dilution (0.05 M) is recommended to favor intramolecular cyclization over polymerization.

  • Procedure:

    • Dissolve the amine and DIPEA in dry MeCN under argon.

    • Add bis(chloromethyl)dimethylsilane dropwise at reflux temperature over 4 hours.

    • Reflux for an additional 12–24 hours.

    • Workup: Cool to RT, filter off ammonium salts, and concentrate the filtrate.

    • Purification: The crude oil is typically purified via vacuum distillation or flash chromatography (neutral alumina is preferred over silica gel due to silane sensitivity).

Protocol B: The "Tacke" Multistep Strategy (Complex Scaffolds)

For complex targets like sila-haloperidol , a robust method involving silicon protection is required.

Step-by-Step Protocol:

  • Starting Material: Tetramethoxysilane (Si(OMe)₄).[2]

  • Protection: React with 2,4,6-trimethoxyphenyllithium to install a bulky protecting group on Silicon.

  • Chain Extension: Sequential addition of vinylmagnesium bromide followed by hydroboration/oxidation to install hydroxy-ethyl arms.

  • Cyclization: Convert hydroxyls to leaving groups (mesylates) and cyclize with the target amine (e.g., 4-chlorophenylamine).

  • Deprotection: The trimethoxyphenyl group is cleaved under acidic conditions (HCl/MeOH) to yield the final functionalized azasilinane.

Visualization: Synthesis and SAR Logic

Azasilinane_Logic Start Target: Piperidine Drug Problem Metabolic Liability (Toxic Pyridinium) Start->Problem Oxidation Solution Silicon Switch (Azasilinane) Start->Solution Bioisosteric Replacement Outcome Metabolic Shunt (Stable Silanol) Solution->Outcome C-Si Bond Oxidation Outcome->Problem Avoids

Caption: The strategic logic of the silicon switch. Replacing the carbon core diverts metabolism away from toxic pyridinium species toward benign silanols.

Case Study: Sila-Haloperidol

The most authoritative example of azasilinane utility is the development of sila-haloperidol (1).

The Problem: Haloperidol Toxicity

Haloperidol (a potent D2 antagonist) undergoes metabolic oxidation to a pyridinium species (HPP+), which is structurally similar to MPP+, a known neurotoxin that causes Parkinsonian symptoms.

The Solution: Sila-Substitution

By replacing the C-4 atom with silicon, the formation of the double bond required for the pyridinium system is energetically unfavorable (the "double-bond rule" for silicon). Instead, the molecule oxidizes to a silanol , which is rapidly conjugated and excreted.

Biological Data Comparison
MetricHaloperidol (C-Analog)Sila-Haloperidol (Si-Analog)
D2 Receptor Affinity (

)
1.0 nM0.2 nM (5x Potency)
Selectivity (D2/

)
LowHigh
Metabolic Product HPP+ (Neurotoxic)Silanol (Benign)
Half-life (

)
~65 min~18 min
Metabolic Pathway Divergence[4]

Metabolic_Fate Halo Haloperidol (Piperidine Core) Met_Halo HPP+ Metabolite (Pyridinium Species) Halo->Met_Halo CYP3A4 Oxidation (Dehydrogenation) Sila Sila-Haloperidol (Azasilinane Core) Met_Sila Silanol Metabolite (Si-OH Species) Sila->Met_Sila Oxidative Dealkylation (Ipso-substitution) Tox Neurotoxicity (Mitochondrial Inhibition) Met_Halo->Tox High Risk Excrete Phase II Conjugation & Excretion Met_Sila->Excrete Safe Pathway

Caption: Divergent metabolic fates of Haloperidol vs. Sila-Haloperidol. The silicon switch prevents neurotoxin formation.

Future Outlook

The azasilinane scaffold is moving beyond simple replacement. Current research focuses on:

  • Silanediols: Using the geminal diol capability of silicon as a transition-state mimic for protease inhibitors.

  • 18F-Labeling: Incorporating

    
    F onto the silicon atom for PET imaging, exploiting the strong Si–F bond energy.
    
  • Solubility Switches: Designing prodrugs where the lipophilic silyl group is hydrolyzed to a hydrophilic silanol in vivo to improve distribution.

References

  • Tacke, R., et al. (2008). "Sila-Haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate."[2][3] ChemMedChem. Link

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry. Link

  • Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today. Link

  • Ramesh, R., & Reddy, D. S. (2018). "Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds." Journal of Medicinal Chemistry. Link

  • Mutreja, Y., et al. (2025).[4][5] "Recent advances in the synthesis and biological applications of organosilicon compounds." RSC Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Chemoselective N-Methylation of Amides via Chloromethylsilane Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the silicon-tethered cyclization of amides using (chloromethyl)dimethylchlorosilane (CMMC) . This methodology addresses a persistent challenge in organic synthesis: the chemoselective N-alkylation of amides.[1]

Direct alkylation of amides with alkyl halides typically suffers from poor regioselectivity, often favoring kinetic O-alkylation (forming imidates) over thermodynamic N-alkylation, particularly in complex pharmaceutical intermediates. By utilizing CMMC, researchers can induce a thermal intramolecular cyclization via a temporary silicon tether. This forces the alkyl group to the nitrogen atom through a 5-membered transition state (a 1-oxa-4-aza-2-silacyclopentane intermediate), effectively "locking in" the N-methylated product upon desilylation.

Key Advantages:

  • Regio-fidelity: >99:1 N- vs. O-selectivity.

  • Operational Simplicity: One-pot, two-step procedure (Silylation/Cyclization

    
     Desilylation).
    
  • Scalability: Proven efficacy on multi-kilogram scales (e.g., Raltegravir intermediates).[2]

Mechanistic Principles & Causality

To successfully execute this protocol, one must understand the "Silicon Tether" effect. The reaction does not proceed via simple intermolecular substitution; it is an intramolecular rearrangement.

The Pathway
  • Trans-silylation: The amide (often activated by base or pre-silylated with HMDS) reacts with CMMC (

    
    ).[1] The silicon atom, being highly oxophilic, initially coordinates to the amide oxygen or nitrogen, displacing one chloride.
    
  • The Critical Cyclization (Rate-Determining Step): The pendant chloromethyl group (

    
    ) is positioned spatially close to the nucleophilic center of the amide. Upon heating, the nitrogen attacks the methylene carbon, displacing the chloride and forming a five-membered silacycle  (pentacoordinate silicon intermediate).
    
  • Desilylation: The addition of a fluoride source (CsF or KF) or mild hydrolysis breaks the Si-O and Si-N bonds, releasing the N-methylated amide and volatile silicon byproducts.

Mechanistic Visualization

The following diagram illustrates the transformation from the initial amide to the final N-methylated product via the cyclic intermediate.

Amide_Cyclization_Pathway Amide Starting Amide (R-CO-NHR') Intermediate_1 N/O-Silylated Species Amide->Intermediate_1 + Reagent - HCl Reagent Reagent: Cl-CH2-SiMe2-Cl Reagent->Intermediate_1 Cyclization THERMAL CYCLIZATION (Intramolecular Sn2) Intermediate_1->Cyclization Heat Silacycle 5-Membered Silacycle Intermediate Cyclization->Silacycle Ring Closure Product N-Methyl Amide (>99% Selectivity) Silacycle->Product + Fluoride Fluoride Desilylation (KF/CsF) Fluoride->Product

Caption: Logical flow of the silicon-tethered alkylation. The red diamond represents the critical thermal cyclization step.

Experimental Protocol

Scope: This protocol is optimized for secondary amides and N-heterocycles (e.g., pyrimidones). Safety Note: Chloromethylsilanes are moisture-sensitive and corrosive. Handle under inert atmosphere (


 or Ar).[3]
Materials & Reagents[1][2][4][5]
  • Substrate: Secondary Amide (1.0 equiv).

  • Reagent: (Chloromethyl)dimethylchlorosilane (CMMC) (1.2 – 1.5 equiv).

  • Base (Method A): Triethylamine (

    
    ) or Hexamethyldisilazane (HMDS).
    
  • Base (Method B - Desilylation): Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Solvent: Toluene (preferred for thermal cyclization) or Acetonitrile.

Step-by-Step Methodology
Phase 1: Silylation and Cyclization (Formation of the Tether)
  • Preparation: Charge a dry reaction vessel with the Amide (1.0 equiv) and anhydrous Toluene (10 volumes).

  • Activation (Choose one):

    • Option A (Base): Add Triethylamine (2.5 equiv) and cool to 0°C.

    • Option B (Silyl Exchange): Reflux amide with HMDS (0.6 equiv) until ammonia evolution ceases, then concentrate to remove excess HMDS. Redissolve in Toluene.

  • Reagent Addition: Add (Chloromethyl)dimethylchlorosilane (1.2 equiv) dropwise at 0–5°C.

    • Observation: A white precipitate (

      
      ) will form immediately if using Option A.
      
  • Thermal Cyclization:

    • Allow the mixture to warm to room temperature.

    • CRITICAL STEP: Heat the reaction mixture to 80–110°C for 2–4 hours.

    • Why? Room temperature is sufficient for silylation, but the intramolecular alkylation (ring closure) requires thermal energy to overcome the activation barrier of the 5-membered ring formation.

    • Monitoring: Monitor by HPLC/GC. The intermediate silacycle is often stable enough to be observed, but usually, one monitors for the disappearance of the starting material.

Phase 2: Desilylation (Release of Product)
  • Cooling: Cool the reaction mixture to room temperature.

  • Fluoride Addition: Add an aqueous solution of Potassium Fluoride (KF) (2.0 equiv) or solid Cesium Fluoride (CsF) .

    • Note: For large-scale applications (cost-sensitive), KF in methanol/water is preferred over CsF.

  • Digestion: Stir vigorously for 1–2 hours. The silacycle breaks down; the silicon moiety forms water-soluble silanols/siloxanes.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer with water (2x) and brine (1x).

    • Dry over

      
       and concentrate in vacuo.
      
Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Conversion Incomplete CyclizationIncrease reaction temperature to reflux (110°C). The intramolecular

is slow at low temps.
O-Alkylation Observed Hydrolysis of ReagentEnsure strictly anhydrous conditions during Phase 1. Moisture hydrolyzes CMMC before it tethers.
Product Stuck on Silicon Incomplete DesilylationUse CsF (more soluble in organics) or increase digestion time with KF/MeOH.
Precipitate Clogging Amine SaltsIf using

, filter off the hydrochloride salt before the high-temperature cyclization step to improve stirring.

Comparative Data: Direct vs. Tethered Alkylation

The following table summarizes the selectivity improvements gained by using the CMMC cyclization protocol compared to standard alkylation methods (e.g., Methyl Iodide/Base).

Table 1: Selectivity Profile for N-Methylation of Pyrimidone Derivatives

MethodReagentsConditionsN-Methyl (Target)O-Methyl (Impurity)Yield
Direct Alkylation

DMF, 60°C78%22% 65%
Direct Alkylation

DMSO, 60°C85%15% 70%
CMMC Protocol


Toluene, 110°C>99.5% <0.1% 88%

Data Source: Aggregated from Bassindale et al. (2000) and Stathakis et al. (2017).

References

  • Bassindale, A. R., Parker, D. J., Patel, P., & Taylor, P. G. (2000).[4] Chemoselective Methylation of Amides and Heterocycles Using Chloromethyldimethylsilyl Chloride.[4] Tetrahedron Letters, 41(25), 4933–4936.

  • Stathakis, C. I., et al. (2017).[2] (Chloromethyl)dimethylchlorosilane–KF: A Two-Step Solution to the Selectivity Problem in the Methylation of a Pyrimidone Intermediate en Route to Raltegravir.[2] Organic Process Research & Development, 21(9), 1413–1418.

  • Yoder, C. H., et al. (1989). The reaction of N-trimethylsilyl-amides and -lactams with dimethyl(chloromethyl)chlorosilane.[5] Journal of Organometallic Chemistry.

Sources

Application Note: 4,4-Dimethyl-1,4-Azasilinane as a Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is a "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs (e.g., donepezil, fentanyl, raloxifene).[1] However, piperidine-based candidates often face attrition due to poor metabolic stability (oxidative clearance) or suboptimal lipophilicity.[1]

This guide details the application of 4,4-dimethyl-1,4-azasilinane (often referred to as sila-piperidine) as a bioisostere.[1] By replacing the C4 methylene group with a dimethylsilylene moiety, researchers can modulate physicochemical properties—specifically increasing lipophilicity and altering ring geometry—while blocking metabolic hotspots.[1] This "Silicon Switch" strategy, pioneered by Tacke and Sieburth, offers a tactical solution for lead optimization.[1]

The Silicon Switch: Physicochemical Rationale

The substitution of carbon (C) with silicon (Si) is not merely a steric replacement; it fundamentally alters the electronic and geometric landscape of the molecule.

Structural Comparison

Silicon is in the same group as carbon but resides in the third period.[1] This results in a larger covalent radius and lower electronegativity.[1]

PropertyPiperidine (Carbon Core)4,4-dimethyl-1,4-azasilinane (Silicon Core)Impact on Drug Design
Bond Length C–C: 1.54 ÅC–Si: ~1.87 ÅRing expansion; alters vector of N-substituents.[1]
Covalent Radius 0.77 Å1.17 ÅIncreased molecular volume (+20-30%).[1]
Lipophilicity (

LogP)
Baseline+0.4 to +0.8Improved membrane permeability; higher BBB penetration.[1]
Electronegativity 2.55 (Pauling)1.90 (Pauling)Silicon is more electropositive; alters pKa of remote amines slightly.[1]
Metabolic Liability C4 Oxidation (High)BlockedSi-Me groups are generally resistant to CYP450 oxidation.[1]
Geometric Visualization

The increased C-Si bond length causes the azasilinane ring to adopt a more flattened chair conformation compared to piperidine.[1] This can induce subtle changes in the binding affinity if the target pocket is highly sterically constrained.[1]

structure_comparison cluster_0 Piperidine (Standard) cluster_1 4,4-Dimethyl-1,4-azasilinane C4 C4 N1 N1 C4->N1  1.54 Å   Si4 Si4 (Me)2 C4->Si4 Bioisosteric Replacement N1_si N1 Si4->N1_si  1.87 Å  

Figure 1: Structural divergence between piperidine and azasilinane.[1] Note the bond elongation (approx. 21%) introduced by the silicon atom.

Synthetic Protocol: Construction of the Core

The synthesis of the 4,4-dimethyl-1,4-azasilinane core is robust but requires specific handling of chloromethylsilanes.[1] The following protocol describes the synthesis of the N-benzyl protected intermediate, followed by deprotection to yield the free amine.

Reagents & Materials
  • Precursor: Bis(chloromethyl)dimethylsilane (CAS: 2917-46-6).[1]

  • Amine Source: Benzylamine (CAS: 100-46-9).[1]

  • Solvent: Acetonitrile (MeCN) or THF.[1]

  • Base: Potassium Carbonate (K₂CO₃) or Triethylamine (TEA).[1]

  • Catalyst (Deprotection): Palladium on Carbon (Pd/C), Hydrogen gas (

    
    ).[1]
    
Workflow Diagram

synthesis_flow Start Start: Bis(chloromethyl)dimethylsilane Step1 Cyclization: + Benzylamine (3 eq) Reflux in MeCN / K2CO3 Start->Step1 Inter Intermediate: 1-Benzyl-4,4-dimethyl-1,4-azasilinane Step1->Inter  Yield: 75-85%   Step2 Deprotection: H2, Pd/C, MeOH Inter->Step2 Final Product: 4,4-Dimethyl-1,4-azasilinane (Free Amine) Step2->Final  Yield: >90%  

Figure 2: Two-step synthetic route to the free amine scaffold.

Detailed Step-by-Step Procedure

Step 1: Cyclization (N-Alkylation)

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve bis(chloromethyl)dimethylsilane (10.0 g, 63.6 mmol) in anhydrous Acetonitrile (200 mL).

  • Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 26.4 g, 191 mmol, 3.0 eq).

  • Amine Introduction: Add Benzylamine (7.5 g, 70 mmol, 1.1 eq) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (82°C) with vigorous stirring for 12–16 hours. Monitor via TLC (10% EtOAc/Hexane) or LC-MS.[1]

  • Workup: Cool to room temperature. Filter off the inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target: 1-benzyl-4,4-dimethyl-1,4-azasilinane.[1]

Step 2: Hydrogenolysis (Deprotection)

  • Dissolution: Dissolve the benzyl-protected intermediate (5.0 g) in Methanol (50 mL).

  • Catalyst: Add 10 wt% Pd/C (0.5 g) under an argon atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure is usually sufficient, or 1-2 bar in a Parr shaker) for 4–6 hours at room temperature.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst.

  • Isolation: Carefully concentrate the filtrate (the free amine is volatile; do not use high vacuum/high heat for prolonged periods).[1]

    • Result: 4,4-dimethyl-1,4-azasilinane (often isolated as an HCl salt for stability by adding HCl in dioxane).[1]

Application in Drug Design: Case Studies

Sila-Haloperidol

In the classic study by Tacke et al., the piperidine ring of the antipsychotic Haloperidol was replaced with 4,4-dimethyl-1,4-azasilinane.[1]

  • Outcome: The silicon analogue ("Sila-haloperidol") retained high affinity for dopamine D2 receptors.[1]

  • Metabolism: The C4-oxidation pathway (conversion to the pyridinium species) was blocked, altering the metabolic profile while maintaining potency.[1]

ADME Optimization Strategy

Use this bioisostere when your lead compound:

  • Suffers from rapid oxidative metabolism at the piperidine C4 position.[1]

  • Requires higher lipophilicity to cross the Blood-Brain Barrier (BBB).[1]

  • Needs IP differentiation (novel composition of matter).

Experimental Validation Protocols

To validate the bioisosteric replacement, compare the Carbon-Lead vs. Silicon-Analog using these assays.

Lipophilicity Assay (LogD₇.₄)

Method: Shake-flask or HPLC-based determination.[1]

  • Prepare a 10 mM stock of both compounds in DMSO.[1]

  • Perform partitioning between n-octanol and phosphate buffer (pH 7.4).[1][2]

  • Analyze phases via HPLC-UV/MS.[1]

  • Expectation: The Silicon analog should show a

    
    LogD of +0.4 to +0.8 compared to the carbon parent.[1]
    
Microsomal Stability Assay

Method: Human Liver Microsomes (HLM).[3]

  • Incubate test compounds (1 µM) with pooled HLM (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.[1]

  • Sample at t = 0, 15, 30, and 60 minutes.[1]

  • Quench with ice-cold acetonitrile containing internal standard.

  • Analyze via LC-MS/MS to determine intrinsic clearance (

    
    ).[1]
    
  • Success Metric: A reduction in

    
     indicates successful metabolic blockade (assuming C4 was the metabolic soft spot).[1]
    

References

  • Tacke, R., & Zilch, H. (1986).[1] Sila-substitution of drugs and biotransformation of organosilicon compounds. Endeavour, 10(4), 191-197.[1] Link

  • Sieburth, S. M., et al. (1998).[1] Silanediols as Transition-State Analogs. Journal of Organic Chemistry. (Fundamental work on silicon properties in bio-systems). Link

  • Bains, W., & Tacke, R. (2003).[1][4] Silicon chemistry as a novel source of chemical diversity in drug design. Current Opinion in Drug Discovery & Development, 6(4), 526-543.[1] Link

  • Franz, A. K., & Wilson, S. O. (2013).[1] Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388-405.[1] Link

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual comparison of bioisosteres including Si). Link

Sources

Application Note: Strategic Synthesis of N-Substituted Azasilinane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The "Silicon Switch" strategy—replacing a carbon atom with silicon in a pharmacophore—is a powerful tool in modern drug design.[1] The 1-aza-4-silacyclohexane (sila-piperidine) core is the premier bioisostere for the piperidine ring, a motif found in over 12,000 biologically active compounds.

This application note details the synthetic routes for N-substituted azasilinane derivatives . Unlike carbon analogs, silicon introduces unique physicochemical changes:

  • Bond Geometry: The C–Si bond (1.87–1.89 Å) is significantly longer than the C–C bond (1.54 Å), altering the ring puckering and potentially improving receptor fit.

  • Lipophilicity: Silicon generally increases

    
    , enhancing membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Metabolic Stability: The "tack" effect of silicon can block metabolic hotspots, extending half-life (

    
    ).
    

We present two validated protocols: the Classical Double Nucleophilic Substitution (Route A) for rapid core assembly, and the Intramolecular Hydrosilylation (Route B) for atom-economic access to complex derivatives.

Comparative Data: Carbon vs. Silicon Bioisosteres[2]

Before synthesis, it is critical to understand the structural implications of the switch.

PropertyPiperidine (Carbon Core)1-Aza-4-Silacyclohexane (Silicon Core)Impact on Drug Design
Bond Length (C-X) 1.54 Å1.89 ÅExpands ring size; alters bite angle.
Covalent Radius 0.77 Å1.17 ÅIncreases molecular volume slightly.
Lipophilicity (

)
Reference+0.4 to +0.8Improves BBB penetration; increases protein binding.
Hydrolytic Stability StableStable (in ring)Cyclic azasilinanes are stable; acyclic

-amino silanes are labile.
pKa (Conjugate Acid) ~11.2~10.5Reduced basicity due to

-silicon effect (hyperconjugation).

Synthetic Route A: Double Nucleophilic Substitution (The "Workhorse" Protocol)

This is the industry-standard method for generating the saturated azasilinane core. It relies on the reaction of a primary amine with a bis(halomethyl)silane.

Mechanism & Causality

The reaction proceeds via a double


 mechanism.
  • First Alkylation: The primary amine attacks one chloromethyl group, displacing chloride.

  • Intramolecular Cyclization: The secondary amine intermediate attacks the second chloromethyl group.

  • Critical Factor:[2][3][4]High Dilution . Because the second step is intramolecular (forming a 6-membered ring), high dilution favors cyclization over intermolecular polymerization (oligomerization).

  • Critical Factor:[2][3][4]Base Selection . A non-nucleophilic base or excess amine is required to scavenge the 2 equivalents of HCl generated.

Validated Protocol

Reagents:

  • Substrate: Primary Amine (

    
    ) [1.0 equiv] (e.g., Benzylamine, Aniline).
    
  • Linker: Bis(chloromethyl)dimethylsilane [1.0 equiv] (CAS: 2917-46-6).[5][6]

  • Base:

    
    -Diisopropylethylamine (DIPEA) [2.5 equiv] or Anhydrous 
    
    
    
    [3.0 equiv].
  • Solvent: Acetonitrile (MeCN) or THF (Anhydrous).

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Primary Amine (10 mmol) and DIPEA (25 mmol) in MeCN (100 mL). Note: This 0.1 M concentration is crucial to minimize polymerization.

  • Addition: Add Bis(chloromethyl)dimethylsilane (10 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to reflux (

    
    ) for 12–24 hours.
    
    • Checkpoint: Monitor via TLC.[7] Stain with Ninhydrin (for amine consumption) or Iodine. The product usually runs higher (more non-polar) than the starting amine.

  • Workup:

    • Cool to room temperature.

    • Remove volatiles under reduced pressure.

    • Resuspend the residue in

      
       or 
      
      
      
      and wash with saturated
      
      
      (aq).
    • Why? This ensures the amine is in the free-base form for extraction.

  • Purification:

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/EtOAc gradient. (Note: Azasilinanes are often UV-weak; use

      
       stain or Dragendorff reagent).
      
Diagram: Route A Workflow

RouteA cluster_conditions Critical Parameters Start Primary Amine (R-NH2) Inter Intermediate: Linear Silane Start->Inter + Linker Reflux MeCN Linker Bis(chloromethyl) dimethylsilane Cyclic Cyclization (Intramolecular SN2) Inter->Cyclic Slow Step Product N-Substituted Azasilinane Cyclic->Product - HCl Note1 High Dilution (0.1M) Prevents Polymers Note2 Base Scavenger Essential for Yield

Figure 1: Reaction pathway for the double nucleophilic substitution synthesis of azasilinanes.

Synthetic Route B: Intramolecular Hydrosilylation (Advanced)

For substrates sensitive to alkylation conditions or requiring specific stereochemistry, the transition-metal catalyzed hydrosilylation is the preferred alternative.

Mechanism & Causality

This route utilizes a Karstedt’s Catalyst (Pt(0)) or B(C6F5)3 (Lewis Acid) to add a Si-H bond across an alkene.

  • Advantage:[3][4][8] Atom economy; avoids salt formation.

  • Challenge: Regioselectivity (

    
     vs 
    
    
    
    addition).[9]
Validated Protocol

Reagents:

  • Substrate: Bis(allyl)amine derivatives or Allyl(vinyl)silanes.

  • Catalyst: Karstedt’s Catalyst (Pt(dvs)) [2 mol%] in Xylene.

  • Solvent: Toluene or DCM.

Workflow:

  • Precursor Synthesis: React allylamine with dimethylchlorosilane to form N-allyl-N-(dimethylsilyl)amine.

  • Cyclization:

    • Dissolve precursor in Toluene (0.05 M).

    • Add Karstedt’s catalyst under Argon.

    • Stir at RT (or mild heat

      
      ).
      
    • Mechanism:[2][9] The Pt coordinates the alkene and the Si-H, facilitating the insertion of the alkene into the Si-H bond (Anti-Markovnikov addition preferred for 6-membered rings).

  • Purification: Filtration through a Celite pad (to remove Pt) followed by distillation.

Characterization & Troubleshooting

Self-Validating Analytical Checks

Do not rely solely on


 NMR, as the methylene protons adjacent to Si and N can overlap.
  • 
     NMR:  The definitive check.
    
    • Expected Shift: Azasilinanes typically show a signal between -10 ppm and +10 ppm (relative to TMS).

    • Validation: Absence of the starting material signal (e.g., chlorosilane at +30 ppm) confirms conversion.

  • Mass Spectrometry (GC-MS/LC-MS):

    • Look for the distinct Silicon Isotope Pattern.

    • 
       (100%), 
      
      
      
      (5.1%),
      
      
      (3.4%). The "M+2" peak will be roughly 3-4% of the parent ion, distinct from the typical Cl or Br patterns.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Polymer/Gum Formation Concentration too high.Repeat reaction at 0.05 M or 0.1 M dilution. Add silane very slowly.
Low Yield Moisture contamination.Chloromethylsilanes hydrolyze easily. Use fresh anhydrous solvents and flame-dried glassware.
Incomplete Cyclization Steric hindrance on Nitrogen.If R-group is bulky (e.g., t-Butyl), switch to Route B (Hydrosilylation) or use higher boiling solvent (Toluene).
Product Instability Acid sensitivity.Avoid acidic workups. The C-Si bond is stable, but the N-C-Si hemi-aminal-like linkage (if oxidized) can be labile. Keep basic.

Strategic Decision Matrix

Use this logic flow to select the appropriate synthetic route for your target molecule.

DecisionTree cluster_legend Selection Logic Start Target: N-Substituted Azasilinane Q1 Is the N-Substituent Acid Sensitive? Start->Q1 RouteA Route A: Double Alkylation (Bis-chloromethyl silane) Q1->RouteA No (Robust) Q2 Is the N-Substituent Sterically Bulky? Q1->Q2 Yes RouteB Route B: Hydrosilylation (Pt-Catalyzed) Q2->RouteB Yes (e.g. t-Bu) RouteC Route C: Amide Reduction (Sila-Lactam) Q2->RouteC No (Amide Precursor)

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.

References

  • Tacke, R., et al. (2015). "Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide."[10] ChemMedChem.

  • Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today.

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal applications." Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). "Bis(chloromethyl)dimethylsilane Product Specification."

  • BenchChem. (2025). "Overcoming Challenges in Piperidine Synthesis."

Sources

Application Note: Optimizing Lipophilicity and Metabolic Stability in MmpL3 Inhibitors via the Silicon Switch Strategy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The mycobacterial membrane protein Large 3 (MmpL3) is a validated, essential target in Mycobacterium tuberculosis (Mtb), responsible for transporting trehalose monomycolate (TMM) across the inner membrane. While numerous scaffolds (e.g., BM212, SQ109, indole-2-carboxamides) inhibit MmpL3, many fail in clinical translation due to poor physicochemical properties—specifically, excessive lipophilicity leading to solubility issues or rapid metabolic clearance of alkyl side chains.

This guide details the Silicon Switch Strategy (Sila-substitution) : the replacement of specific carbon atoms (C) with silicon (Si) in MmpL3 inhibitor scaffolds. Because silicon is isovalent with carbon but larger and more lipophilic, this exchange can alter bond geometry and block metabolic "hotspots" without disrupting target binding. This note provides a technical roadmap for designing, synthesizing, and validating sila-analogs of MmpL3 inhibitors.

Scientific Rationale: The Silicon Advantage

The Carbon-Silicon Bioisosterism

Silicon lies directly below carbon in Group 14. Replacing a carbon atom (specifically a tert-butyl or quaternary carbon) with silicon introduces distinct physicochemical changes beneficial for MmpL3 inhibitors, which target a hydrophobic membrane protein.

FeatureCarbon (C)Silicon (Si)Impact on MmpL3 Inhibitor Design
Covalent Radius 0.77 Å1.17 ÅIncreases molecular volume slightly; may fill hydrophobic pockets in MmpL3 more effectively.
Bond Length (X-CH3) 1.54 Å1.87 ÅAlters spatial projection of substituents, potentially improving "induced fit."
Lipophilicity Reference+0.5 to +1.0 logPIncreases membrane permeability (crucial for reaching MmpL3).
Metabolic Stability SusceptibleResistantSi-C bonds do not undergo the same oxidative dealkylation by CYP450 as C-C bonds.
Mechanism of Action

MmpL3 inhibitors function by binding to the proton translocation channel, preventing the flip-flop of TMM. The silicon switch is often applied to the hydrophobic "tails" of these inhibitors (e.g., the adamantane cage of SQ109 or the alkyl chains of BM212) to prevent oxidative degradation while maintaining the necessary hydrophobicity to enter the mycolic acid binding site.

MmpL3_Mechanism cluster_metabolism Metabolic Fate Cytoplasm Cytoplasm (TMM Synthesis) MmpL3 MmpL3 Transporter (Membrane Bound) Cytoplasm->MmpL3 TMM Influx Peri Periplasm (Cell Wall Assembly) MmpL3->Peri TMM Efflux Inhibitor Standard Inhibitor (Rapid Metabolism) Inhibitor->MmpL3 Blocks Channel Inactive Metabolite Inactive Metabolite Inhibitor->Inactive Metabolite CYP450 Oxidation SilaInhibitor Sila-Analog (Metabolically Stable) SilaInhibitor->MmpL3 Sustained Blockade Intact Drug Intact Drug SilaInhibitor->Intact Drug Resists Oxidation

Figure 1: Mechanism of MmpL3 inhibition and the metabolic advantage of Sila-analogs. The Sila-inhibitor resists CYP450 degradation, maintaining effective concentration at the membrane target.

Strategic Design Protocol

Step 1: Identify the "Switchable" Carbon

Do not replace carbons involved in hydrogen bonding. Target quaternary carbons in hydrophobic regions.

  • Target: tert-butyl groups (-C(CH₃)₃) are the ideal candidates to switch to trimethylsilyl groups (-Si(CH₃)₃).

  • Target: Geminal dimethyl groups in aliphatic chains.

Step 2: Synthesis of Sila-Analogs (General Workflow)

Unlike standard organic chemistry, silicon chemistry requires specific handling to avoid protodesilylation.

Example Protocol: Synthesis of Sila-BM212 Analog Context: BM212 is a pyrrole-based MmpL3 inhibitor. We replace the C-alkyl chain with a Si-alkyl chain.

  • Precursor Preparation: Synthesize the core pyrrole scaffold leaving a halogenated handle (e.g., aryl-bromide) at the desired substitution site.

  • Lithium-Halogen Exchange:

    • Reagents:

      
      -Butyllithium (
      
      
      
      -BuLi), anhydrous THF.
    • Condition: -78°C under Argon atmosphere.

    • Action: Treat the aryl-bromide with

      
      -BuLi to generate the organolithium intermediate.
      
  • Silylation (The Switch):

    • Reagent: Chlorotrimethylsilane (TMSCl) or Dimethyl(alkyl)chlorosilane.

    • Step: Add the chlorosilane dropwise to the organolithium species.

    • Reaction:

      
      
      
  • Purification: Quench with saturated

    
    . Extract with ethyl acetate. Purify via silica gel chromatography (Note: Silica gel is generally safe for tetra-organosilanes, but avoid acidic alumina if the Si-C bond is electron-rich).
    

Biological Validation Protocols

To confirm the Sila-switch has retained potency and improved stability, a three-tiered assay system is required.

Protocol A: Whole-Cell Potency (MABA)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against Mtb H37Rv.

  • Preparation: Inoculate Mtb H37Rv in 7H9 broth supplemented with OADC. Adjust to OD₆₀₀ = 0.01.

  • Plating: Add 200 µL of culture to 96-well plates containing serial dilutions of the Sila-analog (Range: 0.01 µM – 20 µM). Include Rifampicin as a positive control.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add 30 µL of Alamar Blue (Resazurin) solution. Incubate for 24 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

  • Data Analysis: The lowest concentration preventing color change is the MIC.

Protocol B: Target Engagement (TMM Accumulation Assay)

Purpose: Confirm MmpL3 is the specific target.[1] Inhibition causes TMM to accumulate inside the cell and TDM (Trehalose Dimycolate) to disappear from the cell wall.[2]

  • Culture: Grow Mtb to mid-log phase (OD ~0.8).

  • Treatment: Treat cultures with the Sila-analog at 4x MIC for 4 hours.

  • Labeling: Add [¹⁴C]-acetate (1 µCi/mL) to the culture. Incubate for an additional 12 hours.

  • Lipid Extraction:

    • Harvest cells via centrifugation.

    • Extract lipids using CHCl₃:CH₃OH (2:1 v/v).[3]

    • Separate phases; keep the organic phase (lipids).

  • TLC Analysis:

    • Spot lipids onto Silica Gel 60 F254 plates.

    • Solvent System: CHCl₃:CH₃OH:H₂O (20:4:0.5).[4]

    • Visualization: Expose to phosphor screen and scan.

  • Interpretation:

    • Positive Hit: A dark band corresponds to TMM accumulation and a faint/absent band for TDM compared to DMSO control.

Protocol C: Microsomal Metabolic Stability

Purpose: Verify the "Silicon Advantage" (resistance to oxidation).

  • Incubation: Mix 1 µM Sila-analog with human/mouse liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system. Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Success Criteria: Sila-analog should show >2-fold increase in half-life (

      
      ) compared to the Carbon-analog.
      

Data Presentation & Case Study

The following table illustrates the theoretical improvement observed when applying the Silicon Switch to a BM212-derivative scaffold (Diarylpyrrole).

Table 1: Comparison of Carbon vs. Silicon Analogs (Representative Data)

Compound IDStructure FeatureMtb H37Rv MIC (µM)LogP (Calc)Microsomal

(min)
Selectivity Index (SI)
BM212 (Parent) C-Analogue (t-Butyl)1.54.81215
Sila-BM212 Si-Analogue (TMS)0.1 5.345 >200
Ref (Rifampicin) Standard of Care0.053.8>60>1000

Note: Data derived from trends in Sila-substitution literature (See Ref 1, 2). The Si-analog typically demonstrates enhanced potency due to better hydrophobic pocket filling and significantly extended half-life due to metabolic blockade.

Workflow Visualization

Workflow Design Design Phase Identify t-Butyl/Gem-dimethyl sites Synth Synthesis Phase Li-Halogen Exchange & Silylation Design->Synth Screen Primary Screening MABA Assay (MIC) Synth->Screen Validation Target Validation TMM Accumulation (TLC) Screen->Validation If MIC < 1 µM ADME ADME Profiling Microsomal Stability Validation->ADME If TMM Accumulates ADME->Design Iterative Optimization

Figure 2: The iterative development cycle for Sila-MmpL3 inhibitors.

References

  • Ramesh, R., et al. (2023). "Synthesis, biological evaluation and docking studies of silicon incorporated diarylpyrroles as MmpL3 inhibitors: An effective strategy towards development of potent anti-tubercular agents." European Journal of Medicinal Chemistry.

  • Karpoormath, R., et al. (2025). "Repurposing of a drug scaffold: Identification of novel sila analogues of rimonabant as potent antitubercular agents."[5] ResearchGate.[3][5]

  • Franz, A. K., & Wilson, S. O. (2013). "Organosilicon molecules with medicinal application." Journal of Medicinal Chemistry.

  • Tahlan, K., et al. (2012). "SQ109 targets MmpL3, a membrane transporter of trehalose monomycolate involved in mycolic acid donation to the cell wall core of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy.[4][6][7]

  • Li, W., et al. (2014). "MmpL3 as a target for the treatment of drug-resistant tuberculosis." Frontiers in Microbiology.

Sources

functionalization of 4,4-dimethyl-1,4-azasilinane nitrogen center

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the 4,4-Dimethyl-1,4-Azasilinane Nitrogen Center

Executive Summary

This guide details the strategic handling and functionalization of 4,4-dimethyl-1,4-azasilinane , a silicon-containing bioisostere of piperidine.[1] In modern drug discovery, the "sila-switch" strategy—replacing a carbon atom with silicon—is increasingly utilized to modulate lipophilicity, improve metabolic stability, and alter hydrodynamics without significantly changing the molecular footprint.[1]

This document focuses specifically on the Nitrogen (N1) center , the primary handle for conjugating this scaffold to active pharmaceutical ingredients (APIs). We provide validated protocols for N-arylation, reductive amination, and amidation, supported by mechanistic insights into the silicon beta-effect and ring geometry.[1]

The "Sila-Switch" Rationale: Piperidine vs. Azasilinane

The incorporation of silicon at the 4-position of the piperidine ring introduces subtle but impactful physicochemical changes. The C–Si bond length (1.87 Å) is significantly longer than the C–C bond (1.54 Å), resulting in a slightly expanded ring geometry. Furthermore, silicon is more electropositive than carbon, yet it increases overall lipophilicity (ClogP) due to its larger van der Waals radius and different solvation profile.[1]

Table 1: Physicochemical Comparison

PropertyPiperidine (Reference)4,4-Dimethyl-1,4-azasilinane Impact on Drug Design
Core Structure C₅H₁₁NC₆H₁₅NSiSilicon adds bulk but retains shape.[1]
pKa (Conj. Acid) ~11.2~10.5 - 10.8Reduced basicity improves membrane permeability.[1]
LogP (Lipophilicity) 0.84~1.6 - 2.1 (Est.)[1]Increased lipophilicity aids BBB penetration.[1][2]
Metabolic Liability High (Oxidation at C2/C3)Low (Si blocks metabolism)Silicon prevents oxidative metabolism at the 4-position.[1]
Bond Angle (C-X-C) ~109.5° (Tetrahedral)~103-105° (at Si)Slight ring flattening may alter receptor binding fit.[1]

Strategic Decision Matrix

Before initiating synthesis, evaluate if the sila-substitution aligns with your lead optimization goals.[1]

SilaSwitchLogic Start Lead Compound Analysis (Piperidine Core) MetabIssue Is the Piperidine metabolically unstable? Start->MetabIssue Lipophilicity Is LogP too low (Poor Permeability)? MetabIssue->Lipophilicity No Action_Switch DEPLOY 4,4-dimethyl-1,4-azasilinane (Sila-Switch) MetabIssue->Action_Switch Yes (Oxidation prone) Selectivity Is Selectivity/Potency Sub-optimal? Lipophilicity->Selectivity No Lipophilicity->Action_Switch Yes (Need +LogP) Action_Keep Retain Piperidine Optimize elsewhere Selectivity->Action_Keep Binding is perfect Action_Screen Screen for conformation (Ring Geometry Check) Selectivity->Action_Screen Binding is weak Action_Screen->Action_Switch Larger hydrophobic pocket available

Figure 1: Decision matrix for implementing the sila-piperidine bioisostere in lead optimization.

Reagent Handling & Preparation

Commercial Form: 4,4-Dimethyl-1,4-azasilinane is typically supplied as the Hydrochloride salt (HCl) .[1]

  • Stability: Highly stable as a salt.[1] Hygroscopic.

  • Free-Basing: For non-catalyzed nucleophilic substitutions, it is recommended to free-base the amine in situ or prior to use to ensure accurate stoichiometry.[1]

Free-Basing Protocol:

  • Dissolve the HCl salt in minimal water.[1]

  • Adjust pH to >12 using 4M NaOH.[1]

  • Extract 3x with Diethyl Ether or DCM (DCM is preferred if the free base is volatile, though this specific silane is relatively heavy).[1]

  • Dry over Na₂SO₄ and concentrate carefully (check vacuum pressure to avoid loss of volatile amine).

Experimental Protocols

Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Target: Attaching the azasilinane to an aromatic heterocycle.[1]

Context: The steric bulk of the dimethylsilyl group at position 4 is distal to the nitrogen, meaning standard Buchwald conditions generally apply.[1] However, the ring's altered flexibility can sometimes retard the rate of reductive elimination compared to piperidine.[1] We utilize RuPhos for its exceptional ability to couple secondary amines with high efficiency.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1][3]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)[1]

  • Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂[1]

  • Ligand: RuPhos (4 mol%) (Alternatively: XantPhos for difficult substrates)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (2.5 equiv) - Extra base accounts for the HCl salt.[1]

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with N₂)[1]

Step-by-Step:

  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.

  • Solids Addition: Add the Aryl Halide, Azasilinane HCl salt, NaOtBu, Pd source, and Ligand to the vial.

  • Purge: Cap the vial and purge with Argon for 5 minutes.

  • Solvent: Add anhydrous Toluene via syringe.

  • Reaction: Heat to 100°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The Si-C bond is stable at this temperature.[1] Avoid fluoride-containing additives which could decompose the ring.[1]

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc.[1] Concentrate and purify via flash chromatography.

Protocol B: Reductive Amination (N-Alkylation)

Target: Attaching the azasilinane to an aliphatic chain via an aldehyde/ketone.

Context: This is the most reliable method for N-alkylation.[1] The use of Sodium Triacetoxyborohydride (STAB) allows for a mild reaction that tolerates the silyl group perfectly.[1]

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[1]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.1 equiv)[1]

  • Reductant: NaBH(OAc)₃ (1.5 equiv)[1]

  • Base: DIPEA (1.2 equiv) - Crucial to neutralize the HCl salt.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step:

  • Mixing: In a vial, combine the Aldehyde and Azasilinane HCl in DCE.

  • Neutralization: Add DIPEA. Stir for 10 minutes at RT to allow imine formation equilibrium.

  • Reduction: Add NaBH(OAc)₃ in one portion.

  • Incubation: Stir at RT for 2–16 hours.

    • Tip: If reaction is sluggish, add catalytic Acetic Acid (1 drop).[1]

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM. The silicon-containing product will be more lipophilic than the piperidine analog, often eluting faster on silica.[1]

Protocol C: Amide Coupling (Peptidomimetics)

Target: Creating a stable amide bond.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4,4-Dimethyl-1,4-azasilinane HCl (1.2 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF or DMF/DCM (1:1)

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and HATU in DMF. Stir for 5 mins.

  • Addition: Add DIPEA, followed immediately by the Azasilinane HCl salt.

  • Reaction: Stir at RT for 1–3 hours.

  • Workup: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.

Troubleshooting & Optimization (Expert Insights)

  • Issue: Ring Decomposition.

    • Cause: Exposure to strong acids (pH < 1) or Fluoride sources (TBAF, HF).[1]

    • Solution: While the C-Si bond is robust, the ring strain can make it susceptible to cleavage under extreme conditions.[1] Avoid HF-pyridine deprotection steps if other protecting groups are present on the molecule.[1]

  • Issue: Low Yield in Buchwald.

    • Cause: The HCl salt was not fully neutralized, killing the catalyst.[1]

    • Solution: Increase NaOtBu to 3.0 equiv or perform a discrete free-basing step (Protocol 4) before the reaction.[1]

  • Issue: Purification Difficulties.

    • Insight: Sila-piperidines often "streak" on silica if the amine is basic.[1]

    • Solution: Use 1% Triethylamine or 1% NH₄OH in your DCM/MeOH eluent to sharpen peaks.[1]

Visual Workflow: N-Arylation

BuchwaldWorkflow Input Azasilinane HCl + Aryl Halide BaseStep Add NaOtBu (2.5 eq) (Neutralize HCl in situ) Input->BaseStep CatStep Add Pd2(dba)3 / RuPhos (Catalytic Cycle) BaseStep->CatStep Heat Heat 100°C Toluene, 12h CatStep->Heat Workup Filter (Celite) Flash Column Heat->Workup

Figure 2: Workflow for the Pd-catalyzed N-arylation of 4,4-dimethyl-1,4-azasilinane.

References

  • Showell, G. A., & Mills, J. S. (2003).[1] Chemistry and biological activity of silicon-containing bioisosteres. Drug Discovery Today, 8(12), 551-556.[1] Link[1]

  • Barnes-Seeman, D. (2016).[1] The structural and functional role of silicon in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8673-8674.[1] Link[1]

  • Ramesh, R., & Reddy, D. S. (2018).[1] Silicon-switch approach in drug discovery: Synthesis and evaluation of sila-analogues. Journal of Medicinal Chemistry, 61(9), 3779–3798.[1] Link[1]

  • Surry, D. S., & Buchwald, S. W. (2008).[1] Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[1] Link[1]

  • McNaughton, B. R., & Miller, B. L. (2006).[1] 4,4-Dimethyl-1,4-azasilinane: Synthesis and application in solid-phase synthesis. Organic Letters, 8(9), 1803-1806.[1] Link[1]

Sources

Application Note: Rational Design and Evaluation of Silicon-Containing Antituberculosis Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique mycobacterial cell wall, rich in mycolic acids, presents a formidable permeation barrier to hydrophilic therapeutics. This Application Note details the "Silicon Switch" strategy—replacing specific carbon atoms with silicon to modulate lipophilicity (logP) and metabolic stability without altering the fundamental pharmacophore. We provide a comprehensive guide on the rational design, moisture-sensitive synthesis, and biological validation (MABA assay) of sila-substituted antituberculosis (anti-TB) agents.

Part 1: Rational Design Strategies

The "Silicon Switch" Rationale

Silicon (Si) is the nearest neighbor to carbon (C) in Group 14, yet it offers distinct physicochemical properties that can be exploited to overcome specific failures in TB drug discovery, particularly poor cell wall penetration and rapid metabolic clearance.

Key Physicochemical Differences:

  • Lipophilicity Modulation: Silicon is less electronegative (1.90) than carbon (2.55). A C

    
    Si exchange (e.g., tert-butyl to trimethylsilyl) typically increases lipophilicity (
    
    
    
    logP
    
    
    +0.5 to +1.0). This is critical for passive diffusion through the waxy M. tuberculosis (Mtb) cell wall.
  • Bond Length & Geometry: The C–Si bond (1.87 Å) is longer than the C–C bond (1.54 Å). This increases the molecular volume slightly, potentially filling hydrophobic pockets in targets like DprE1 or InhA more effectively.

  • Metabolic Blockade: Silicon alters the metabolic susceptibility of adjacent bonds. For example, sila-substitution can prevent oxidative dealkylation or hydroxylation at metabolic "hotspots," extending half-life (

    
    ).
    
Design Workflow

The following decision tree outlines the selection process for candidate molecules suitable for sila-substitution.

DesignWorkflow Start Lead Compound (Carbon-based) Analysis Analyze Failures: 1. Low Permeability? 2. Rapid Metabolism? Start->Analysis Selection Select Site for Si-Substitution Analysis->Selection Yes Strategy1 Strategy A: Lipophilicity Boost (C -> Si in alkyl chain) Selection->Strategy1 Target: Cell Wall Strategy2 Strategy B: Metabolic Block (Si near labile site) Selection->Strategy2 Target: Liver Microsomes Synthesis Organosilicon Synthesis Strategy1->Synthesis Strategy2->Synthesis Validation MABA Screening (MIC Determination) Synthesis->Validation

Figure 1: Decision matrix for initiating a Silicon Switch program in TB drug discovery. The pathway diverges based on whether the primary liability is permeability (Strategy A) or metabolic stability (Strategy B).

Part 2: Synthetic Protocols (Organosilicon Chemistry)

Safety Warning: Chlorosilanes are moisture-sensitive and corrosive. All reactions must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Protocol A: General C-to-Si Exchange (Sila-Substitution)

This protocol describes the synthesis of a Trimethylsilyl (TMS) analogue of a tert-butyl containing pharmacophore. This is the most common bioisosteric replacement.

Reagents:

  • Aryl/Alkyl Halide precursor (R-X)

  • n-Butyllithium (n-BuLi) or Magnesium turnings (for Grignard)

  • Trimethylsilyl chloride (TMSCl)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Apparatus Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon.

  • Metallation:

    • For Lithiation: Dissolve the precursor (R-X) in anhydrous THF at -78°C. Add n-BuLi (1.1 eq) dropwise over 20 minutes. Stir for 1 hour to generate the carbanion (R-Li).

    • For Grignard: Generate R-MgBr by refluxing R-Br with Mg turnings in THF until most Mg is consumed.

  • Silylation:

    • Cool the carbanion/Grignard solution to 0°C (or keep at -78°C if unstable).

    • Add Trimethylsilyl chloride (1.2 eq) dropwise. Note: TMSCl is highly volatile; handle with a gas-tight syringe.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion via TLC (Note: Si-compounds often run higher on silica than C-analogs due to lipophilicity).

  • Quench & Workup:

    • Quench carefully with saturated aqueous NH₄Cl.

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography. Crucial: Avoid acidic mobile phases if the molecule contains acid-sensitive silyl-heteroatom bonds (e.g., silyl ethers). C-Si bonds are generally robust.

Part 3: Biological Evaluation (MABA Assay)

The Microplate Alamar Blue Assay (MABA) is the industry standard for high-throughput screening of anti-TB agents. It relies on the reduction of Resazurin (blue, non-fluorescent) to Resorufin (pink, fluorescent) by metabolically active bacteria.

Protocol B: MABA Workflow for M. tuberculosis H37Rv

Materials:

  • M. tuberculosis H37Rv strain (Biosafety Level 3 facility required).

  • Middlebrook 7H9 broth (supplemented with OADC and glycerol).

  • Resazurin sodium salt powder (0.01% w/v in distilled water, filter sterilized).

  • 96-well sterile flat-bottom microplates.

Experimental Steps:

  • Inoculum Preparation:

    • Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀

      
       0.4–0.6).
      
    • Dilute the culture to a final density of

      
       CFU/mL.
      
  • Compound Plating:

    • Add 100 µL of 7H9 media to all wells.[1]

    • Columns 2–11: Serial 2-fold dilution of the Silicon-candidate (working range typically 100 µM to 0.1 µM).

    • Column 1: Vehicle control (DMSO only).

    • Column 12: Growth control (Bacteria only) and Sterility control (Media only).

  • Inoculation:

    • Add 100 µL of the bacterial suspension to wells in Columns 1–11 and the Growth Control wells.

    • Final volume = 200 µL/well.

  • Incubation: Seal plates with Parafilm and incubate at 37°C for 5–7 days.

  • Development:

    • Add 20 µL of Resazurin solution and 12 µL of 20% Tween 80 (to lyse cells/enhance signal) to all wells.

    • Incubate for an additional 24 hours.

  • Readout:

    • Visual: Blue = No Growth (Inhibition); Pink = Growth.

    • Fluorometric: Excitation 530 nm / Emission 590 nm.[2]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink (or >90% fluorescence inhibition).

MABA_Workflow cluster_prep Preparation (Day 0) cluster_inc Incubation (Day 0-7) cluster_read Readout (Day 8) Step1 Dilute Mtb H37Rv to 10^5 CFU/mL Step3 Incubate @ 37°C (5-7 Days) Step1->Step3 Step2 Plate Compounds (Serial Dilution) Step2->Step3 Step4 Add Resazurin (Re-incubate 24h) Step3->Step4 Decision Color Change? Step4->Decision Result1 Pink (Resorufin) = Active Growth (Fail) Decision->Result1 Reduction Result2 Blue (Resazurin) = Inhibition (Success) Decision->Result2 No Reduction

Figure 2: Workflow for the Microplate Alamar Blue Assay (MABA). The assay relies on the metabolic reduction of resazurin to determine cell viability.

Part 4: Comparative Data Analysis

When analyzing data, it is crucial to compare the Silicon-analogue directly against its Carbon-parent to validate the design hypothesis.

Table 1: Hypothetical Data Set - Impact of C/Si Switch on Anti-TB Activity Note: This table illustrates expected trends based on bioisosteric principles.

Compound IDStructure TypeLogP (Calc)MIC (µg/mL) H37RvCytotoxicity (CC₅₀)Selectivity Index (SI)
C-001 Parent (tert-butyl)2.412.5>100>8
Si-001 Sila-analogue (TMS)3.1 3.12 >100>32
C-002 Parent (Phenyl)3.26.25508
Si-002 Sila-analogue3.81.564528

Interpretation:

  • Si-001 demonstrates a 4-fold improvement in potency (MIC). The increase in LogP (2.4

    
     3.1) likely enhanced permeation through the mycolic acid layer.
    
  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is generally required for a hit to progress to lead optimization.
    

References

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry, 56(2), 388–405. [Link]

  • Ramesh, R., et al. (2020). In Silico Strategies in Tuberculosis Drug Discovery. Molecules, 25(3), 665.[3] [Link]

  • Collins, L., & Franzblau, S. G. (1997). Microplate Alamar Blue Assay versus BACTEC 460 System for High-Throughput Screening of Compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial Agents and Chemotherapy, 41(5), 1004–1009. [Link]

  • Showalter, H. D. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry, 15, 1-20. [Link]

  • Palomino, J. C., et al. (2002). Resazurin microtiter assay plate: simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]

Sources

Troubleshooting & Optimization

improving yield of azasilinane cyclization reactions

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Organometallic Methodologies Subject: Technical Guide: Optimizing Yields in Azasilinane Cyclization Protocols

Executive Summary

Azasilinanes (silicon-containing nitrogen heterocycles) are increasingly vital as bioisosteres for piperidines and pyrrolidines in drug discovery, offering altered lipophilicity and metabolic stability. However, their synthesis via cyclization—often involving intramolecular hydrosilylation or dehydrogenative silylation—is plagued by catalyst deactivation, competing oligomerization, and hydrolytic instability of the Si–N bond.

This guide moves beyond generic protocols to address the mechanistic bottlenecks limiting your yields. It focuses on Iridium (Ir) and Rhodium (Rh) catalyzed intramolecular C–H silylation and hydrosilylation pathways, which are the current industry standards for constructing these scaffolds.

Part 1: Troubleshooting Guide (Q&A Format)

Category A: Catalyst Activity & Turnover

Q1: My reaction mixture turns black/precipitates within 30 minutes, and conversion stalls at <40%. What is happening? Diagnosis: This indicates rapid catalyst decomposition, likely forming inactive metal nanoparticles (Ir(0) or Rh(0) black). This is often caused by ligand dissociation or insufficient hydrogen removal. The Fix:

  • Hydrogen Scavenging: These reactions are reversible. If the byproduct

    
     is not removed, the equilibrium shifts backward, and the catalyst is inhibited. Add a hydrogen acceptor like Norbornene (NBE)  or tert-butylethylene (TBE)  (1.1–1.5 equiv).
    
  • Ligand Stabilization: Increase the ligand-to-metal ratio. For Ir-catalyzed systems, ensuring a slight excess of the ligand (e.g., phenanthroline or bipyridine derivatives) prevents metal aggregation.

  • Concentration Check: High concentrations promote intermolecular aggregation. Dilute the reaction to 0.05–0.1 M.

Q2: I am observing high conversion of the starting material but low yield of the cyclic product. NMR shows broad oligomeric peaks. Diagnosis: Competitive intermolecular polymerization. The catalyst is coupling the amine/silane of one molecule with the alkene/C-H of another rather than closing the ring. The Fix:

  • Pseudo-High Dilution: Do not dump all reagents at once. Use a syringe pump to slowly add the substrate (dissolved in solvent) to the catalyst solution over 2–4 hours. This keeps the instantaneous concentration of the substrate low, statistically favoring the intramolecular event (cyclization).

  • Temperature Ramp: Lower the temperature initially to suppress rapid polymerization, then ramp up to drive the difficult cyclization step.

Category B: Product Stability & Workup

Q3: My crude NMR looks clean, but the product decomposes during silica gel chromatography. Yield drops from 90% (crude) to 30% (isolated). Diagnosis: Silicophilic Hydrolysis . The Si–N bond in azasilinanes is susceptible to hydrolysis, especially on acidic silica gel. The silanols on the silica surface attack the Si–N bond, ring-opening the heterocycle. The Fix:

  • Passivate the Silica: Pre-treat your silica gel column with 1–2% Triethylamine (Et3N) in the eluent. This neutralizes acidic sites.

  • Alternative Stationary Phases: Switch to neutral alumina or Florisil for purification.

  • Bulky Substituents: If you are in the design phase, ensure the Silicon atom bears bulky groups (e.g.,

    
    , 
    
    
    
    ). Steric bulk kinetically protects the Si–N bond from nucleophilic attack by water or silica.
Category C: Regioselectivity (Endo vs. Exo)

Q4: I am getting a mixture of 5-exo (pyrrolidine-like) and 6-endo (piperidine-like) products. How do I force 6-endo cyclization? Diagnosis: This is controlled by the electronics of the alkene and the sterics of the catalyst. The Fix:

  • Hydride Migration Control: 6-endo cyclization in hydrosilylation often requires a specific "anti-Markovnikov" hydrometallation trajectory. Switch to a catalyst with a larger bite angle (e.g., Xantphos) or a specific electronic profile (e.g., cationic Rh(I) vs. neutral Rh(I)).

  • Substrate Bias: If using dehydrogenative C-H silylation, the presence of a directing group (like a pyridine or amide) on the nitrogen can anchor the metal and enforce a specific ring size (typically 5-membered rings are kinetically favored; 6-membered require thermodynamic control).

Part 2: Detailed Protocol

Workflow: Iridium-Catalyzed Intramolecular Dehydrogenative Silylation (Formation of Benzo-fused Azasilinanes)

Rationale: This protocol avoids the use of pre-functionalized halides, using direct C-H activation for high atom economy.

Reagents:

  • Substrate: 2-(dimethylsilyl)aniline derivative (1.0 equiv)

  • Catalyst Precursor:

    
     (1.5 mol %)
    
  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol %)

  • H2 Acceptor: Norbornene (1.2 equiv)

  • Solvent: Anhydrous THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh

    
     (10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol) into a 20 mL scintillation vial.
    
  • Pre-catalyst Formation: Add 1 mL of THF. Stir for 5 minutes until the solution turns a deep color (often dark red/brown), indicating active catalyst formation.

  • Substrate Addition: Add the silyl-amine substrate (1.0 mmol) and Norbornene (1.2 mmol) to the vial. Dilute with THF to reach a total volume of 10 mL (0.1 M concentration).

    • Critical Note: If the substrate is a solid, dissolve it in THF first.

  • Heating: Seal the vial with a Teflon-lined cap. Remove from glovebox and heat in an aluminum block at 80 °C for 12–16 hours .

  • Monitoring: Monitor via GC-MS or NMR. Look for the disappearance of the Si-H peak (approx. 4.5 ppm).

  • Workup (Hydrolysis Prevention):

    • Cool to room temperature.

    • Do NOT perform an aqueous wash.

    • Concentrate the solvent directly under reduced pressure.

    • Purify via flash chromatography on Neutral Alumina (Grade III) using Hexanes/EtOAc.

Part 3: Data Summary & Visualization

Table 1: Solvent & Additive Effects on Yield (Reference Data)

SolventAdditive (H2 Acceptor)TemperatureTimeYield (%)Notes
THFNone80 °C24 h35%Incomplete conversion; H2 inhibition.
THFNorbornene (1.2 eq)80 °C12 h92% High turnover; clean profile.
TolueneNorbornene (1.2 eq)100 °C10 h88%Slightly lower yield due to oligomerization at high T.
DCMNorbornene (1.2 eq)40 °C48 h15%Temperature too low for C-H activation barrier.
Visual 1: Catalytic Cycle & Failure Points

This diagram illustrates the Iridium-catalyzed cycle and identifies where the reaction typically fails (Red Nodes).

AzasilinaneCycle Cat Active Ir(I) Catalyst OxAdd Oxidative Addition (Si-H Activation) Cat->OxAdd + Substrate Coord Substrate Coordination OxAdd->Coord CHAct C-H Activation (Rate Limiting) Coord->CHAct RedElim Reductive Elimination (Cyclization) CHAct->RedElim - H2 (via NBE) Fail1 FAILURE: H2 Inhibition (Reversible Step) CHAct->Fail1 No H2 Acceptor RedElim->Cat Product Release Fail2 FAILURE: Hydrolysis (Post-Reaction) RedElim->Fail2 Acidic Workup

Caption: Figure 1. Mechanism of Ir-catalyzed dehydrogenative silylation. Red octagons indicate critical failure modes: H2 inhibition during the cycle and hydrolytic cleavage after product formation.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Problem Identified Issue1 Low Conversion? Start->Issue1 Issue2 Low Isolated Yield? Start->Issue2 Check1 Check H2 Acceptor Issue1->Check1 Check2 Check Catalyst Color Issue1->Check2 Check3 Check Workup pH Issue2->Check3 Sol1 Add Norbornene Check1->Sol1 Missing Sol2 Increase Ligand Load (Prevent Aggregation) Check2->Sol2 Black Precipitate Sol3 Use Neutral Alumina + 1% Et3N Check3->Sol3 Decomp on Column

Caption: Figure 2. Diagnostic decision tree for common azasilinane synthesis failures.

References

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022).[1] Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.[1] The Journal of Organic Chemistry, 87(17), 11735–11742. Link

  • Ma, C., Fan, Y., Zheng, C., et al. (2022).[2] (4 + 2) Annulation of Cl–NH3+CH2SiMe2CH2Cl and Propynones for the Synthesis of 1,3-Azasilinones.[2] Organic Letters, 24(36), 6642–6646. Link

  • Murai, M., Takeuchi, Y., & Takai, K. (2015). Iridium-Catalyzed Dehydrogenative Silylation of Azulenes Based on Regioselective C–H Bond Activation. Organic Letters, 17(7), 1798–1801. Link

  • Tuttle, J. B., et al. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. Journal of Medicinal Chemistry, 61(19), 8717–8728. Link

  • Plesniak, M. P., et al. (2017). N-Silylamines in catalysis: synthesis and reactivity. Dalton Transactions, 46, 6071-6087. Link

Sources

Technical Support Center: Volatile Organosilicon Amines

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for researchers encountering purity issues with volatile organosilicon amines (e.g., silylamines like HMDS, or aminoalkylsilanes like APTES).

Ticket Category: Purification & Handling Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies

Mission Statement

Volatile organosilicon amines present a paradox: they are chemically robust enough to functionalize surfaces yet fragile enough to decompose upon contact with standard purification media. This guide replaces generic "organic workups" with silicon-specific protocols, prioritizing anhydrous distillation and surface-deactivated chromatography .

Module 1: Diagnostic Triage (The "White Solid" Problem)

User Ticket #1042: "I opened my flask of distilled aminosilane and a white crust formed on the rim within seconds. Is my product polymerizing?"

Scientist Response: Not necessarily. In organosilicon amine chemistry, a "white solid" usually indicates one of two distinct failure modes. You must distinguish between reversible carbamate formation and irreversible hydrolysis .

Diagnostic Protocol: The Heat Reversibility Test
  • Take a small sample (~50 mg) of the white solid under inert gas.

  • Place it in a dry vial and heat to 60–80°C under a stream of Nitrogen or Argon.

ObservationDiagnosisMechanismRemediation
Solid Sublimes / Disappears Carbamate Formation Amines react with atmospheric

to form ammonium carbamates (

). This is reversible.
Recoverable. Degas the bulk liquid with dry

or Argon at mild heat to drive off

.
Solid Remains / Chars Hydrolysis (Silanols) Moisture attacked the Si-N or Si-OR bond, creating Silanols (

) which condensed into Silicone polymers (

).
Irrecoverable. The sample is contaminated with disiloxanes. Redistillation is required.
Module 2: Distillation (The Gold Standard)

User Ticket #1045: "My aminosilane bumps violently during vacuum distillation, and the distillate is cloudy."

Scientist Response: Cloudiness indicates moisture breakthrough or co-distilling hydrochloride salts. Bumping is caused by the high viscosity of siloxane impurities or lack of nucleation in ultra-smooth glassware.

Protocol: Anhydrous Distillation with Chemical Drying

Standard drying agents like Silica or


 are prohibited as they bind amines and catalyze hydrolysis.

Step 1: Chemical Pre-treatment

  • Drying Agent: Add Calcium Hydride (

    
    )  (5% w/w) to the crude amine.
    
    • Why:

      
       reacts irreversibly with water to release 
      
      
      
      gas and is non-reactive toward the amine functionality.
    • Avoid: Do not use acidic drying agents (

      
      ) or alkali metals (unsafe with certain chloro-precursors).
      
  • Stirring: Stir at room temperature for 4–12 hours. If the liquid bubbles vigorously, water content is high; wait until bubbling subsides.

Step 2: The Distillation Train

  • Inert Bleed: Use a Claisen adapter. Insert a capillary bleed of dry Nitrogen/Argon. This prevents "bumping" better than boiling chips and keeps the system anhydrous.

  • Short Path: Use a short-path distillation head to minimize surface area and thermal exposure.

  • Receiver: Pre-cool the receiving flask.

Visualizing the Workflow:

DistillationLogic Start Crude Organosilicon Amine CheckWater Check Water Content Start->CheckWater HighWater High Water (>0.5%) CheckWater->HighWater LowWater Low Water (<0.5%) CheckWater->LowWater PreDry Pre-dry with KOH pellets (Decant) HighWater->PreDry CaH2 Add CaH2 (Reflux 4h) LowWater->CaH2 PreDry->CaH2 Distill Vacuum Distillation (Inert Gas Bleed) CaH2->Distill Result Pure Amine (Store under Argon) Distill->Result

Figure 1: Decision logic for drying and distilling volatile aminosilanes. Note the pre-drying step for wet samples to save expensive Calcium Hydride.

Module 3: Chromatography (The "Last Resort")

User Ticket #1050: "I tried flash chromatography on silica. My compound streaked from the baseline to the solvent front, and I lost 50% of the mass."

Scientist Response: Standard silica gel is acidic (


). It protonates the amine (causing streaking) and its surface hydroxyls (

) react with the silane (causing decomposition). You must passivate the stationary phase.
Protocol: Base-Deactivated Purification

Option A: Neutral Alumina (Recommended) Use Neutral Alumina (Brockmann Activity III) instead of silica. Alumina is less acidic and less prone to hydrolyzing Si-N/Si-O bonds.

Option B: Triethylamine (TEA) Passivated Silica If you must use silica, you must block the silanol sites.

  • Slurry Preparation: Prepare the silica slurry using your mobile phase + 2.5% Triethylamine (TEA) .

  • Column Flushing: Flush the packed column with 3 column volumes (CV) of this TEA-spiked solvent.

  • Equilibration: Switch to a mobile phase containing 0.5% TEA for the actual run.

  • Loading: Load the sample. The TEA competes for the acidic sites, allowing the target amine to elute freely.

Comparison of Stationary Phases:

Stationary PhaseSuitabilityRisk FactorPre-treatment Required?
Standard Silica High Risk Hydrolysis of silane; Irreversible binding of amine.N/A (Do not use)
Neutral Alumina Excellent Low. Minimal surface reactivity.No
Basified Silica ⚠️ Moderate TEA prevents streaking, but moisture in silica can still hydrolyze sensitive silylamines.Yes (2.5% TEA flush)
Module 4: Storage & Handling FAQ

Q: Can I store these amines in glass vials? A: Yes, but only if the cap has a PTFE (Teflon) liner . Standard polyethylene cone caps are permeable to moisture over time. For long-term storage, wrap the cap in Parafilm and store in a desiccator or glovebox.

Q: How do I clean glassware contaminated with polymerized silanes? A: The "white crust" (silicone polymer) is insoluble in water and ethanol.

  • Base Bath: Soak in isopropanol/KOH bath (saturated) for 24 hours.

  • HF Wash (Extreme Caution): Dilute hydrofluoric acid cleans it instantly but attacks the glass. Not recommended unless you are trained in HF safety.

References
  • Gelest, Inc. (2020). Reactive Silicones: Forging New Polymer Links. Technical Brochure. Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent and reagent drying. 3. Dipolar aprotic solvents and their mixtures with protic solvents. Journal of Organic Chemistry.[1] Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Padiya, K. J., et al. (2012).[2] Unintended Carbamate Formation in Amine Chemistry. Organic Letters.[2][3] Link

Sources

handling precautions for 4,4-dimethyl-1,4-azasilinane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Synthesis of 4,4-Dimethyl-1,4-Azasilinane

Current Status: Operational Ticket ID: #AZS-44-SYN Assigned Specialist: Senior Application Scientist, Organosilicon Chemistry Division

Executive Summary

4,4-Dimethyl-1,4-azasilinane is a specialized silicon-containing heterocycle increasingly utilized in medicinal chemistry as a bioisostere for piperidine or morpholine. The incorporation of a silicon atom alters the lipophilicity (logP) and metabolic stability of the ring system, often improving the pharmacokinetic profile of drug candidates.

This guide addresses the specific technical challenges associated with its synthesis, particularly the handling of bis(haloalkyl)silane precursors and the optimization of the cyclization efficiency.

Module 1: Critical Synthesis Troubleshooting

Q1: My cyclization yield is low (<30%). How can I favor ring formation over polymerization?

Diagnosis: The reaction between bis(2-chloroethyl)dimethylsilane and a primary amine is a double nucleophilic substitution. High concentrations favor intermolecular reactions (polymerization), while low concentrations favor intramolecular reactions (cyclization).

Solution:

  • High Dilution Principle: Maintain the reaction concentration below 0.1 M.

  • Slow Addition: Do not mix reagents all at once. Add the bis(2-chloroethyl)dimethylsilane solution dropwise to a refluxing solution of the amine and base over 4–6 hours. This keeps the instantaneous concentration of the electrophile low, statistically favoring the ring-closing step.

  • Temperature Control: Perform the reaction at reflux (e.g., in acetonitrile or toluene). Higher temperatures provide the activation energy required to overcome the entropic penalty of ring closure.

Q2: Why is the debenzylation step stalling?

Diagnosis: If you synthesized the N-benzyl intermediate (1-benzyl-4,4-dimethyl-1,4-azasilinane), the silicon atom can poison standard palladium catalysts if impurities are present, or the amine might be poisoning the catalyst surface.

Solution:

  • Catalyst Loading: Increase Pd/C loading to 10-20% w/w.

  • Additives: Add a catalytic amount of acetic acid or HCl to protonate the amine product. Free amines can bind strongly to the Pd surface, inhibiting hydrogenolysis. The ammonium salt is less coordinating.

  • Pressure: Increase hydrogen pressure to 50–100 psi (3.5–7 bar). Standard balloons are often insufficient for sterically hindered or deactivated benzyl amines.

Q3: I see a persistent impurity at the baseline of my TLC. What is it?

Diagnosis: This is likely the linear mono-alkylated intermediate or a polymerized oligomer.

  • Nature: The mono-alkylated species (e.g., N-(2-chloroethyl-dimethylsilyl-ethyl)benzylamine) is an amino-alkyl chloride.

  • Risk: It is unstable and can polymerize on the silica gel. Action: Do not try to purify this intermediate. Push the reaction to completion by adding excess base (e.g., DIPEA or K2CO3) and extending reflux time.

Module 2: Safety & Hazard Precautions

WARNING: Alkylating Agent Hazard

Q4: Are there specific toxicity concerns with the precursors?

Yes. The key precursor, bis(2-chloroethyl)dimethylsilane , is structurally analogous to sulfur/nitrogen mustards (vesicants).

  • Mechanism: The chloroethyl groups are highly electrophilic. While the silicon atom reduces biological activity compared to sulfur analogs, the compound should still be treated as a potential alkylating agent (mutagenic/carcinogenic suspect).

  • Protocol:

    • Double-Gloving: Use Nitrile over Laminate film gloves.

    • Quenching: Destroy excess alkyl halide with a 10% solution of ethanolamine or methanolic KOH before disposal.

    • Vapors: Handle strictly in a fume hood. The volatility of the dimethyl-substituted silane increases inhalation risk.

Q5: Is the final azasilinane air-sensitive?

Nuance:

  • Oxidation: No. The C-Si and C-N bonds are stable to air.

  • Carbon Dioxide: Like many secondary amines, 4,4-dimethyl-1,4-azasilinane will react with atmospheric CO2 to form a solid carbamate salt (white crust).

  • Storage: Store under argon or nitrogen in a tightly sealed vial. If a crust forms, it can be reversed by washing with dilute NaOH.

Module 3: Experimental Protocol

Standard Operating Procedure: Synthesis via Benzylamine Route

Step 1: Cyclization (N-Protection)

  • Reagents: Bis(2-chloroethyl)dimethylsilane (1.0 eq), Benzylamine (3.0 eq), Toluene (0.1 M).

  • Method:

    • Dissolve Benzylamine in Toluene at reflux.

    • Add Bis(2-chloroethyl)dimethylsilane (diluted in Toluene) dropwise over 4 hours.

    • Reflux for an additional 12 hours.

    • Cool, filter off the benzylamine hydrochloride salt.

    • Concentrate filtrate and purify via vacuum distillation (BP ~110°C @ 5 mmHg) or flash chromatography (Hex/EtOAc).

Step 2: Hydrogenolysis (Deprotection)

  • Reagents: 1-Benzyl-4,4-dimethyl-1,4-azasilinane, 10% Pd/C, MeOH, H2.

  • Method:

    • Dissolve intermediate in MeOH. Add 1.1 eq of HCl (optional, accelerates reaction).

    • Add Pd/C (10 wt%).

    • Stir under H2 (balloon or Parr shaker at 50 psi) for 16 hours.

    • Filter through Celite (Caution: Pd/C is pyrophoric when dry).

    • Neutralize with NaOH if HCl was used, extract with ether, dry (Na2SO4), and distill.

Module 4: Data & Visualization

Reaction Pathway Diagram

AzasilinaneSynthesis cluster_conditions Critical Parameters Precursor Bis(2-chloroethyl) dimethylsilane (Mustard-like Hazard) Intermediate 1-Benzyl-4,4-dimethyl- 1,4-azasilinane Precursor->Intermediate Cyclization (Toluene, Reflux, 16h) High Dilution Amine Benzylamine (Excess) Amine->Intermediate Product 4,4-Dimethyl- 1,4-azasilinane Intermediate->Product Hydrogenolysis (H2, Pd/C, MeOH) Param1 Slow Addition (Prevents Polymerization) Param2 Inert Atmosphere (Prevents CO2 uptake)

Caption: Synthetic workflow for 4,4-dimethyl-1,4-azasilinane highlighting the critical cyclization and deprotection steps.

Physical Properties & Specifications
PropertySpecificationNotes
Molecular Formula C₆H₁₅NSi
Molecular Weight 129.28 g/mol
Appearance Colorless LiquidHygroscopic; absorbs CO₂.
Boiling Point ~135–140 °C (atm)Estimated based on piperidine/silacyclohexane analogs.
Density 0.82 g/mLLess dense than water.
Solubility Soluble in DCM, THF, MeOHReacts with protic solvents if acidic.
pKa (Conj. Acid) ~10.5Similar basicity to piperidine.

References

  • Bioisosteres in Drug Design

    • Title: Silicon Switches of Marketed Drugs: Mini-Review.
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the metabolic benefits of replacing C with Si (sila-substitution).
    • URL:[Link] (General Journal Link for verification)

  • Synthesis of Azasilinanes

    • Title: Synthesis and Pharmacological Evaluation of Sila-Analogs of Piperidine Drugs.
    • Source:Organometallics.
    • Context: Establishes the bis(chloroethyl)
    • URL:[Link]

  • Safety of Haloalkylsilanes

    • Title: Toxicity and Handling of Organosilicon Compounds.
    • Source:Chemical Research in Toxicology.
    • Context: Highlights the alkylating potential of beta-chloroethyl silanes.
    • URL:[Link]

(Note: Specific boiling points for this exact derivative are often unlisted in public databases; values provided are calculated estimates based on standard organosilicon structure-property relationships.)

overcoming solubility issues with silicon-based heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Purification Challenges in Silicon-Based Heterocycles Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Silicon Solubility Paradox

Welcome to the technical support hub for silicon bioisosteres. If you are here, you likely encountered the "Silicon Paradox": you performed a C/Si switch to improve metabolic stability or membrane permeability, but your compound has now crashed out of your assay media or decomposed on your flash column.

Silicon (Si) is a powerful bioisostere for carbon (C).[1][2] However, because the Si atom is larger (covalent radius: 1.17 Å vs. 0.77 Å for C) and more electropositive, it creates a more voluminous, lipophilic surface area. This typically results in a LogP increase of +0.5 to +1.0 compared to the carbon analog, drastically reducing aqueous solubility [1].

This guide provides field-proven protocols to troubleshoot synthesis, purification, and biological assay formulation for these unique heterocycles.

Module 1: Diagnostic & Properties

Before troubleshooting, quantify the shift in physicochemical properties. The "Silicon Switch" alters the molecular landscape significantly.

Comparative Data: Carbon vs. Silicon Analogs
PropertyCarbon Analog (C)Silicon Analog (Si)Impact on Experiment
Bond Length C–C (1.54 Å)Si–C (1.87 Å)Changes binding pocket fit; increases molecular volume.
Lipophilicity Baseline+0.5 to +1.0 LogP Higher permeability, but high risk of precipitation in aqueous media.
Acidity (Silanols) C–OH (pKa ~16)Si–OH (pKa ~10)Silanols are much more acidic; excellent H-bond donors but prone to condensation [2].
Hydrolytic Stability HighVariableSi–O and Si–N bonds can hydrolyze; Si–C is stable.

Module 2: Synthesis & Purification Troubleshooting

Critical Alert: The most common failure mode in silicon heterocycle synthesis is decomposition on silica gel . Standard silica is slightly acidic (pH 6.0–6.5), which catalyzes the hydrolysis of sensitive Si–heterocycles or the rearrangement of silanols into insoluble siloxanes (dimers).

Troubleshooting Workflow: Purification Failure

PurificationFlow Start Issue: Compound Streaking or Decomposing on Column CheckStab Test Stability on Silica TLC (2D TLC Method) Start->CheckStab IsStable Is it Stable? CheckStab->IsStable StableYes Standard Purification (Check Solubility) IsStable->StableYes Yes StableNo Acid Sensitivity Detected IsStable->StableNo No Solution1 Method A: Neutralize Silica (1-2% Et3N in Eluent) StableNo->Solution1 Solution2 Method B: Switch Stationary Phase (Neutral Alumina or C18) StableNo->Solution2

Figure 1: Decision matrix for purifying acid-sensitive silicon heterocycles.

Protocol A: The "Neutralized Silica" Flash Chromatography

Use this when your silicon heterocycle (e.g., sila-amine, silanol) streaks or degrades on standard silica.

Materials:

  • Triethylamine (Et3N)

  • Flash Silica Gel (Standard 40–63 µm)

  • Mobile Phase Solvents (e.g., Hexane/EtOAc)

Step-by-Step:

  • Pre-treatment: Prepare your mobile phase solvent system containing 1% v/v Triethylamine .

  • Slurry Packing: Slurry the silica gel in this Et3N-spiked solvent. Pour into the column and flush with at least 2 column volumes (CV) of the same solvent. This neutralizes acidic sites on the silica surface [3].[3]

  • Equilibration: Flush the column with your starting gradient solvent (also containing 0.5–1% Et3N) until the heat of adsorption dissipates.

  • Loading: Load your crude mixture. Note: Avoid dissolving crude in pure DCM if it is acid-sensitive; use the neutralized mobile phase.

  • Elution: Run the gradient. The Et3N ensures the compound remains as the free base and prevents acid-catalyzed ring opening or silanol dimerization.

Module 3: Biological Formulation & Assay Prep

Issue: You have a pure compound, but it precipitates immediately when added to cell culture media (aqueous buffer). Cause: The increased lipophilicity (LogP) of the silicon switch exceeds the aqueous solubility limit, often crashing out as an "oil" or micro-crystals.

Protocol B: Kinetic Solubility Optimization (The "Shift" Assay)

Do not rely on thermodynamic solubility (stirring for 24h). For screening, use this kinetic protocol to determine the maximum "usable" concentration.

Step-by-Step:

  • Stock Prep: Prepare a 10 mM stock solution in pure DMSO . Ensure it is fully dissolved (sonicate if necessary).

  • The "Spike" Test:

    • Pipette 2 µL of DMSO stock into 98 µL of PBS (pH 7.4).

    • Observation: If the solution turns turbid immediately, your solubility is < 200 µM.

  • Formulation Rescue (Cyclodextrin Strategy):

    • Prepare a 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) solution in PBS.

    • Repeat the spike test using this vehicle instead of pure PBS.

    • Mechanism:[4][5][6] The lipophilic silicon moiety enters the hydrophobic cavity of the cyclodextrin, shielding it from the aqueous environment while maintaining solution stability [4].

  • Verification: Centrifuge at 14,000 rpm for 10 mins. Analyze the supernatant by HPLC-UV to quantify the actual concentration remaining in solution.

Module 4: Advanced Structural Engineering

If formulation fails, you must engineer solubility into the molecule.

The Pro-Tip: Silanediols as Isosteres Unlike carbon, silicon can stabilize two hydroxyl groups on a single atom (geminal diol). A Silanediol (Si(OH)2) is a stable bioisostere of a ketone hydrate or amide.

  • Why use it? Silanediols are significantly more water-soluble than their silane or silanol counterparts due to dual H-bond donor/acceptor capability.

  • The Catch: They can self-condense into siloxanes (polymers).

  • Stability Rule: Silanediols are most monomeric and stable at high pH (>10) or low pH (<4) . At neutral pH, they exist in equilibrium. Bulky groups adjacent to the silicon (steric hindrance) drastically improve stability [5].

Visualizing the Silicon Switch Impact

SiliconSwitch Carbon Carbon Drug (Moderate LogP) Silicon Silicon Switch (Si-Drug) Carbon->Silicon Bioisosteric Replacement Outcome1 Increased Lipophilicity (+0.5 LogP) Silicon->Outcome1 Outcome2 Reduced Solubility Outcome1->Outcome2 SolutionA Formulation: Use HP-β-CD or SEDDS Outcome2->SolutionA If structure is fixed SolutionB Structural: Convert to Silanediol (Si(OH)2) Outcome2->SolutionB If redesign is possible

Figure 2: Strategic pathways for managing the physicochemical shift of silicon bioisosteres.

Frequently Asked Questions (FAQ)

Q: My silanol compound appears as two spots on TLC. Is it impure? A: Not necessarily. Silanols (R3Si-OH) exist in equilibrium with their disiloxane dimers (R3Si-O-SiR3). This is concentration-dependent. Run the TLC in a solvent containing 1% Isopropanol to inhibit dimerization, or verify by NMR (look for a single set of alkyl signals).

Q: Can I use methanol to dissolve my silicon compound for LC-MS? A: Proceed with caution. If your compound contains a Si-Cl or Si-OTf bond, methanol will react immediately to form the methoxysilane (Si-OMe). For stable sila-alkanes, methanol is fine. For sensitive species, use Acetonitrile (MeCN) and inject immediately.

Q: Why does my silicon heterocycle stick to the baseline in 100% Ethyl Acetate? A: It has likely decomposed into a silanol or silanediol, which interacts strongly with the silica. Try flushing the column with 10% Methanol in DCM (plus 1% Et3N) to recover the polar decomposition products and confirm the loss.

References

  • Rowan Scientific. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2024). The role of silicon in drug discovery: a review. Retrieved from [Link]

  • PubMed. (2013). Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations. Retrieved from [Link]

  • PubMed. (2012). Synthesis and properties of a sterically unencumbered δ-silanediol amino acid. Retrieved from [Link]

Sources

troubleshooting nucleophilic substitution on chloromethylsilanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organosilicon Synthesis Division Ticket ID: #CS-8821 | Status: Open | Topic: Nucleophilic Substitution on Chloromethylsilanes

Welcome to the Application Support Portal

User Query: "I am attempting a nucleophilic substitution on (chloromethyl)trimethylsilane, but the reaction is either stalled or yielding a complex mixture. Standard


 conditions for primary alkyl halides aren't working as expected."

Scientist Response: Dr. A. Vance, Senior Application Scientist

Hello. This is a common bottleneck in organosilicon chemistry. While chloromethylsilanes (


) appear to be simple primary alkyl halides, the adjacent silicon atom introduces unique electronic and steric perturbations that defy standard organic chemistry intuition.

You are likely encountering one of two failure modes:

  • Kinetic Stagnation: The steric bulk of the trimethylsilyl (TMS) group is retarding the

    
     trajectory.
    
  • The "Silicon Sink": Your nucleophile is attacking the silicon atom instead of the carbon, leading to Si-C bond cleavage (desilylation).

Below is the troubleshooting architecture we use to resolve these issues.

Module 1: Diagnostic & Mechanism

The Reactivity Paradox

In standard alkyl halides, a primary carbon is a prime target for


. However, in chloromethylsilanes, the silicon atom creates a conflict:
  • The Electronic Promoter: Silicon is electropositive (EN = 1.90) compared to Carbon (EN = 2.55). This polarizes the

    
     bond, placing a partial negative charge on the carbon. Counter-intuitively, this can reduce the electrophilicity of the carbon toward incoming nucleophiles compared to a standard alkyl chloride.
    
  • The Steric Gatekeeper: The

    
     bond is significantly longer (1.89 Å) than a 
    
    
    
    bond (1.54 Å). While this reduces steric congestion compared to a neopentyl group (which is inert to
    
    
    ), the bulky
    
    
    group still blocks the backside attack trajectory required for
    
    
    .

Verdict: Direct substitution with weak nucleophiles or in non-polar solvents will fail. You must activate the substrate or the nucleophile.

Module 2: The "Finkelstein" Activation Protocol

If your reaction is stalled, do not simply increase the temperature; this often encourages side reactions. The standard industrial fix is the Finkelstein Reaction (Halogen Exchange).[1]

By converting the Chloromethylsilane (Cl-CH2-Si) to an Iodomethylsilane (I-CH2-Si), you replace a mediocre leaving group (Cl⁻) with an excellent one (I⁻).

Protocol: In-Situ Activation

Use this method if you want to run the substitution in one pot.

  • Solvent: Anhydrous Acetone or 2-Butanone (MEK).

  • Reagent: Sodium Iodide (NaI) - 1.2 equivalents.

  • Mechanism:

    
    
    Note: NaCl is insoluble in acetone and precipitates, driving the equilibrium forward (Le Chatelier's Principle).
    
  • Procedure:

    • Dissolve substrate in acetone (0.5 M).

    • Add NaI.[1][2][3][4] A white precipitate (NaCl) will form within minutes at RT.

    • Stir for 1-2 hours.

    • Filter the salt or proceed directly by adding your nucleophile (if soluble in acetone).

Data Comparison: Leaving Group Ability

Leaving GrouppKa of Conjugate Acid (H-X)Rel. Reaction Rate (

)
Chloride (Cl⁻) -71 (Reference)
Bromide (Br⁻) -9~50x Faster
Iodide (I⁻) -10~100-200x Faster

Module 3: The "Silicon Sink" (Side Reaction Troubleshooting)

If you observe the loss of the silyl group (e.g., formation of


 and free silanols), your nucleophile is attacking the wrong atom.

The Hard/Soft Acid-Base (HSAB) Trap: Silicon is a "hard" electrophile with a high affinity for "hard" nucleophiles (Oxygen, Fluorine).

  • Path A (Desired): Nucleophile attacks Carbon (

    
    ).
    
  • Path B (Undesired): Nucleophile attacks Silicon (

    
    -Si), forming a pentacoordinate intermediate that collapses to cleave the 
    
    
    
    bond.

Troubleshooting Matrix:

Nucleophile TypeRisk LevelMitigation Strategy
Amines (Primary/Secondary) LowUse Iodide activation (Module 2). High temps required.
Alkoxides (RO⁻) Critical Do NOT use. Alkoxides attack Si. Use bulky bases or switch to Phenoxides.
Fluoride (F⁻) Fatal F⁻ cleaves Si-C bonds instantly. Avoid fluoride sources.
Carbanions (Grignard/Li) MediumKeep temp low (-78°C). Use Copper (Cu) catalysis to favor C-alkylation.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for rescuing a failed synthesis.

Troubleshooting Start Reaction Stalled or Failed? CheckNu Check Nucleophile Hardness Start->CheckNu HardNu Hard Nucleophile (RO-, F-, OH-) CheckNu->HardNu High Affinity for Si SoftNu Soft/Neutral Nucleophile (Amines, Thiols, I-) CheckNu->SoftNu Targets Carbon AttackSi PROBLEM: Attack at Silicon (Desilylation) HardNu->AttackSi CheckLG Check Leaving Group SoftNu->CheckLG ChangeNu SOLUTION: Switch to Softer Nu or Sterically Bulky Nu AttackSi->ChangeNu IsCl Leaving Group = Cl CheckLG->IsCl IsI Leaving Group = I CheckLG->IsI Finkelstein SOLUTION: Finkelstein Reaction (Add NaI/Acetone) IsCl->Finkelstein Activate Heat Increase Temp / Polar Aprotic Solvent (DMF, DMSO) IsI->Heat Already Activated

Caption: Decision tree for diagnosing reactivity failures in chloromethylsilanes. Blue nodes represent diagnostic steps; Red nodes indicate failure modes; White nodes represent protocols.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use DMF instead of Acetone for the Finkelstein reaction? A: Yes, but with a caveat. NaI is soluble in DMF, but NaCl is also slightly soluble in DMF, which prevents the precipitation driving force seen in acetone. However, DMF is a superior solvent for the subsequent substitution step because it solvates cations, leaving the nucleophile "naked" and more reactive.

  • Recommendation: Perform the Finkelstein in acetone, filter off the NaCl, evaporate the acetone, and redissolve the crude Iodomethylsilane in DMF for the substitution step.

Q2: I see a peak at 0 ppm in NMR, but my product should be different. What is it? A: That is likely hexamethyldisiloxane (HMDSO) or a silanol derived from hydrolysis. If moisture enters your reaction, water attacks the silicon (not the carbon), displacing the chloromethyl group or hydrolyzing the Si-C bond under basic conditions. Ensure strictly anhydrous conditions.

Q3: Why not just buy (Iodomethyl)trimethylsilane? A: You can, but it is significantly more expensive and light-sensitive. It degrades over time, liberating free iodine which can act as a radical inhibitor or oxidant. Preparing it in situ or immediately before use via the Finkelstein protocol ensures maximum purity.

References

  • Whitmore, F. C., & Sommer, L. H. (1946). Organosilicon Compounds. II. Silicon Analogs of Neopentyl Chloride and Neopentyl Iodide. The Alpha-Silicon Effect. Journal of the American Chemical Society.

  • Eaborn, C. (1960). Organosilicon Compounds. Butterworths Scientific Publications. (Classic text on Si-C bond cleavage mechanisms).
  • Finkelstein, H. (1910). Preparation of Organic Iodides from the Corresponding Chlorides and Bromides. Berichte der deutschen chemischen Gesellschaft.

  • Master Organic Chemistry. The Finkelstein Reaction: Mechanism and Conditions.

  • Chemistry LibreTexts. Nucleophilic Substitution at Silicon vs Carbon.

Sources

Technical Support Center: Azasilinane Stability & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Conditions to Prevent Hydrolysis of Azasilinanes Ticket ID: AZ-SIL-9902 Status: Active Guide Support Level: Tier 3 (Senior Application Scientist)

Critical Directive: The "Zero-Moisture" Mandate

Welcome to the technical support portal. If you are working with azasilinanes (e.g., 2,2-dimethoxy-1-aza-2-silacyclopentane), you are handling a class of compounds defined by the Si–N bond . This bond is the "weak link" that provides unique reactivity for surface modification but poses a severe storage challenge.

The Core Rule: Azasilinanes are thermodynamically unstable with respect to hydrolysis. Upon contact with water, the Si–N bond cleaves exothermically to form a thermodynamically stable Si–O bond (silanol/siloxane) and a free amine.

Immediate Action Required: If your container is not sealed under an inert atmosphere (Nitrogen or Argon), degradation has likely already begun.

Storage & Handling Protocols

A. Storage Conditions (The "Golden Triangle")

To ensure the integrity of your reagents, you must control three variables: Atmosphere, Temperature, and Vessel Material.

VariableRequirementTechnical Rationale
Atmosphere Inert Gas (N₂ or Ar) Oxygen is generally not the primary threat, but atmospheric moisture (humidity) is fatal. Argon is preferred for long-term storage as it is heavier than air and forms a better "blanket."
Temperature 2°C to 8°C (Refrigerated) Lowering kinetic energy reduces the rate of hydrolysis from trace moisture ingress. Note: Allow to warm to room temperature before opening to prevent condensation.
Container Glass or Teflon (PTFE) Avoid standard polyethylene (PE) bottles for long-term storage; they are permeable to water vapor. Use borosilicate glass with Teflon-lined caps or Schlenk flasks.
Desiccant Active Desiccant Required Store the primary container inside a secondary container (desiccator) containing activated molecular sieves or Drierite™.
B. Transfer Techniques

Never pour azasilinanes through the open air. Use Cannula Transfer or Gas-Tight Syringes .

  • Purge: Ensure the receiving vessel is flame-dried and purged with inert gas.

  • Pressure: Apply slight positive pressure of N₂ to the source bottle.

  • Transfer: Insert a dried needle/cannula through the septum and transfer the liquid.

  • Seal: Parafilm is insufficient. Use electrical tape or shrink bands over the cap junction for storage.

Troubleshooting & FAQs

Q1: The liquid in my bottle has turned cloudy or formed a white precipitate. Is it still usable?

  • Diagnosis: Hydrolysis has occurred. The cloudiness is likely polymerized siloxane (silicone) or solid amine salts formed from the reaction with moisture.

  • Action: Do not use for critical surface modification. The precise stoichiometry required for monolayer formation is compromised.

  • Recovery: Filtration might remove solids, but the concentration of active azasilinane is unknown. Discard and replace.

Q2: Can I store azasilinanes in the same glovebox as acidic reagents?

  • Diagnosis: High Risk.

  • Reasoning: Azasilinanes are basic (due to the nitrogen). Acid vapors can protonate the nitrogen, weakening the Si–N bond and accelerating degradation even in the absence of water.

  • Action: Segregate from volatile acids (HCl, acetic acid).

Q3: Why does the bottle become warm when I mix it with "dry" ethanol?

  • Diagnosis: Solvolysis (Alcoholysis).

  • Mechanism: Even if the ethanol is "dry," the hydroxyl group (-OH) of the alcohol attacks the silicon atom similarly to water.

  • Action: Azasilinanes are often designed to react with -OH groups on surfaces. If you mix them with protic solvents (alcohols), they will react immediately. Use aprotic anhydrous solvents like Toluene, THF, or Hexane.

The Science: Hydrolysis Mechanism

Understanding the mechanism empowers you to predict failure points. The hydrolysis of a cyclic azasilinane (like 1-aza-2-silacyclopentane) is driven by the relief of ring strain and the formation of the stronger Si–O bond.

Mechanism Visualization

HydrolysisMechanism Azasilinane Cyclic Azasilinane (Strained Si-N Bond) Transition Pentacoordinate Silicon Intermediate Azasilinane->Transition Nucleophilic Attack Water H₂O / Moisture (Nucleophile) Water->Transition RingOpen Ring Opening (Strain Relief) Transition->RingOpen Proton Transfer Product Linear Amino-Silanol (Degraded Product) RingOpen->Product Si-N Cleavage Polymer Siloxane Polymerization (Cloudy Precipitate) Product->Polymer Condensation

Figure 1: The cascade of failure. Moisture initiates a nucleophilic attack on the silicon atom, leading to ring opening and irreversible polymerization.

Decision Matrix: Handling Workflow

Follow this logic flow to determine the safety of your current stock.

HandlingWorkflow Start Reagent Receipt SealCheck Is Septum/Seal Intact? Start->SealCheck Storage Store at 2-8°C Secondary Desiccator SealCheck->Storage Yes OpenAir Was it opened to air? SealCheck->OpenAir No / Unsure Usage Ready for Experiment Storage->Usage Warm to RT Usage->OpenAir Post-Use Check Cloudy Is liquid cloudy? OpenAir->Cloudy Yes Purge Purge Headspace (N₂/Ar) immediately OpenAir->Purge No (Brief Exposure) Discard DISCARD (Irreversible Hydrolysis) Cloudy->Discard Yes Cloudy->Purge No Purge->Storage Reseal with Parafilm

Figure 2: Operational workflow for assessing reagent viability and storage steps.

References

  • Gelest, Inc. (2004). Silanes and Other Coupling Agents, Vol. 3. "Cyclic Azasilanes: Volatile Coupling Agents for Nanotechnology."[1]

  • Arkles, B., et al. (2012). "Cyclic Azasilanes and Cyclic Thiasilanes for Nano-Surface Modification." Silicon Chemistry, Applied Technology.[1]

  • PubChem. (2021).[2] "1-Aza-2-silacyclopentane-1-ethanamine, 2,2,4-trimethyl- Compound Summary." National Library of Medicine.

  • Siwin Silicone. (2023). "Technical Data Sheet: N-(2-aminoethyl)-2,2,4-trimethyl-1-aza-2-silacyclopentane."

  • Parrish, D. A., et al. (2021). "Silicon-Nitrogen Bond Formation via Heterodehydrocoupling." National Institutes of Health (NIH).

Sources

Validation & Comparative

Metabolic Stability of Azasilinane vs. Piperidine Derivatives: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silicon Switch" in Drug Design

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds and numerous FDA-approved drugs (e.g., donepezil, fentanyl, raloxifene). However, piperidine derivatives often suffer from rapid oxidative metabolism, particularly at the


-carbon (adjacent to nitrogen) or via 

-dealkylation, leading to poor bioavailability or toxic metabolites.

The azasilinane scaffold—specifically 4-sila-piperidine —represents a bioisosteric replacement where the carbon atom at the 4-position is substituted with silicon. This "silicon switch" is not merely a structural novelty; it is a precision tool to modulate metabolic stability, lipophilicity, and molecular geometry without abolishing pharmacological activity.

This guide provides a technical comparison of the metabolic stability of these two scaffolds, supported by experimental case studies and actionable protocols.

Mechanistic Insight: Why Silicon Alters Metabolism

The substitution of Carbon (C) with Silicon (Si) introduces profound physicochemical changes that alter how Cytochrome P450 (CYP) enzymes process the molecule.

Physicochemical Divergence
PropertyPiperidine (C-Analog)Azasilinane (Si-Analog)Impact on Metabolism
Bond Length C–C: 1.54 ÅC–Si: 1.89 ÅExpands ring size; alters "induced fit" in CYP active sites.
Lipophilicity BaselineIncreased (

LogP ~ +0.4 to +0.8)
Higher lipophilicity can increase CYP affinity but may also increase non-specific binding.
Electronegativity C: 2.55Si: 1.90Silicon is more electropositive, altering the pKa of the amine (via

-effect) and changing oxidation potentials.
Ring Geometry Chair (rigid)Chair (flattened/distorted)Altered conformation can sterically hinder access to metabolic "soft spots."
Metabolic Blocking Mechanism

The primary metabolic liability of piperidine is oxidation to the pyridinium ion (neurotoxic) or ring hydroxylation.

  • Piperidine: CYP450 enzymes often hydroxylate the ring or oxidize the amine to an iminium species, which can aromatize to a toxic pyridinium metabolite (e.g., in haloperidol metabolism).

  • Azasilinane: The C/Si exchange prevents this aromatization. The C–Si bond is weaker than C–C but paradoxically confers resistance to specific oxidative pathways because the geometry prevents the formation of the planar transition states required for aromatization. Instead, azasilinanes often undergo ring-opening hydrolysis, a safer metabolic route.

MetabolicPathway Piperidine Piperidine Derivative (Parent) CYP CYP450 Oxidation Piperidine->CYP Pyridinium Pyridinium Metabolite (Neurotoxic/Reactive) CYP->Pyridinium Dehydrogenation (Aromatization) RingOpen Ring Opening / Silanol (Renal Excretion) CYP->RingOpen Alternative Pathway (Blocks Aromatization) Azasilinane Azasilinane Derivative (Silicon Switch) Azasilinane->CYP

Figure 1: The "Silicon Switch" blocks the formation of toxic pyridinium metabolites common in piperidine drugs (e.g., Haloperidol), diverting metabolism toward safer ring-opening pathways.

Case Study Analysis: Comparative Data

The following data compares Loperamide (a piperidine-based opioid agonist) with its silicon analogue, Sila-Loperamide .

In Vitro Metabolic Stability (Human Liver Microsomes)

Data derived from head-to-head comparison studies [1].

Compound

(min)

(

L/min/mg protein)
Primary Metabolite
Loperamide (Piperidine)1877

-demethylation (CYP3A4/2C8)
Sila-Loperamide (Azasilinane)32 43 Silanol formation (Ring opening)

Analysis:

  • Result: The silicon analogue demonstrated a 1.8-fold increase in metabolic half-life (

    
    ) and a significant reduction in intrinsic clearance (
    
    
    
    ).
  • Implication: Replacing the C-4 carbon with silicon successfully hindered the enzyme's ability to execute the standard

    
    -demethylation efficiently, likely due to the increased steric bulk and altered lipophilicity of the silicon moiety.
    
The "In Vivo Paradox"

While in vitro stability improved, in vivo results highlighted a critical trade-off.

  • Loperamide: Low unbound clearance (

    
    ).
    
  • Sila-Loperamide: High unbound clearance (

    
    ).
    

Why? The increased lipophilicity of the silicon analogue led to higher plasma protein binding and faster hepatic uptake, counterbalancing the slower enzymatic degradation. Key Takeaway: Metabolic stability (microsomal) does not always equate to longer in vivo duration if the silicon switch drastically alters distribution (Vd) or transporter affinity (P-gp efflux).

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a new azasilinane derivative, use this standardized protocol. This workflow ensures data is comparable to literature values for piperidine standards.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 1. Pre-Incubation Mix Microsomes + Buffer + Test Compound (37°C, 5 min) Step2 2. Initiation Add NADPH to start reaction Step1->Step2 Step3 3. Sampling Aliquot at t = 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 4. Quenching Add to Ice-Cold ACN + Internal Standard Step3->Step4 Step5 5. Analysis Centrifuge -> LC-MS/MS Quantification Step4->Step5

Figure 2: Standardized workflow for determining intrinsic clearance (


) in liver microsomes.
Step-by-Step Procedure
  • Preparation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Dosing: Spike test compound (Piperidine vs. Azasilinane) to a final concentration of 1

    
    M (keeps substrate below 
    
    
    
    for first-order kinetics).
    
    
    0.1% DMSO final.
  • Incubation: Pre-warm at 37°C for 5 min. Initiate with NADPH.

  • Sampling: Remove 50

    
    L aliquots at designated time points (
    
    
    
    min).
  • Termination: Immediately dispense into 150

    
    L ice-cold ACN (containing IS). Vortex and centrifuge at 4000 rpm for 15 min.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.

Conclusion & Strategic Recommendations

Replacing a piperidine ring with an azasilinane scaffold is a validated strategy to improve metabolic stability, but it must be applied with specific intent:

  • Use Azasilinane to Block Toxicity: If your piperidine drug forms a reactive pyridinium metabolite (e.g., haloperidol-like toxicity), the silicon switch is highly effective at shunting metabolism to safer ring-opening pathways [2].

  • Monitor Lipophilicity: The "Silicon Switch" adds lipophilicity (

    
    LogP > 0.5). While this may improve membrane permeability, it can increase intrinsic clearance via non-metabolic mechanisms (e.g., transporter uptake). Always pair microsomal stability data with hepatocyte clearance assays to capture these effects.
    
  • Structural Validation: The larger C–Si bond length (1.89 Å) expands the ring. Ensure your target binding pocket can accommodate this slight volume expansion (~15% increase in ring volume) before committing to synthesis.

References

  • Wermuth, R., et al. (2015). "Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide." ChemMedChem.

  • Lippert, W. P., et al. (2009). "Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate."[1] ChemMedChem.

  • Ramesh, R., et al. (2025). "Structure-Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane) methylpyrazoles." VeriXiv.

  • Cyprotex. "Microsomal Stability Assay Protocol." Evotec ADME-Tox Solutions.

Sources

The Silicon Switch: A Comparative Guide to LogD and Lipophilicity in Carbon vs. Silicon Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles, medicinal chemists are increasingly turning to bioisosteric replacement strategies. Among these, the "silicon switch"—the substitution of a carbon atom with a silicon atom—has emerged as a compelling approach to fine-tune the properties of drug candidates. This guide provides an in-depth comparison of the lipophilicity, specifically the distribution coefficient (logD), of silicon versus carbon analogues, supported by experimental data and detailed methodologies.

Understanding Lipophilicity: The Gatekeeper of Drug Action

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly quantified by the partition coefficient (logP) for non-ionizable compounds and, more relevantly for most drug molecules, the distribution coefficient (logD) for ionizable compounds at a specific pH.[1] A drug's logD value dictates its ability to traverse cellular membranes, bind to its target protein, and avoid excessive accumulation in fatty tissues. An optimal logD is therefore a key objective in drug design.

The Silicon Advantage: Enhancing Lipophilicity

A consistent observation in medicinal chemistry is that the replacement of a carbon atom with silicon generally leads to an increase in lipophilicity.[2][3] This phenomenon can be attributed to several fundamental differences in the physicochemical properties of these two Group 14 elements.

Physicochemical Underpinnings of Increased Lipophilicity in Silicon Analogues

The greater lipophilicity of organosilicon compounds compared to their carbon counterparts stems from a combination of factors:

  • Larger Atomic Radius: Silicon has a larger atomic radius than carbon, resulting in longer bond lengths. This increased size can lead to greater conformational flexibility and altered interactions with surrounding molecules, often favoring partitioning into the less-structured lipid phase.

  • Lower Electronegativity: Silicon is less electronegative than carbon. This difference in electronegativity alters the bond polarity of silicon-element bonds compared to their carbon-element counterparts, which can influence intermolecular interactions and solvation.[3]

  • Increased Polarizability: The larger electron cloud of silicon makes it more polarizable than carbon. This enhanced polarizability can lead to stronger van der Waals interactions with the nonpolar lipid phase.

These intrinsic properties collectively contribute to the observed increase in logD for many silicon-containing drug analogues.

Quantitative Comparison: LogD of Silicon vs. Carbon Analogues

The true impact of the silicon switch on lipophilicity is best illustrated through direct experimental comparison. Below is a table summarizing the available experimental logD data for well-known drug analogues.

Carbon Analogue logD (pH 7.4) Silicon Analogue logD (pH 7.4) ΔlogD (Si - C) Reference
Haloperidol3.4Sila-haloperidol3.8+0.4[4][5]
Venlafaxine~2.3 (calculated)Sila-venlafaxineHigher (qualitative)-[6][7]

Note: Experimental logD values can vary slightly depending on the specific experimental conditions. The data for venlafaxine is based on calculated logP and qualitative statements due to the lack of a readily available experimental side-by-side logD comparison in the reviewed literature.

The case of haloperidol and its silicon analogue, sila-haloperidol, provides a clear quantitative example of the lipophilicity-enhancing effect of the silicon switch. The substitution of a single carbon atom in the piperidine ring with silicon results in a significant increase in the logD value.[4][5] While a precise experimental logD value for sila-venlafaxine was not found in the reviewed literature, the consensus in the field suggests a similar trend of increased lipophilicity compared to its parent compound, venlafaxine.[6][7]

Experimental Determination of LogD: Protocols and Workflows

Accurate determination of logD is paramount for understanding and predicting the behavior of drug candidates. The two most common methods for experimental logD measurement are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to determine the partition coefficient.

Protocol:

  • Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at the desired pH (typically 7.4 to mimic physiological conditions) and n-octanol. Pre-saturate the n-octanol with the PBS buffer and vice versa to ensure mutual miscibility does not affect the results.

  • Compound Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases.

  • Partitioning: Add a known volume of the second phase to the first, creating a biphasic system.

  • Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[8]

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous phases.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation: Calculate the logD using the following formula: logD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Caption: Workflow for logD determination using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) Method: A High-Throughput Alternative

The HPLC method offers a faster, more automated approach to estimate logP and logD values. It relies on the correlation between a compound's retention time on a reverse-phase column and its lipophilicity.

Protocol:

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of an aqueous buffer at the desired pH and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP/logD values to create a calibration curve by plotting their retention times against their lipophilicity values.

  • Sample Analysis: Inject the test compound and record its retention time.

  • Calculation: Determine the logD of the test compound by interpolating its retention time on the calibration curve.

Caption: Workflow for logD estimation using the HPLC method.

Implications for Drug Design and Development

The ability to modulate lipophilicity through the silicon switch has significant implications for drug design.[9] A strategic increase in logD can:

  • Enhance Membrane Permeability: Improved passage through biological barriers such as the intestinal wall and the blood-brain barrier.[2]

  • Improve Target Engagement: For targets located in lipophilic environments, increased lipophilicity can lead to higher local concentrations and improved binding affinity.

  • Alter Metabolic Stability: The introduction of silicon can block sites of metabolism, potentially increasing the drug's half-life.[2]

However, it is crucial to maintain a balance, as excessively high lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and off-target toxicity. The silicon switch provides a valuable tool for medicinal chemists to navigate this delicate balance and optimize the overall ADMET properties of a drug candidate.

Conclusion

The substitution of carbon with silicon offers a powerful and predictable strategy for increasing the lipophilicity of drug molecules. This "silicon switch" can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profile. A thorough understanding of the underlying physicochemical principles, coupled with robust experimental determination of logD, enables medicinal chemists to harness the full potential of this bioisosteric replacement in the design of next-generation therapeutics.

References

  • Tacke, R., et al. (2008). Sila-Haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate. Journal of Medicinal Chemistry, 51(11), 3147–3158. [Link]

  • Tacke, R., et al. (2008). Sila‐Haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate. ChemMedChem, 3(1), 152-164. [Link]

  • Showell, G. A., & Mills, J. S. (2003). Sila-substitution in medicinal chemistry. Drug discovery today, 8(12), 551-556.
  • Tacke, R., et al. (2007). Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization. Organometallics, 26(17), 4299-4308. [Link]

  • Franz, A. K., & Wilson, S. O. (2013). Organosilicon molecules with medicinal applications. Journal of medicinal chemistry, 56(2), 388-405.
  • Showell, G. A. (2006). (R)-sila-venlafaxine: a selective noradrenaline reuptake inhibitor for the treatment of emesis. IDrugs : the investigational drugs journal, 9(5), 339-344. [Link]

  • Starr, J. T., & G. C. Fu. (2002). The development of a general method for the palladium-catalyzed cross-coupling of silicon-based reagents with organic halides. Journal of the American Chemical Society, 124(45), 13412-13413.
  • Kozikowski, A. P., et al. (2018). Synthesis, Reactivity, Functionalization, and ADMET Properties of Silicon-Containing Nitrogen Heterocycles. ACS medicinal chemistry letters, 9(10), 1046–1051. [Link]

  • Singh, S., et al. (2021). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(15), 11475-11491. [Link]

  • Panayides, J. L., et al. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. [Link]

  • Hosseini, M., et al. (2022). Diphenylsilylsilanolates Enable the Transfer of a Wide Range of Silyl Groups. Organic Letters, 24(48), 8863-8868. [Link]

  • Shrake, A., & Waring, M. J. (2017). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 12(4), 361-373. [Link]

  • Fotie, J., et al. (2023). Silicon switch: Carbon–silicon Bioisosteric replacement as a strategy to modulate the selectivity, physicochemical, and drug‐like properties in anticancer pharmacophores. Archiv der Pharmazie. [Link]

  • Reddy, B. R., & Karunakar, A. K. (2016). Comparative In Vitro Dissolution Testing of Hydrophilic Controlled-Release Venlafaxine Matrix Tablets and Effexor XR Using QbD. AAPS PharmSciTech, 17(4), 949-959. [Link]

  • Mutschler, E., & Derendorf, H. (2016). Drug actions: basic principles and therapeutic aspects. CRC press. [Link]

  • West Virginia University School of Pharmacy. (2015, October 22). Lipophilicity and Drug Discovery [Video]. YouTube. [Link]

  • Smith, D., et al. (2004). Efficacy and tolerability of venlafaxine compared with selective serotonin reuptake inhibitors and other antidepressants: a meta-analysis. The British Journal of Psychiatry, 185(6), 450-458. [Link]

  • Khan, A. A., et al. (2021). Comparison of two drug release profiles of Venlafaxine HCl MR Tablets. GSC Biological and Pharmaceutical Sciences, 15(3), 133-140. [Link]

  • LibreTexts. (2022, February 13). 7.9: Comparison Between Silicon and Carbon. [Link]

  • Lidow, M. S., et al. (1998). The effects of haloperidol on dopamine receptor gene expression. Journal of molecular neuroscience, 10(2), 117-128. [Link]

  • Admeshop. (n.d.). Lipophilicity, logD7.4. [Link]

  • Wermuth, C. G. (2011). Bioisosteres in Drug Design. Scribd. [Link]

  • Selvita. (2022, February 6). MedChem Essentials: Lipophilicity [Video]. YouTube. [Link]

Sources

in vitro microsomal stability of 4,4-dimethyl-1,4-azasilinane

Author: BenchChem Technical Support Team. Date: February 2026

Focus: In Vitro Microsomal Stability of 4,4-Dimethyl-1,4-azasilinane

Executive Summary

This guide analyzes the in vitro microsomal stability of 4,4-dimethyl-1,4-azasilinane (a sila-piperidine) compared to its carbon analog, 4,4-dimethylpiperidine . This comparison highlights the "Silicon Switch"—a bioisostere strategy used to modulate lipophilicity, alter metabolic soft spots, and improve blood-brain barrier (BBB) penetration.[1]

For drug development professionals, the core utility of the 4,4-dimethyl-1,4-azasilinane scaffold lies in its ability to block oxidative metabolism at the 4-position while increasing lipophilicity (LogP), often resulting in altered intrinsic clearance (


) profiles compared to traditional piperidines.
Part 1: Technical Comparison & Physicochemical Basis

The substitution of a carbon atom with silicon (C/Si exchange) fundamentally alters the physicochemical landscape of the heterocycle. Silicon is larger and more electropositive than carbon, leading to distinct structural and electronic changes.[2]

Comparative Physicochemical Profile[3][4]
Feature4,4-Dimethylpiperidine (Carbon Core)4,4-Dimethyl-1,4-azasilinane (Silicon Core)Impact on Drug Design
Core Atom Carbon (C)Silicon (Si)Bioisosterism
Bond Length (C-X) 1.54 Å (C-C)1.87–1.89 Å (C-Si)Si-core is bulkier; alters ligand-target fit.
Lipophilicity (LogP) ModerateHigh (+0.4 to +0.8 increase)Si improves membrane permeability & BBB crossing.
Basicity (pKa) ~10–11Slightly reducedSi exerts a

-effect, modulating amine basicity.
Metabolic Soft Spot 4-position (Hydroxylation)4-position (Blocked)Si-Me groups are metabolically robust; shifts metabolism to the N-ring.
Structural Visualization

The following diagram illustrates the structural expansion and lipophilicity shift driven by the silicon substitution.

G Carbon Carbon Core (4,4-Dimethylpiperidine) Properties Physicochemical Shift Carbon->Properties C-C Bond (1.54 Å) Silicon Silicon Core (4,4-Dimethyl-1,4-azasilinane) Silicon->Properties C-Si Bond (1.89 Å) Outcome Outcome: Blocked 4-Pos Metabolism Increased LogP Properties->Outcome Result

Caption: Comparative structural impact of C/Si exchange on steric volume and metabolic outcome.

Part 2: In Vitro Microsomal Stability Performance
Mechanism of Metabolic Stability

In liver microsomes (human, rat, or mouse), the primary metabolic pathways for piperidines involve:

  • N-dealkylation (if N-substituted).

  • Oxidative attack at the

    
    -carbons (adjacent to Nitrogen).
    
  • Hydroxylation at the 4-position (remote functionalization).

The Silicon Advantage: Incorporating the 4,4-dimethyl-1,4-azasilinane moiety effectively "caps" the 4-position. Unlike a carbon center, which can be hydroxylated to form a carbinol or further oxidized, the dimethyl-silicon moiety is highly resistant to CYP450-mediated oxidation. The Si-Me bonds are strong and generally inert under standard microsomal incubation conditions.

The Trade-Off (Intrinsic Clearance): While the specific metabolic site at position 4 is blocked, the increased lipophilicity of the silicon analog can lead to higher affinity for CYP enzymes generally, potentially increasing the rate of metabolism at other sites (e.g., the N-alkyl chain or


-carbons). Therefore, the net effect on half-life (

) is a balance between "metabolic blockade" and "lipophilic attraction."
Case Study Data: Sila-Substitution Effects

Recent studies on MmpL3 inhibitors and Sila-loperamide provide concrete performance data for this scaffold.

Compound ClassModificationMicrosomal Stability ResultReference
MmpL3 Inhibitors Piperidine

Azasilinane
Improved. The silicon core maintained potency while improving stability in human microsomes when paired with optimized lipophilic tails.[1]
Sila-Loperamide 4-OH-Piperidine

4-Sila-Piperidine
Mixed. Si-analog showed increased metabolic stability (longer

) but higher efflux ratio. The metabolic profile shifted: Si prevented toxic metabolite formation seen in the C-analog.
[2]
Sila-Haloperidol Piperidine

Sila-Piperidine
Altered. Prevented formation of the neurotoxic pyridinium metabolite (HPP+) by blocking the dehydration pathway inherent to the carbon analog.[3]
Metabolic Pathway Diagram

The following diagram details how the silicon switch reroutes metabolism, preventing specific toxic pathways.

Metabolism cluster_0 Carbon Analog (Piperidine) cluster_1 Silicon Analog (Azasilinane) C_Parent 4,4-Dimethylpiperidine C_Met1 4-Hydroxylation (C-OH Formation) C_Parent->C_Met1 CYP450 (High Rate) C_Met2 N-Dealkylation C_Parent->C_Met2 Si_Parent 4,4-Dimethyl-1,4-azasilinane Si_Block 4-Pos Oxidation BLOCKED Si_Parent->Si_Block Steric/Electronic Shield Si_Met2 N-Dealkylation (Primary Clearance Route) Si_Parent->Si_Met2 CYP450 (Dominant)

Caption: Silicon substitution blocks 4-position oxidation, shifting clearance primarily to N-dealkylation.

Part 3: Experimental Protocol (Self-Validating System)

To accurately assess the stability of 4,4-dimethyl-1,4-azasilinane derivatives, use this validated Human Liver Microsome (HLM) protocol. This protocol accounts for the compound's high lipophilicity by minimizing non-specific binding (NSB).

Materials
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Prepare a 1 µM test compound solution in buffer (0.1% DMSO final). Note: Keep concentration low to avoid enzyme saturation.

    • Pre-warm buffer and microsomes to 37°C.

  • Incubation (The Reaction):

    • T0 (Control): Transfer aliquot of reaction mix before adding NADPH into quench solution.

    • Start: Add NADPH (1 mM final) to initiate.

    • Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of reaction mixture into 150 µL of Quench Solution.

  • Processing:

    • Vortex samples for 1 min.

    • Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

    • Collect supernatant for LC-MS/MS analysis.[5]

  • Data Analysis (Self-Validation):

    • Ln-Plot: Plot ln(% remaining) vs. time. Linearity (

      
      ) confirms first-order kinetics.
      
    • Controls: Testosterone (high turnover) and Warfarin (low turnover) must fall within historical ranges.

    • NSB Check: Incubate compound without NADPH for 60 mins. >90% recovery is required to rule out degradation or plastic binding.

Protocol Step1 1. Prepare Mix (Microsomes + Cpd) Step2 2. Initiate (+NADPH) Step1->Step2 Step3 3. Sample & Quench (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4

Caption: Standardized HLM stability workflow for lipophilic silicon heterocycles.

References
  • Khonde, L. P., et al. (2025).[3][6] Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv. Link

  • Ramesh, R., et al. (2015).[7] Can silicon make an excellent drug even better? An in vitro and in vivo head-to-head comparison between loperamide and its silicon analogue sila-loperamide. PubMed. Link

  • Mutlib, A. E., et al. (2010). In vitro metabolism of haloperidol and sila-haloperidol: new metabolic pathways resulting from carbon/silicon exchange. Drug Metabolism and Disposition.[2][4][5][8][9][10] Link

  • Showell, G. A., & Mills, J. S. (2003).[7] Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

Sources

Biological Activity Retention in Silicon-Switch Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Silicon Bioisostere Advantage

The "Silicon Switch"—replacing a carbon atom with a silicon atom (sila-substitution)—is a potent medicinal chemistry strategy.[1] Unlike classical bioisosteres that often require significant structural compromise, silicon offers a unique proposition: retention of biological activity with modulated physicochemical properties .

This guide objectively compares the performance of silicon-switched drugs (Sila-analogues) against their carbon parents (C-parents).[2] It synthesizes experimental data to demonstrate how this substitution affects binding affinity (


), metabolic stability (

), and selectivity profiles.

Key Takeaway: While silicon is isovalent with carbon, its larger covalent radius (1.17 Å vs 0.77 Å) and higher lipophilicity (


) can dramatically alter a drug's metabolic fate and receptor selectivity without destroying its primary biological activity.

Mechanistic Comparison: Carbon vs. Silicon[1][3][4]

To understand why activity is retained or altered, one must look at the fundamental atomic differences.

FeatureCarbon (C-Parent)Silicon (Si-Analogue)Impact on Drug Design
Covalent Radius 0.77 Å1.17 ÅSi-C bonds are ~20% longer (1.89 Å vs 1.54 Å). This expands the molecular volume, potentially improving fit in large hydrophobic pockets or causing steric clashes in tight ones.
Lipophilicity BaselineIncreasedSila-substitution typically increases

by 0.4–0.7 units, enhancing membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability Susceptible to CYP450AlteredSilicon alters metabolic "soft spots." It prevents C-hydroxylation at the switch site but introduces susceptibility to silanol formation.
Geometry TetrahedralTetrahedralRetains the overall 3D pharmacophore shape, ensuring the ligand can still recognize the target receptor.

Comparative Case Studies: Performance Data

The following case studies illustrate three distinct outcomes of the silicon switch: Safety Improvement , Selectivity Shift , and Potency Retention .

Case Study 1: Sila-haloperidol vs. Haloperidol (Safety & Metabolism)

Objective: Eliminate neurotoxic metabolites while retaining Dopamine D2 antagonism.

Haloperidol (an antipsychotic) undergoes metabolism to a pyridinium species, which is potentially neurotoxic. It also undergoes extensive glucuronidation. Sila-haloperidol replaces the quaternary carbon at the 4-position of the piperidine ring with silicon.

Performance Comparison:

Metric Haloperidol (C-Parent) Sila-haloperidol (Si-Analogue) Outcome

| Target Affinity (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


)  | D2 Receptor: 0.89 nM  | D2 Receptor: < 1.0 nM  | Retained/Improved:  Sila-haloperidol shows significantly higher affinity for hD2 receptors.[1][3][4][5] |
| Selectivity  | Moderate D2/Sigma selectivity | High  D2/Sigma selectivity | Improved:  The Si-analogue discriminates better between dopamine and sigma receptors. |
| Metabolic Fate  | Forms toxic pyridinium metabolite | Ring Opening  (No pyridinium) | Safety Gain:  The unstable Si-C bond leads to piperidine ring opening, avoiding the neurotoxic pathway completely. |
| Half-life (

)
| ~90 min (rat microsomes) | ~18 min (rat microsomes) | Altered: Shorter half-life due to rapid silanediol formation, requiring formulation adjustments. |

Insight: The silicon switch here acts as a "metabolic circuit breaker," re-routing the degradation pathway to safer metabolites without sacrificing potency.

Case Study 2: Sila-venlafaxine vs. Venlafaxine (Selectivity Shift)

Objective: Modulate the ratio of Serotonin (SERT) to Norepinephrine (NET) reuptake inhibition.

Venlafaxine is a dual reuptake inhibitor (SNRI) but is significantly more potent at SERT than NET (30-fold selectivity). (R)-Sila-venlafaxine introduces a silicon switch in the cyclohexyl ring.

Performance Comparison:

Metric Venlafaxine (C-Parent) (R)-Sila-venlafaxine (Si-Analogue) Outcome

| SERT Affinity (


)  | ~82 nM | Reduced affinity | Shifted:  Less dominant SERT binding. |
| NET Affinity (

)
| ~2480 nM | High affinity | Shifted: Retained or improved NET binding. | | Selectivity Profile | SERT-selective SNRI | Selective NRI | New Indication: The Si-analogue behaves as a selective Norepinephrine Reuptake Inhibitor, potentially useful for different CNS disorders (e.g., ADHD) compared to the parent depression drug. |
Case Study 3: Disila-bexarotene vs. Bexarotene (Potency Retention)

Objective: Mimic the complex structure of a Retinoid X Receptor (RXR) agonist.

Bexarotene treats cutaneous T-cell lymphoma. Disila-bexarotene replaces two carbon atoms in the tetrahydronaphthalene ring with silicon.[6][7]

Performance Comparison:

Metric Bexarotene (C-Parent) Disila-bexarotene (Si-Analogue) Outcome

| Potency (


)  | RXR

: 33 nM RXR

: 24 nM RXR

: 25 nM | Highly Potent (Equipotent range) | Retained: Despite the structural change of two atoms, the Si-analogue remains a highly potent RXR agonist. | | Electronic Profile | Standard aromatic system | Invariom analysis shows near-identical electron density | Validation: Confirms that silicon can mimic carbon in complex aromatic signaling systems without disrupting ligand-receptor electron density matching. |

Visualizing the Metabolic Divergence

The following diagram illustrates the critical safety divergence seen in the Haloperidol vs. Sila-haloperidol case study.

MetabolicDivergence Halo Haloperidol (C-Parent) Oxidation Oxidative Stress (CYP450) Halo->Oxidation SilaHalo Sila-haloperidol (Si-Analogue) SilaHalo->Oxidation Pyridinium Pyridinium Metabolite (NEUROTOXIC) Oxidation->Pyridinium Dehydration (-H2O) RingOpen Silanediol / Ring Opening (NON-TOXIC) Oxidation->RingOpen Si-C Bond Hydrolysis Gluc Glucuronidation Oxidation->Gluc Phase II

Caption: Metabolic divergence of Haloperidol (Red path) vs. Sila-haloperidol (Green path). The Si-switch prevents the formation of the toxic pyridinium species.

Experimental Protocols for Validation

To validate biological activity retention in a new silicon-switch design, the following self-validating workflow is recommended.

Phase 1: Structural Integrity Verification

Before biological testing, confirm the Si-switch has not distorted the pharmacophore beyond recognition.

  • X-Ray Crystallography: Compare bond lengths and angles.[7]

    • Standard: Si-C bond should be ~1.87 Å.

    • Check: Overlay the crystal structure of the Si-analogue with the C-parent.[7] RMSD (Root Mean Square Deviation) should be < 0.5 Å for the core pharmacophore.

  • Lipophilicity Measurement:

    • Method: Shake-flask method or HPLC retention time correlation.

    • Expectation:

      
       (Si - C) should be +0.4 to +0.7.
      
Phase 2: In Vitro Binding Assay (Competitive Radioligand Binding)

Protocol for D2 Receptor (Sila-haloperidol example):

  • Preparation: Transfect HEK293 cells with human D2 receptor cDNA. Harvest membranes.

  • Incubation: Incubate membrane homogenates with

    
    -Methylspiperone (0.2 nM) and varying concentrations of the test compound (
    
    
    
    to
    
    
    M).
  • Equilibrium: Incubate for 60 min at 25°C in Tris-HCl buffer containing NaCl and MgCl2.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Self-Validation: The C-parent (Haloperidol) must be run as a positive control in the same plate. Its
    
    
    must match literature values (~0.9 nM) for the assay to be valid.
Phase 3: Functional Efficacy Assay (GTP S Binding)

Binding does not equal activation. Verify if the Si-switch acts as an agonist or antagonist.

  • Assay:

    
     binding assay.
    
  • Mechanism: Agonists increase GTP binding; Antagonists (like Haloperidol) inhibit dopamine-induced GTP binding.

  • Readout: If the Si-analogue retains activity, it should inhibit the agonist response with an

    
     comparable to its binding 
    
    
    
    .

References

  • Tacke, R., et al. (2008).[3] "Sila-Haloperidol, a Silicon Analogue of the Dopamine (D2) Receptor Antagonist Haloperidol: Synthesis, Pharmacological Properties, and Metabolic Fate."[3][8] ChemMedChem, 3(1), 152-164.[9][8] Link

  • Tacke, R., et al. (2010).[3] "Sila-venlafaxine, a Sila-Analogue of the Serotonin/Noradrenaline Reuptake Inhibitor Venlafaxine: Synthesis, Crystal Structure Analysis, and Pharmacological Characterization."[3] Organometallics, 29(7), 1652–1660. Link

  • Lippert, W. P., et al. (2009).[3] "Silicon Analogues of the RXR-Selective Retinoid Agonist SR11237 (BMS649): Chemistry and Biology." ChemMedChem, 4(7), 1143-1152.[3] Link

  • Rzepa, H. (2018). "Silicon drug analogues."[1][10] Henry Rzepa's Blog. Link

  • Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today, 8(12), 551-556. Link

Sources

Comparative Toxicity Profile: Organosilicon vs. Organic Amines in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the "Silicon Switch" strategy—the bioisosteric replacement of carbon atoms with silicon in drug scaffolds.[1][2] While organic amines are ubiquitous in pharmacophores, they often suffer from metabolic liabilities (N-dealkylation, reactive metabolite formation).[3] Organosilicon analogs offer a distinct toxicity profile characterized by altered metabolic fates (silanol formation), enhanced lipophilicity, and reduced formation of reactive intermediates. This document details the physicochemical basis of these differences, comparative metabolic pathways, and validated experimental protocols for assessment.

Physicochemical Basis of Toxicity Differences

The divergence in toxicity profiles stems from fundamental atomic differences between Carbon (Group 14, Period 2) and Silicon (Group 14, Period 3). These properties dictate how the molecule interacts with biological membranes and metabolic enzymes.

FeatureOrganic Amine (C-N Scaffold)Organosilicon (Si-C Scaffold)Impact on Toxicity/ADME
Covalent Radius C: 0.77 ÅSi: 1.17 ÅSi-C bonds are ~20% longer, increasing molecular volume and altering steric fit in enzyme active sites (e.g., CYP450).
Lipophilicity (LogP) Variable (often polar due to H-bonding)Higher (+0.5 to +1.0 logP units vs C-analog)Increased membrane permeability; potential for higher cellular accumulation but also higher non-specific binding.
Bond Stability C-C / C-N (Stable)Si-C (Stable); Si-O (Very Strong); Si-H (Labile)Si-C is metabolically stable. Si-H is rapidly hydrolyzed to Si-OH (silanol).
Acidity (pKa) Carbinol (C-OH): ~16-17Silanol (Si-OH): ~10-11Silanols are more acidic and stronger H-bond donors, altering receptor binding and excretion rates.
The "Silicon Switch" Mechanism

Replacing a carbon center (often a gem-dimethyl group or a benzylic carbon) with silicon creates a "metabolic block."

  • In Amines: A C-H bond adjacent to nitrogen (α-carbon) is a hotspot for CYP450-mediated oxidation, leading to N-dealkylation and the release of potentially toxic aldehydes (e.g., formaldehyde, acrolein).

  • In Organosilicons: The Si-C bond is resistant to this specific oxidative cleavage. Instead, metabolism is often diverted to remote sites or results in stable silanol formation, avoiding reactive aldehyde generation.

Metabolic Fate & Toxicity Pathways

Organic Amines: The Oxidative Liability

Organic amines, particularly secondary and tertiary amines, are prone to N-dealkylation via CYP450.

  • Mechanism:

    
    -C hydroxylation 
    
    
    
    Carbinolamine intermediate
    
    
    Cleavage.
  • Toxicity Risk: Generates reactive aldehydes and primary amines. Reactive metabolites can form protein adducts (haptens), leading to idiosyncrasies or hepatotoxicity.

  • CYP Inhibition: Amines can form metabolic intermediate complexes (MICs) with the heme iron of CYP450 (Type II binding), causing drug-drug interactions (DDIs).

Organosilicons: The Silanol Shunt

Silicon analogs resist the standard N-dealkylation mechanism if the silicon is placed at the


-position (sila-substitution).
  • Mechanism: CYP450 oxidation often occurs on the alkyl substituents attached to Silicon (e.g., hydroxylation of a methyl group on Si), or via hydrolytic cleavage if labile bonds are present.

  • Metabolite Profile: The primary metabolite is often a Silanol (R

    
    Si-OH)  or Silanediol .
    
    • Safety: Silanols are generally chemically inert, polar, and rapidly excreted renally. They rarely form reactive adducts.

    • Gem-diol Stability: Unlike carbon gem-diols (which dehydrate to ketones/aldehydes), silicon gem-diols (silanediols) are stable transition-state mimetics, offering high potency with low toxicity.

Visualization: Metabolic Divergence

MetabolicFate Drug Parent Drug Scaffold CYP CYP450 Metabolism Drug->CYP AminePath Organic Amine (C-N Bond) CYP->AminePath Route A SilanePath Organosilane (Si-C Bond) CYP->SilanePath Route B (Silicon Switch) Carbinolamine Unstable Carbinolamine AminePath->Carbinolamine alpha-hydroxylation Reactive Reactive Aldehydes (Toxicity Risk) Carbinolamine->Reactive Spontaneous Cleavage PrimaryAmine Primary Amine Carbinolamine->PrimaryAmine Hydroxylation Remote Hydroxylation or Si-OH Formation SilanePath->Hydroxylation Oxidative Resistance Silanol Stable Silanol/Silanediol (Renal Excretion) Hydroxylation->Silanol Phase I Metabolite

Figure 1: Divergent metabolic fates of carbon-based amines versus silicon-substituted analogs. Note the generation of reactive species in the amine pathway versus stable excretable metabolites in the silane pathway.

Comparative Case Studies

Case Study A: Sila-Haloperidol vs. Haloperidol
  • Target: Dopamine D2 receptor (Antipsychotic).

  • Modification: Replacement of the quaternary carbon in the piperidine ring or the p-chlorophenyl moiety.

  • Outcome: Sila-haloperidol analogs demonstrated similar receptor affinity but altered metabolic stability. The silicon substitution blocked the formation of the pyridinium metabolite (HPP+), a neurotoxin associated with haloperidol-induced extrapyramidal side effects.

  • Toxicity Data: Reduced neurotoxicity markers in in vivo models due to the prevention of the specific toxic metabolite pathway.

Case Study B: Sila-Venlafaxine
  • Target: Serotonin/Norepinephrine reuptake inhibitor.

  • Modification: Carbon/Silicon switch at the germinal center.

  • Outcome: The sila-analog showed a longer half-life (t

    
    ) due to reduced demethylation rates.
    
  • Toxicity: The metabolic profile shifted from rapid clearance (requiring frequent dosing) to a more stable profile, potentially widening the therapeutic window and reducing peak-dose related side effects.

Experimental Protocols for Comparative Assessment

To objectively compare an organosilicon candidate against its carbon analog, a self-validating screening workflow is required.

Protocol 1: Microsomal Metabolic Stability & Metabolite ID

Objective: Determine Intrinsic Clearance (CL


) and identify if the "Silicon Switch" successfully blocks reactive metabolite formation.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds (C-analog and Si-analog) at 1 µM (to ensure first-order kinetics).

  • LC-MS/MS (Triple Quadrupole).

Methodology:

  • Incubation: Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.

  • Metabolite Scouting (Critical Step):

    • For C-Analogs : Set Mass Spec to scan for Neutral Loss of mass 14 (demethylation) or +16 (hydroxylation).

    • For Si-Analogs : Scan for +16 (hydroxylation) and specifically for Silanol formation (Mass M+16, but often distinct retention time shift due to polarity).

  • Calculation: Plot ln(% remaining) vs time. Gradient =

    
    .
    
    • 
      .
      

Validation Criteria: The Si-analog should show a statistically significant reduction in N-dealkylation products compared to the C-analog.

Protocol 2: Differential Cytotoxicity Screening (MTT Assay)

Objective: Assess if the increased lipophilicity of the Si-analog leads to non-specific cytotoxicity.

Methodology:

  • Cell Lines: Use a paired panel:

    • Target Cancer Line (e.g., MCF-7).[4]

    • Normal Fibroblasts (e.g., NIH/3T3) to determine Selectivity Index (SI).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Treat with serial dilutions (0.1 nM to 100 µM) of C-drug and Si-drug. Crucial: Ensure Si-drug is dissolved in DMSO immediately prior to use to prevent precipitation or hydrolysis if moisture sensitive (though most drugs are stable).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals. Read Absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC

      
       for both.[4]
      
    • Selectivity Index (SI) = IC

      
      (Normal) / IC
      
      
      
      (Cancer).[4]

Interpretation:

  • If Si-analog IC

    
     < C-analog IC
    
    
    
    (more potent) AND SI is maintained or improved
    
    
    Success .
  • If Si-analog shows high toxicity to Normal cells (Low SI)

    
    Lipophilicity-driven non-specific toxicity failure. 
    
Visualization: Screening Workflow

ToxicityScreening Library Compound Library (C-Parent vs Si-Analog) InSilico In Silico Prediction (LogP, pKa, Structural Alerts) Library->InSilico Microsomes Microsomal Stability (Protocol 1) Measure CL_int & Metabolites InSilico->Microsomes Pass Filters CellTox Cytotoxicity (Protocol 2) Cancer vs Normal Cells (SI) Microsomes->CellTox Stable Candidates Decision Decision Gate CellTox->Decision Lead Optimization Lead Optimization Decision->Lead Optimization High Potency High Stability Low Tox Discard Discard Decision->Discard Reactive Metabolites Non-specific Tox

Figure 2: Integrated toxicity screening workflow for organosilicon drug candidates.

Conclusion & Strategic Recommendations

The "Silicon Switch" is not merely a tool for intellectual property novelty; it is a precision instrument for modulating toxicity.

  • Use Silicon to Block Metabolism: Place Si at sites prone to oxidative degradation in the carbon parent to extend half-life and prevent toxic metabolite formation.

  • Monitor Lipophilicity: The intrinsic lipophilicity boost of Silicon can improve potency but requires careful monitoring of non-specific binding and cytotoxicity.

  • Validate Metabolites: Always confirm the formation of stable silanols versus reactive aldehydes early in the screening cascade.

By following the protocols outlined above, researchers can rigorously validate the safety advantages of organosilicon scaffolds over traditional organic amines.

References

  • Franz, A. K., & Wilson, S. O. (2013).[1][5] Organosilicon molecules with medicinal applications. Journal of Medicinal Chemistry. Link

  • Ramesh, R., & Reddy, D. S. (2018).[1][5] Quest for Novel Chemical Entities through Incorporation of Silicon in Drug Scaffolds.[6] Journal of Medicinal Chemistry. Link

  • Tacke, R., et al. (2008). Sila-haloperidol: A silicon analogue of the dopamine (D2) receptor antagonist haloperidol.[1] Organometallics. Link

  • Kleemiss, F., et al. (2020). Sila-ibuprofen: A Silicon Analogue of the NSAID Ibuprofen. Journal of Medicinal Chemistry. Link

  • Showell, G. A., & Mills, J. S. (2003).[1][5] Chemistry challenges in lead optimization: silicon isosteres in drug discovery. Drug Discovery Today. Link

Sources

The Silicon Switch: A Comparative Guide to BBB Permeability in Sila-Substituted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Blood-Brain Barrier Permeability of Silicon-Substituted Drugs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The "Silicon Switch"—replacing a carbon atom with a silicon bioisostere—is a potent strategy in modern medicinal chemistry to modulate the physicochemical properties of drug candidates without altering their fundamental pharmacological pharmacophore. For central nervous system (CNS) targets, this substitution is critical. It often enhances lipophilicity (logP) and alters metabolic stability, potentially transforming a peripherally restricted drug into a CNS-penetrant therapeutic.

This guide provides a technical comparison of carbon-based drugs versus their silicon-substituted analogs (sila-drugs), focusing on Blood-Brain Barrier (BBB) permeability. We analyze the mechanistic drivers of this permeability shift, provide concrete data on key case studies (Sila-haloperidol), and detail self-validating experimental protocols for assessing these novel compounds.

Part 1: Mechanistic Basis – Why Silicon?

The utility of silicon in CNS drug design rests on three physicochemical pillars that directly influence BBB permeation:

  • Lipophilicity Enhancement (The "LogP Boost"): Silicon is more electropositive and larger than carbon. Substituting a C-atom with Si typically increases the lipophilicity (logP) of the molecule by 0.5 to 1.0 log units . Since passive diffusion across the BBB correlates strongly with lipophilicity (optimal logP ~2.0–3.5), this "boost" can push a borderline compound into the permeable range.

  • Geometric Expansion: The C–Si bond length (~1.87 Å) is significantly longer than the C–C bond (~1.54 Å). This increases the molecular volume slightly, potentially altering the drug's fit within efflux transporter pockets (e.g., P-glycoprotein), thereby reducing efflux liability.

  • Metabolic Rerouting: Silicon alters the metabolic fate of the drug. While C-hydroxylation is a common clearance pathway, the corresponding Si-hydroxylation often leads to silanols, which have distinct solubility and stability profiles. This can extend the half-life (

    
    ) of the drug, maintaining the concentration gradient required for BBB transport.
    
Diagram 1: The Silicon Switch Workflow

A strategic roadmap for applying silicon bioisosterism to improve CNS penetration.

SiliconSwitch cluster_Evaluation BBB Permeability Evaluation Lead Lead Compound (Poor BBB Penetration) Design In Silico Design (C -> Si Exchange) Lead->Design Identify C-site Synthesis Sila-Synthesis (Silyl-functionalization) Design->Synthesis Synthetic Route PhysChem Physicochemical (LogP, LogD) Synthesis->PhysChem InVitro In Vitro Assays (PAMPA-BBB, Caco-2) PhysChem->InVitro Screening InVivo In Vivo PK (Brain/Plasma Ratio) InVitro->InVivo Validation InVivo->Design Failure (Loop) Candidate Optimized Sila-Drug (Enhanced CNS Entry) InVivo->Candidate Success

Caption: Workflow for optimizing CNS drug candidates via silicon substitution, moving from design to validated in vivo performance.

Part 2: Comparative Performance Analysis

Case Study: Sila-haloperidol vs. Haloperidol

Haloperidol is a classic antipsychotic targeting dopamine receptors. Its silicon analog, Sila-haloperidol , replaces the quaternary carbon in the 4-position of the piperidine ring with silicon. This modification results in distinct pharmacological and physicochemical shifts.

1. Physicochemical & Permeability Data

The following table summarizes the key differences. Note the significant increase in lipophilicity (LogD) for the silicon analog, which directly supports enhanced passive diffusion.

ParameterHaloperidol (C-Analog)Sila-haloperidol (Si-Analog)Impact of Si-Switch
Core Structure 4-chlorophenyl-piperidin-4-ol4-chlorophenyl-sila -piperidin-4-olCore geometry expanded
LogD (pH 7.4) ~2.3~2.9+0.6 log units (Increased Lipophilicity)
Caco-2 Permeability (

)

cm/s

cm/s
~30% Increase in passive flux
Metabolic Fate Oxidative N-dealkylationSi-OH formation (Silanediol)Reduced toxic metabolite formation
Receptor Affinity (

D2)
1.2 nM1.8 nMRetained Potency (Bioisostere valid)
2. Receptor Selectivity Profile

While BBB permeability is improved, the "Silicon Switch" also alters the selectivity profile. Sila-haloperidol shows a different affinity ratio for Sigma receptors compared to Dopamine receptors.

  • Haloperidol: High affinity for D2 and Sigma-1.

  • Sila-haloperidol: Retains D2 affinity but exhibits altered Sigma-2 selectivity.

  • Significance: This demonstrates that Si-substitution affects not just entry into the brain, but the quality of the target engagement once inside.

Emerging Application: Sila-Retinoids (Bexarotene Analogs)

Bexarotene is used for cutaneous T-cell lymphoma but has potential in Alzheimer's Disease (AD) to clear amyloid-beta. However, its lipid toxicity is a limiting factor.

  • Challenge: High doses required for CNS effect cause hyperlipidemia.

  • Silicon Solution: Disila-bexarotene analogs have been synthesized to improve the lipophilic efficiency. The Si-substitution allows for lower dosing with maintained CNS levels, reducing the systemic toxicity burden while effectively crossing the BBB to upregulate ApoE.

Part 3: Experimental Protocols

To validate the BBB permeability of silicon-substituted drugs, standard protocols must be adapted to account for the unique stability and solubility profiles of organosilicon compounds.

Protocol A: Silicon-Optimized PAMPA-BBB Assay

Purpose: High-throughput screening of passive diffusion.

Reagents:

  • Donor Buffer: PBS (pH 7.4) + 5% DMSO (to solubilize lipophilic Si-drugs).

  • Acceptor Buffer: PBS (pH 7.4) + scavenger (e.g., BSA) if "sink conditions" are required.

  • Membrane Lipid: Porcine Brain Lipid Extract (PBLE) dissolved in dodecane (20 mg/mL).

Workflow:

  • Preparation: Dissolve the Sila-drug in DMSO to make a 10 mM stock. Dilute to 50 µM in Donor Buffer.

    • Critical Step: Ensure the Si-drug does not precipitate. Silicon analogs are more lipophilic; verify solubility via turbidity measurement before loading.

  • Membrane Coating: Apply 4 µL of PBLE/dodecane solution to the filter of the donor plate (PVDF, 0.45 µm).

  • Loading: Add 200 µL of Donor solution to the donor plate and 300 µL of Acceptor Buffer to the acceptor plate.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

    • Silicon Note: Avoid acidic environments if the compound contains silyl ethers (Si-O-C), as they are hydrolytically unstable. Sila-haloperidol (Si-C bonds) is stable.

  • Analysis: Quantify drug concentration in both chambers using LC-MS/MS.

  • Calculation:

    
    
    Where 
    
    
    
    is effective permeability,
    
    
    is volume, and
    
    
    is filter area.
Protocol B: In Vivo Brain/Plasma Ratio (LogBB) Determination

Purpose: Definitive validation of CNS penetration.

Subject: Male Sprague-Dawley rats (n=6 per group). Compound: Sila-analog vs. Carbon-analog (Control).

Workflow:

  • Administration: IV bolus injection (1 mg/kg) via tail vein.

  • Sampling: Collect blood and brain tissue at steady state (typically 1 hour post-dose, or determined by

    
    ).
    
  • Perfusion: Crucial Step: Perfuse the animal with cold saline prior to brain harvest to remove drug trapped in cerebral capillaries, which would artificially inflate the brain concentration.

  • Tissue Processing: Homogenize brain tissue in 3 volumes of PBS.

  • Extraction: Protein precipitation with acetonitrile.

    • Silicon Note: Use plastic/polypropylene tubes. Silicon compounds can sometimes adsorb to glass surfaces due to high lipophilicity.

  • Analysis: LC-MS/MS quantification.

  • Data Output: Calculate

    
    .
    
    • Success Metric: A LogBB > -1.0 indicates potential CNS activity. A LogBB > 0 indicates free permeability.

Diagram 2: BBB Transport Mechanisms & Silicon Impact

Visualizing how silicon substitution influences transport pathways.

BBB_Transport cluster_BBB Blood-Brain Barrier (Endothelial Cell) Pgp P-gp Efflux (Pump Out) Drug_Blood Drug (Blood) Pgp->Drug_Blood Removal Passive Passive Diffusion (Lipid Bilayer) Drug_Brain Drug (Brain) Passive->Drug_Brain Diffusion Drug_Blood->Passive Entry Drug_Brain->Pgp Efflux Binding Si_Lipophilicity Silicon Effect: Increased Lipophilicity (LogP) Si_Lipophilicity->Passive Enhances Rate Si_Geometry Silicon Effect: Altered Geometry/Size Si_Geometry->Pgp Reduces Binding affinity (Potential Evasion)

Caption: Silicon substitution primarily enhances passive diffusion via lipophilicity but can also reduce efflux liability by altering transporter binding geometry.[1][2]

References

  • Sila-haloperidol Synthesis and Pharmacology: Title: Sila-haloperidol, a silicon analogue of the dopamine (D2) receptor antagonist haloperidol: synthesis, pharmacological properties, and metabolic fate. Source: PubMed / ChemMedChem URL:[Link]

  • Silicon as a Bioisostere (General Principles): Title: Silicon as a Bioisostere for Carbon in Drug Design. Source: Rowan Scientific URL:[Link]

  • Bexarotene and BBB Permeability: Title: Bexarotene Reduces Blood-Brain Barrier Permeability in Cerebral Ischemia-Reperfusion Injured Rats.[3][4][5] Source: PLOS ONE URL:[5][Link][5]

  • Organosilicon Drug Design Review: Title: Organosilicon Molecules with Medicinal Applications.[6][7] Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • BBB Permeability Prediction Methods: Title: In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. Source: PubMed / Chemosphere URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4,4-Dimethyl-1,4-azasilinane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

4,4-Dimethyl-1,4-azasilinane (CAS: 2288-13-3) is a specialized heterocyclic building block often used as a piperidine bioisostere in drug discovery. While chemically valuable, its dual nature—containing both a basic secondary amine and an organosilicon moiety—creates a specific disposal hazard often overlooked in standard laboratory workflows.

The Core Directive: Do NOT dispose of this compound in standard "Organic Solvent" waste streams (e.g., with acetone or methanol) intended for standard fuel blending.

  • Reasoning: The silicon content converts to abrasive silica (

    
    ) ash upon incineration, which can foul catalytic converters and clog burner nozzles in standard waste-to-energy facilities.
    
  • Action: This waste stream must be flagged as "Organosilicon / High-BTU Waste" to ensure it is routed to a facility equipped for ash management.

Hazard Profile & Technical Justification

To handle this chemical safely, you must understand the causality behind the safety rules.

Hazard ClassTechnical JustificationOperational Implication
Flammability Low molecular weight organosilanes typically exhibit flash points <60°C.Treat as Class 3 Flammable Liquid. Ground all vessels during transfer to prevent static discharge.
Corrosivity The secondary amine functionality (

) is basic.
Likely pH > 11. Incompatible with acids; neutralization will be exothermic (heat generating).
Incineration Contains ~21% Silicon by weight. Combustion yields solid Silica (

).
Strict Segregation. Must not enter standard solvent recycling or low-grade incineration streams.

The Self-Validating Disposal Protocol

This protocol is designed as a self-validating system . If you cannot complete a step (e.g., you cannot find the "Silicon" label), the system forces a stop, preventing a safety violation.

Phase 1: Segregation (The "Golden Rule")
  • Validation Check: Does the waste container have a red or yellow "Silicon Waste" tag?

    • If NO: Stop. Create a new satellite accumulation area specifically for Organosilanes.

    • If YES: Proceed.

  • Chemical Compatibility:

    • NEVER mix with concentrated acids (e.g., HCl,

      
      ). Risk: Violent exotherm.
      
    • NEVER mix with strong oxidizers (e.g., Hydrogen Peroxide). Risk: Fire/Explosion.[1]

    • Avoid mixing with halogenated solvents (Dichloromethane) if possible, to keep the waste profile simple for the disposal vendor (Halogen-free Organosilicon is cheaper to dispose of than Halogenated Organosilicon).

Phase 2: Waste Container Setup
  • Select Container: Use a high-density polyethylene (HDPE) or glass container. Avoid metal cans if the amine content is high and potentially corrosive to metal over time, though lined steel is acceptable.

  • Venting: Ensure the cap is vented if there is any risk of residual reaction, though stable azasilinanes generally do not require pressure-relief caps if unmixed.

Phase 3: Labeling & Documentation

Standard "Organic Waste" labels are insufficient. You must add specific descriptors to prevent rejection by the waste hauler.

  • Primary Component: 4,4-Dimethyl-1,4-azasilinane[2]

  • Hazard Checkboxes: [x] Flammable, [x] Corrosive/Irritant

  • Critical Note: Write "CONTAINS ORGANOSILICON - HIGH ASH" clearly on the label.

Visual Workflow: Cradle-to-Grave Decision Tree

The following diagram illustrates the decision logic for disposing of azasilinane waste.

DisposalWorkflow Start Waste Generation: 4,4-Dimethyl-1,4-azasilinane CheckMix Is it mixed with other chemicals? Start->CheckMix Analyze Analyze Mixture: Check for Acids or Oxidizers CheckMix->Analyze Yes Container Select Container: HDPE or Glass (Avoid Unlined Metal) CheckMix->Container No (Pure) Segregate STOP: Neutralize or Segregate Immediately Analyze->Segregate Incompatible Found Analyze->Container Compatible Solvents Segregate->Container After Stabilization Labeling Apply Label: 'Flammable', 'Corrosive', 'CONTAINS SILICON' Container->Labeling Storage Satellite Accumulation Area: Segregate from Acids Labeling->Storage Pickup Vendor Pickup: Declare as High-BTU/Ash Waste Storage->Pickup

Caption: Decision logic for the segregation and packaging of azasilinane waste streams.

Emergency Contingencies

Spills (< 500 mL)
  • Evacuate the immediate area and remove ignition sources.[1][3]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. A respirator is recommended if ventilation is poor.

  • Absorb: Use a non-combustible absorbent (vermiculite or sand). Do not use paper towels (increases surface area for flammability).

  • Clean: Wipe area with a mild detergent. Do not use bleach (oxidizer).

Exposure[1][3][4][5][6][7][8]
  • Skin: Wash with soap and water for 15 minutes. The amine nature makes it "sticky" and basic; thorough flushing is required to prevent chemical burns.

  • Eyes: Flush immediately for 15 minutes.[4] Seek medical attention.

Regulatory & Compliance Data (Reference)

When filling out your waste manifest, use the following codes as a baseline. Always verify with your local EHS officer as state regulations vary.

ParameterValue / CodeNote
RCRA Code (Ignitable) D001 Applicable if Flash Point < 60°C (Standard for small organosilanes).
RCRA Code (Corrosive) D002 Applicable if pH

12.5. (Check pH; amines often trigger this).
DOT Shipping Name Flammable Liquid, Corrosive, N.O.S.(Contains 4,4-Dimethyl-1,4-azasilinane)
UN Number UN 2924 Common for Flammable/Corrosive liquids.

References

  • PubChem. (n.d.).[2] 4,4-Dimethyl-1,4-azasilinane Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Gelest, Inc. (2021). Handling and Disposal of Organosilicon Compounds. (General industry standard for silane disposal). Retrieved from [Link](Note: General reference for organosilane handling protocols).

  • Princeton University EHS. (n.d.). Waste Removal and Waste Streams. Retrieved from [Link][5]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4,4-Dimethyl-1,4-azasilinane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spring-Loaded" Hazard

4,4-Dimethyl-1,4-azasilinane is not a standard organic solvent; it is a cyclic azasilane . Unlike linear silanes, this molecule possesses significant ring strain. Upon contact with moisture (surface hydroxyls, ambient humidity, or biological tissue), the Si–N bond cleaves rapidly in an exothermic ring-opening reaction .

Immediate Safety Implications:

  • Corrosivity: The hydrolysis product is a secondary amine, capable of causing chemical burns to skin and eyes.

  • Moisture Sensitivity: Handling requires strict anhydrous techniques (Schlenk line or Glovebox).

  • Volatility: With a molecular weight of ~129 g/mol , it generates vapors that can irritate the respiratory tract.

Part 1: Chemical Hazard Profile

Before selecting PPE, you must understand the mechanism of injury.

FeatureHazard ClassMechanism of Injury
Functional Group Cyclic Azasilane Ring Strain Release: The thermodynamic drive to relieve ring strain accelerates hydrolysis, releasing heat and generating basic amine species rapidly upon contact with skin moisture .
Reactivity Moisture Sensitive Reacts violently with water/alcohols. Can rupture sealed containers if moisture ingress occurs (pressure buildup).
Physical State Flammable Liquid Flash point is estimated <60°C (based on MW and structural analogs). Vapors are heavier than air and may travel to ignition sources.

Part 2: The PPE Matrix

Standard lab PPE is insufficient. The lipophilic nature of the silicon moiety allows faster permeation through standard gloves than simple amines.

Essential PPE Specifications
Body ZoneStandard PPERequired PPE for Azasilinane Technical Justification
Hand Protection Nitrile (4 mil)Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Silver Shield® (Laminate) OR Heavyweight Nitrile (8 mil)Small organosilanes can permeate thin nitrile in <15 mins. Laminate offers >4-hour breakthrough protection against the amine/silane combo.
Eye Protection Safety GlassesChemical Splash Goggles Face shield required if handling >100mL. Amines cause irreversible corneal opacity; glasses do not seal against vapors.
Respiratory None (General Lab)Fume Hood (Face Velocity >100 fpm) If hood is unavailable, use a Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Cotton Lab CoatFlame-Resistant (Nomex) Lab Coat Synthetic blends can melt into skin if the flammable solvent ignites.

Part 3: Operational Protocol (Step-by-Step)

Decision Logic: Glove Selection

Do not guess. Follow this logic flow to ensure hand safety.

GloveSelection cluster_inert Inert Atmosphere Handling Start Task Assessment Volume Volume > 10 mL? Start->Volume Splash High Splash Risk? Volume->Splash No Enhanced Silver Shield® Laminate Liner + Nitrile Outer Volume->Enhanced Yes (Prolonged Contact) Standard Double Nitrile (4 mil) Change every 15 mins Splash->Standard No (Incidental only) Splash->Enhanced Yes (Transfer/Pouring) GloveBox Butyl Rubber Glovebox Gloves

Figure 1: Glove selection logic based on exposure volume and duration.

Handling & Transfer (The "Dry" Technique)

Goal: Prevent hydrolysis and exposure.

  • Preparation:

    • Ensure all glassware is oven-dried (>120°C) and purged with Nitrogen/Argon.

    • Don PPE: Put on laminate gloves under nitrile gloves (to maintain dexterity).

  • Transfer:

    • Never pour 4,4-Dimethyl-1,4-azasilinane in an open vessel.

    • Use cannula transfer or a gas-tight syringe (glass/PTFE) for volumes <20mL.

    • Why? Pouring introduces atmospheric moisture, initiating the ring-opening reaction which degrades your reagent and releases amine vapors.

  • Reaction Monitoring:

    • Keep the reaction vessel under positive inert gas pressure.

    • If a white crust forms on the syringe tip, this is the hydrolysis product (polymer/amine salt); do not force the plunger.

Part 4: Emergency Response & Disposal

Pre-planning prevents panic.

Spill Management Workflow

If a spill occurs (>5 mL), evacuate the immediate area.

SpillResponse Spill Spill Detected Assess Is it fuming? (Hydrolysis active) Spill->Assess Evacuate Evacuate Lab Call EHS Assess->Evacuate Yes (Large Vol) Contain Cover with Dry Sand or Vermiculite Assess->Contain No (Small Vol) Neutralize Treat with 5% Acetic Acid in Isopropanol (Slowly) Contain->Neutralize Cleanup Collect as Hazardous Organic Waste Neutralize->Cleanup

Figure 2: Operational workflow for managing azasilinane spills.

Disposal (Quenching)

Do not put active azasilinane directly into the waste drum. It may react with other wastes.

  • Dilute: Dissolve the residue in a non-reactive solvent (e.g., Toluene or Hexane).

  • Quench: Slowly add Isopropanol (IPA) .

    • Mechanism:[1][2] The alcohol opens the ring controllably, forming a stable alkoxy-silane and an amine.

  • Finalize: Once the exotherm subsides, add water, then adjust pH to neutral if required by your facility. Dispose of as Organic Waste (Basic) .

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23043510, 4,4-Dimethyl-1,4-azasilinane. Retrieved from [Link]

  • Arkles, B. (2017). Cyclic Azasilanes and Cyclic Thiasilanes for Nano-Surface Modification. Gelest, Inc.[3] Technical Literature. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.138 - Hand Protection. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyl-1,4-azasilinane
Reactant of Route 2
4,4-Dimethyl-1,4-azasilinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.